2-Chloromandelic acid
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLDZZTBNYTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314879 | |
| Record name | 2-Chloromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | (2-Chlorophenyl)glycolic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11613 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10421-85-9 | |
| Record name | 2-Chloromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10421-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)glycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010421859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10421-85-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chlorophenyl)glycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Chloromandelic Acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound (2-CIMA). As a significant chiral building block, its primary role is as a key intermediate in the synthesis of various pharmaceutical molecules, most notably the antiplatelet agent Clopidogrel.[1][2][3][4]
Chemical Identity and Physical Properties
This compound is an aromatic alpha-hydroxy acid, a derivative of mandelic acid with a chlorine atom substituted at the ortho-position of the phenyl ring.[5] It typically appears as a white to pale cream crystalline powder.[1][2][6] In its solid state, this compound exists as a racemic compound, with crystals belonging to the monoclinic space group P21/c.[1][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-chlorophenyl)-2-hydroxyacetic acid | [8] |
| Synonyms | o-Chloromandelic acid, (2-Chlorophenyl)glycolic acid | [6][8] |
| Molecular Formula | C₈H₇ClO₃ | [1][6][8] |
| Molecular Weight | 186.59 g/mol | [1][5][6][8] |
| CAS Number | 10421-85-9 (Racemic) | [1][6][8] |
| 52950-19-3 ((S)-(+)-enantiomer) | [5][9] | |
| 52950-18-2 ((R)-(-)-enantiomer) | [10][11][12][13] | |
| Melting Point | 90-93 °C (Racemic) | [1][7] |
| 118-121 °C ((S)-(+)-enantiomer) | [9] | |
| 119-121 °C ((R)-(-)-enantiomer) | [5][10][11][12] | |
| Boiling Point | 321.8 °C to 350.3 °C (at 760 mmHg) | [5][12][14] |
| Solubility | Very soluble in water. | [1][5][6] |
| pKa | 3.30 ± 0.10 (Predicted) | [15] |
| Density | ~1.47 g/cm³ | [15] |
| Flash Point | 165.7 °C | [6][12][14] |
Chemical Structure
The structure of this compound features a chiral center at the alpha-carbon, which is bonded to a hydroxyl group, a carboxyl group, a hydrogen atom, and a 2-chlorophenyl group. This chirality results in two enantiomers: (R)- and (S)-2-Chloromandelic acid.
Table 2: Structural Identifiers
| Identifier | String | Source(s) |
| SMILES (Racemic) | OC(C(O)=O)c1ccccc1Cl | [7] |
| SMILES ((S)-enantiomer) | O--INVALID-LINK--c1ccccc1Cl | [9] |
| SMILES ((R)-enantiomer) | O--INVALID-LINK--c1ccccc1Cl | [10] |
| InChI (Racemic) | InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | [7][8] |
| InChIKey (Racemic) | RWOLDZZTBNYTMS-UHFFFAOYSA-N | [6][7][8] |
Visualization of Synthesis and Application Logic
The following diagram illustrates the synthetic pathway from 2-chlorobenzaldehyde (B119727) to this compound and its subsequent use.
Caption: Synthesis of 2-CIMA and its role as a precursor to Clopidogrel.
Spectroscopic Data
The characterization of this compound and its enantiomers is well-documented using various spectroscopic techniques. Solid-state NMR, X-ray powder diffraction (XRPD), and Fourier-transform infrared spectroscopy (FTIR) have been used to confirm that the racemic form exists as a racemic compound rather than a conglomerate.[1][7]
Table 3: Spectroscopic Characterization Data
| Technique | Description | Source(s) |
| ¹H NMR | Spectra available for characterization. | [8] |
| ¹³C NMR | Spectra available for characterization. | [8] |
| FTIR | Data from KBr-Pellet and ATR-IR techniques are available. | [8][16] |
| XRPD | Used to study the solid-state nature and crystal structure. | [7] |
| DSC | Differential Scanning Calorimetry used to construct binary melting point phase diagrams. |
Experimental Protocols
Synthesis of (R)-2-Chloromandelic Acid via Biocatalysis
A reported method involves the asymmetric hydrolysis of a cyanohydrin intermediate using a microorganism.[17]
Methodology:
-
Resting Cell Suspension Preparation: Aureobacterium testaceum (IAM 1561) is cultured and harvested. The microbial cells are washed with a 50 mM phosphoric acid buffer solution (pH=7.5) and suspended in the same buffer.[17]
-
Reaction: 2-chlorobenzaldehyde and prussic acid (hydrocyanic acid) are added to the cell suspension, each to a final concentration of 14 mM.[17]
-
Incubation: The mixture is allowed to react at 30°C for 3 hours.[17]
-
Work-up: The microbial cells are removed by centrifugation.[17]
-
Analysis: The supernatant is analyzed by liquid chromatography to determine the yield and optical purity of the resulting (R)-2-chloromandelic acid. The reported yield is 94.3% with an optical purity of 98.1% enantiomeric excess (ee).[17]
Resolution of Racemic this compound
The separation of the racemic mixture into its individual enantiomers is crucial for its use in chiral drug synthesis.
Methodology using Chiral Amine Resolving Agent:
-
Salt Formation: Racemic this compound is dissolved in an organic solvent (e.g., alcoholic solvents, acetone, or ethyl acetate). A chiral resolving agent, such as (R)-(+)-N-benzyl-1-phenylethylamine, is added.[7][18] The molar ratio of the racemic acid to the resolving agent is typically around 1:0.5-0.95.[18]
-
Crystallization: The mixture is heated (30°C to 100°C) for 1 to 8 hours and then allowed to stand at room temperature. The diastereomeric salt of one enantiomer (e.g., the salt of R-acid with the R-amine) selectively crystallizes and precipitates out of the solution.[18]
-
Separation: The solid diastereomeric salt is separated by filtration.
-
Acidification: The separated salt is then acidified (e.g., with HCl) to break the salt and liberate the pure enantiomer of this compound.[18]
-
Extraction: The pure enantiomer is extracted using an organic solvent. This process can yield the single-configuration acid with an enantiomeric excess (ee) greater than 99% and a yield of over 75%.[18]
Workflow for Enantiomeric Resolution
Caption: Diastereomeric salt crystallization workflow for chiral resolution.
Applications in Drug Development
The primary and most critical application of this compound is in the pharmaceutical industry as a chiral intermediate.[1][2][5]
-
(R)-(-)-2-Chloromandelic Acid: This enantiomer is a valuable building block for the industrial synthesis of Clopidogrel .[3] Clopidogrel is a widely used antithrombotic agent, marketed under the brand name Plavix®, which prevents blood clots.[3]
-
Pharmaceutical Intermediates: Its structure allows for the introduction of specific stereochemistry into drug candidates, which is crucial for their efficacy and safety.[2]
-
Other Uses: It also finds application as a precursor for specialized chemicals used in the formulation of photoresists for the electronics industry.[2]
References
- 1. This compound | 10421-85-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. indiamart.com [indiamart.com]
- 6. echemi.com [echemi.com]
- 7. 2-氯扁桃酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C8H7ClO3 | CID 97720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-(+)-2-氯扁桃酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. (R)-(-)-2-Chloromandelic acid 99 52950-18-2 [sigmaaldrich.com]
- 11. (R)-(-)-2-Chloromandelic acid | 52950-18-2 [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. CAS 52950-18-2: (-)-2-Chloromandelic acid | CymitQuimica [cymitquimica.com]
- 14. This compound | 10421-85-9 [chemnet.com]
- 15. lookchem.com [lookchem.com]
- 16. spectrabase.com [spectrabase.com]
- 17. EP0449648A2 - Process for producing R(-)-mandelic acid and derivatives thereof - Google Patents [patents.google.com]
- 18. CN102603518A - Resolution method for this compound by crystalizing diastereomeric salts - Google Patents [patents.google.com]
Synthesis of Racemic 2-Chloromandelic Acid from 2-Chlorobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of racemic 2-chloromandelic acid from 2-chlorobenzaldehyde (B119727). It details the core chemical methodologies, including reaction mechanisms, experimental protocols, and quantitative data. Additionally, it explores biocatalytic alternatives, offering a comparative perspective for researchers and professionals in drug development and chemical synthesis.
Chemical Synthesis of Racemic this compound
The predominant chemical route for synthesizing racemic this compound from 2-chlorobenzaldehyde is a two-step process. The first step involves the formation of a cyanohydrin intermediate, 2-chloromandelonitrile, through the nucleophilic addition of a cyanide ion to the aldehyde. The subsequent step is the hydrolysis of the nitrile group to a carboxylic acid.
Reaction Mechanism
The synthesis proceeds through two key mechanistic stages:
-
Step 1: Nucleophilic Addition (Cyanohydrin Formation) : A cyanide ion (CN⁻), typically from a source like sodium cyanide (NaCN) or potassium cyanide (KCN), acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This results in the formation of a tetrahedral cyanohydrin anion. This intermediate is then protonated by a proton source, such as water or a weak acid, to yield 2-chloromandelonitrile.
-
Step 2: Acid-Catalyzed Hydrolysis : The nitrile group of 2-chloromandelonitrile is hydrolyzed to a carboxylic acid under acidic conditions, typically using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is further hydrolyzed to the final carboxylic acid product, this compound, and an ammonium (B1175870) salt.
Experimental Protocols
Protocol 1: Synthesis of Racemic 2-Chloromandelonitrile
This protocol outlines the formation of the cyanohydrin intermediate.
Materials:
-
2-Chlorobenzaldehyde
-
Sodium cyanide (NaCN)
-
Sodium bisulfite (NaHSO₃)
-
Sodium carbonate
-
Sodium acetate (B1210297)
-
Deionized water
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, prepare a solution of sodium bisulfite in deionized water.
-
To a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chlorobenzaldehyde.
-
Cool the flask in an ice bath and slowly add the sodium bisulfite solution while stirring.
-
In a separate beaker, dissolve sodium cyanide in deionized water.
-
Slowly add the sodium cyanide solution to the reaction mixture, maintaining the temperature below 10°C.
-
Adjust the pH to approximately 6.5 using sodium carbonate and sodium acetate.[1]
-
Continue stirring the mixture in the ice bath for 2-3 hours.
-
After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), allow the layers to separate.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude 2-chloromandelonitrile.
Protocol 2: Hydrolysis of 2-Chloromandelonitrile to Racemic this compound
This protocol describes the conversion of the nitrile to the carboxylic acid.
Materials:
-
Crude 2-chloromandelonitrile
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the crude 2-chloromandelonitrile.
-
Carefully add concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully add deionized water to the mixture.
-
Extract the aqueous mixture with ethyl acetate multiple times.
-
Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude racemic this compound.
Protocol 3: Purification by Recrystallization
This protocol details the purification of the final product.
Materials:
-
Crude racemic this compound
-
Toluene or a mixture of ethyl acetate and hexanes
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot toluene (or another suitable solvent system).[2]
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure racemic this compound.
Quantitative Data
The following table summarizes typical quantitative data for the chemical synthesis of racemic this compound. Yields can vary based on the specific reaction conditions and the purity of the starting materials.
| Parameter | Step 1: Cyanohydrin Formation | Step 2: Hydrolysis | Overall |
| Typical Yield | 90-98% | 85-95% | 76-93% |
| Purity (after recrystallization) | - | >98% | >98% |
| Reaction Temperature | 0-10 °C | Reflux (approx. 100-110 °C) | - |
| Reaction Time | 2-4 hours | 4-8 hours | - |
| Key Reagents | 2-Chlorobenzaldehyde, NaCN | 2-Chloromandelonitrile, HCl | - |
| Solvent | Water/Toluene | - | - |
Biocatalytic Synthesis of this compound
An alternative and often more stereoselective approach to synthesizing this compound involves the use of enzymes. Nitrilases are particularly effective for the hydrolysis of 2-chloromandelonitrile. This method can be tailored to produce a specific enantiomer, although for racemic synthesis, a non-selective nitrilase or a racemic mixture of the nitrile can be used.
Enzymatic Reaction
The biocatalytic process typically involves the use of whole microbial cells or isolated nitrilase enzymes to catalyze the hydrolysis of 2-chloromandelonitrile to this compound. This reaction is generally performed in an aqueous buffer system under mild conditions.
Experimental Protocol
Protocol 4: Biocatalytic Hydrolysis of Racemic 2-Chloromandelonitrile
This protocol provides a general framework for enzymatic hydrolysis.
Materials:
-
Racemic 2-chloromandelonitrile
-
Nitrilase-containing whole cells (e.g., E. coli expressing a nitrilase) or purified nitrilase
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Toluene (as a co-solvent)
-
Centrifuge and centrifuge tubes
-
pH meter
-
Shaking incubator
Procedure:
-
Prepare a suspension of the nitrilase-containing whole cells in the phosphate buffer.
-
In a reaction vessel, combine the cell suspension with a solution of racemic 2-chloromandelonitrile in a minimal amount of a water-miscible co-solvent if needed, or in a biphasic system with a solvent like toluene.[3]
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C).
-
Monitor the pH of the reaction and adjust as necessary, as the formation of the carboxylic acid will lower the pH.
-
Monitor the progress of the reaction by HPLC analysis.
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Collect the supernatant containing the this compound.
-
The product can be isolated and purified by acidification of the supernatant followed by extraction with an organic solvent and subsequent recrystallization, similar to the chemical synthesis workup.
Quantitative Data
Biocatalytic methods can offer high yields and selectivities. The following table provides representative data for the enzymatic hydrolysis of 2-chloromandelonitrile.
| Parameter | Biocatalytic Hydrolysis |
| Enzyme Source | Nitrilase from Labrenzia aggregata[3] |
| Typical Yield | up to 94.5% (isolated)[3] |
| Enantiomeric Excess (for enantioselective synthesis) | >96% (for the (R)-enantiomer)[3] |
| Reaction Temperature | 25-40 °C |
| Reaction Time | 8-24 hours |
| Substrate Concentration | up to 300 mM[3] |
| Reaction System | Toluene-water biphasic system[3] |
Conclusion
The synthesis of racemic this compound from 2-chlorobenzaldehyde is a well-established process with both robust chemical and efficient biocatalytic methodologies available. The choice between these routes will depend on the specific requirements of the synthesis, such as scale, desired purity, and cost considerations. The chemical synthesis offers a straightforward and high-yielding pathway, while biocatalysis provides a milder and potentially more sustainable alternative, with the added advantage of enabling highly enantioselective transformations if a specific stereoisomer is desired. This guide provides the foundational knowledge and protocols for researchers and professionals to successfully implement and adapt these synthetic strategies.
References
(R)-2-Chloromandelic Acid: A Comprehensive Technical Guide for Drug Discovery and Development
(R)-2-Chloromandelic acid is a pivotal chiral building block in the pharmaceutical industry, prized for its role in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Its unique stereochemistry and functional groups make it an invaluable intermediate, most notably in the production of the antiplatelet agent Clopidogrel.[1][2] This technical guide provides an in-depth overview of (R)-2-chloromandelic acid, including its physicochemical properties, synthesis and resolution methodologies, and its application as a chiral synthon, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
(R)-2-Chloromandelic acid is a white to pale cream crystalline powder.[3] Its fundamental properties are crucial for its application in synthesis and for quality control purposes.
| Property | Value | References |
| Molecular Formula | C₈H₇ClO₃ | [4][5] |
| Molecular Weight | 186.59 g/mol | [4] |
| CAS Number | 52950-18-2 | [4] |
| Melting Point | 119-121 °C | [4][6] |
| Optical Activity [α]²³/D | -126° (c=3 in H₂O) | [4] |
| Assay | ≥99% | [4] |
Spectroscopic data is essential for the structural elucidation and confirmation of (R)-2-chloromandelic acid. Key spectroscopic identifiers are available, including Attenuated Total Reflectance Infrared (ATR-IR) spectra.[5]
Synthesis and Chiral Resolution
The preparation of enantiomerically pure (R)-2-chloromandelic acid can be achieved through various synthetic and resolution strategies.
Asymmetric Synthesis
Asymmetric synthesis offers a direct route to the enantiopure acid. One notable method involves the organocatalytic one-pot synthesis from 2-chlorobenzaldehyde (B119727).[7][8]
This protocol is based on a general procedure for the synthesis of (R)-mandelic acid derivatives.[7]
-
Knoevenagel Condensation: In a reaction vessel, (phenylsulfonyl)acetonitrile (B1630616) (0.1 mmol) and 2-chlorobenzaldehyde (0.11 mmol) are dissolved in anhydrous toluene (B28343) (0.3 M). An epi-quinine-derived urea (B33335) organocatalyst (0.01 mmol) is added.
-
Asymmetric Epoxidation: The reaction mixture is diluted with toluene to a concentration of 0.02 M and cooled to -20 °C. Cumyl hydroperoxide (0.11 mmol) is then added.
-
Domino Ring-Opening Hydrolysis (DROH): After the epoxidation is complete, the toluene is evaporated. A 1:1 mixture of dioxane and water (1 mL total) is added, and the mixture is stirred at 50 °C.
-
Esterification (for analysis): The crude mandelic acid is extracted and can be esterified with an alcohol (e.g., methanol) in the presence of p-toluenesulfonic acid (10 mol%) at 60 °C for analytical purposes to determine enantiomeric excess.[7]
Biocatalytic Methods
Biocatalysis presents a green and highly selective alternative for producing (R)-2-chloromandelic acid.
-
Asymmetric Hydrolysis: The microorganism Exophiala dermatitidis NBRC6857 can asymmetrically hydrolyze racemic 2-chloromandelic acid methyl ester to produce (R)-2-chloromandelic acid with an optical purity of 97% ee.[1][9] The responsible esterase, EstE, has been identified and overexpressed in E. coli, leading to a significant increase in activity.[1][9]
-
Nitrilase-Mediated Deracemization: A nitrilase from Labrenzia aggregata can be used for the deracemization of o-chloromandelonitrile to produce (R)-o-chloromandelic acid with high enantiomeric excess (96.3% ee).[2]
-
Reaction Setup: A resting cell suspension of recombinant E. coli JM109 overexpressing the EstE esterase is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Substrate Addition: Racemic this compound methyl ester (CMM) is added to the cell suspension. A 10% CMM solution has been shown to be effective.[1]
-
Bioconversion: The reaction is incubated at an optimal temperature of 30 °C with stirring for approximately 24 hours.
-
Product Isolation: (R)-2-chloromandelic acid is isolated from the reaction mixture. The conversion rate can reach up to 49% with an optical purity of 97% ee.[1][9]
Chiral Resolution of Racemic this compound
Resolution of racemic this compound is a common industrial approach to obtain the desired (R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.
-
(R)-(+)-N-benzyl-1-phenylethylamine has been investigated as an effective resolving agent.[10][11]
-
Levetiracetam (LEV) has also been shown to resolve halogenated mandelic acids, including this compound, through enantiospecific co-crystallization.[12]
-
D-O,O'-di-(p-toluoyl)-tartaric acid in the presence of Ca²⁺ has been used in a coordination-mediated resolution process.[13]
The following is a generalized protocol for diastereomeric salt resolution.
-
Salt Formation: Racemic this compound and a sub-stoichiometric amount of the chiral resolving agent (e.g., (R)-(+)-N-benzyl-1-phenylethylamine) are dissolved in a suitable solvent.
-
Crystallization: The solution is allowed to crystallize. The less soluble diastereomeric salt will precipitate out of the solution.
-
Isolation: The crystals of the diastereomeric salt are isolated by filtration.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is treated with an acid (e.g., dilute sulfuric acid) to liberate the enantiomerically enriched (R)-2-chloromandelic acid.[14]
-
Extraction: The desired enantiomer is then extracted with an organic solvent (e.g., ethyl acetate).[14]
| Resolution Method | Resolving Agent | Key Findings | References |
| Diastereomeric Salt Crystallization | (R)-(+)-N-benzyl-1-phenylethylamine | Formation of a less soluble salt allows for separation.[11] | [10][11] |
| Enantiospecific Co-crystallization | Levetiracetam (LEV) | LEV selectively co-crystallizes with the (S)-enantiomer.[12] | [12] |
| Coordination-Mediated Resolution | D-O,O'-di-(p-toluoyl)-tartaric acid / Ca²⁺ | Efficient preparation with a recyclable process for the undesired enantiomer.[13] | [13] |
Application as a Chiral Building Block
The primary application of (R)-2-chloromandelic acid is as a chiral intermediate in the synthesis of pharmaceuticals.[15][16] Its most prominent use is in the industrial synthesis of (S)-Clopidogrel, a widely used antiplatelet medication.[1][2][17]
Logical Workflow for the Synthesis of (S)-Clopidogrel
The synthesis of (S)-Clopidogrel from (R)-2-chloromandelic acid is a multi-step process that leverages the pre-defined stereocenter of the mandelic acid derivative to ensure the final product has the correct stereochemistry.
Caption: Synthetic pathway from (R)-2-chloromandelic acid to (S)-Clopidogrel.
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in the synthesis and resolution of (R)-2-chloromandelic acid can aid in understanding the underlying principles.
General Synthesis Pathway
The synthesis of racemic this compound typically starts from 2-chlorobenzaldehyde.
Caption: Synthesis of racemic this compound.
Chiral Resolution Workflow
The process of separating enantiomers via diastereomeric salt formation follows a logical sequence of steps.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Conclusion
(R)-2-Chloromandelic acid stands out as a critical chiral intermediate for the pharmaceutical industry. Its accessibility through various robust synthetic and resolution methods, combined with its utility in constructing complex chiral molecules, ensures its continued importance in drug discovery and development. The detailed methodologies and data presented in this guide offer a valuable resource for scientists and researchers working in the field of asymmetric synthesis and pharmaceutical manufacturing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 10421-85-9 [chemicalbook.com]
- 4. (R)-(-)-2-氯扁桃酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. (R)-(-)-2-Chloromandelic acid | 52950-18-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [tib.eu]
- 9. A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-氯扁桃酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient preparation of (R)-2-chloromandelic acid via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN102603518A - Resolution method for this compound by crystalizing diastereomeric salts - Google Patents [patents.google.com]
- 15. Chiral Building Blocks Selection - Enamine [enamine.net]
- 16. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Spectroscopic Profile of (S)-2-Chloromandelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for (S)-2-Chloromandelic acid, a significant chiral intermediate in the synthesis of pharmaceuticals such as (S)-clopidogrel. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (S)-2-Chloromandelic acid, both ¹H and ¹³C NMR provide critical information about its molecular framework. The spectra are typically recorded in deuterated solvents such as Chloroform-d (CDCl₃) or DMSO-d₆.
¹H NMR Spectroscopy
The proton NMR spectrum of (S)-2-Chloromandelic acid exhibits characteristic signals for the aromatic, methine, and acidic protons. Due to the chiral nature of the molecule, the protons of a racemic mixture may show different chemical shifts in the presence of a chiral solvating agent.
Table 1: ¹H NMR Spectroscopic Data for (S)-2-Chloromandelic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~5.3 | Singlet | 1H | Methine proton (-CH(OH)) |
| Variable (broad) | Singlet | 1H | Carboxylic acid proton (-COOH) |
| Variable (broad) | Singlet | 1H | Hydroxyl proton (-OH) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for (S)-2-Chloromandelic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | Carboxylic acid carbon (-COOH) |
| ~125-140 | Aromatic carbons (C₆H₄) |
| ~70-75 | Methine carbon (-CH(OH)) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-2-Chloromandelic acid is characterized by the vibrational frequencies of its carboxylic acid and hydroxyl groups, as well as the chloro-substituted aromatic ring. The racemate and enantiomers of 2-chloromandelic acid have been characterized by Fourier transform infrared spectroscopy (FTIR)[1][2].
Table 3: IR Spectroscopic Data for (S)-2-Chloromandelic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| ~1000-1100 | Medium | C-O stretch (Alcohol) |
| ~750 | Strong | C-Cl stretch (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For (S)-2-Chloromandelic acid (Molecular Weight: 186.59 g/mol ), common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).
Table 4: Mass Spectrometry Data for (S)-2-Chloromandelic Acid
| m/z | Possible Fragment |
| 186/188 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |
| 141/143 | [M - COOH]⁺ |
| 113/115 | [M - COOH - CO]⁺ |
Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following are generalized procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-Chloromandelic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or GC-MS with an EI source).
-
Acquisition: Infuse the sample solution into the ion source or inject it into a chromatography system coupled to the mass spectrometer. Acquire the mass spectrum in the desired mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (S)-2-Chloromandelic acid.
Caption: Logical workflow for the spectroscopic analysis of (S)-2-Chloromandelic acid.
References
An In-depth Technical Guide to the Physical Properties of 2-Chloromandelic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of the enantiomers of 2-Chloromandelic acid (2-ClMA), a significant chiral intermediate in the pharmaceutical industry, notably in the synthesis of compounds like (S)-clopidogrel.[1][2] This document collates critical data on melting points, optical activity, and crystal structure, alongside detailed experimental protocols for enantiomeric resolution and analysis.
Core Physical Properties
The distinct physical properties of the (R)- and (S)-enantiomers of this compound, as well as its racemic form, are crucial for their separation, identification, and application in stereospecific synthesis.
The quantitative physical data for the enantiomers and the racemic mixture of this compound are summarized in the tables below for straightforward comparison.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | [3] |
| Molecular Weight | 186.59 g/mol | [3][4] |
| Appearance | White to off-white/pale cream crystalline powder | [5][6][7] |
Table 2: Enantiomer-Specific Physical Properties
| Property | (R)-(-)-2-Chloromandelic acid | (S)-(+)-2-Chloromandelic acid | Racemic this compound |
| Melting Point | 119-121 °C[5] | 118-121 °C[4] | 90-93 °C[2] |
| Specific Rotation ([α]) | -126° (c=3 in H₂O at 23°C, D line) | Not explicitly found, but expected to be +126° under identical conditions. | 0° (by definition) |
| CAS Number | 52950-18-2 | 52950-19-3[4] | 10421-85-9[2] |
Note on Specific Rotation: Enantiomers rotate plane-polarized light to an equal but opposite extent.[8][9] Therefore, the specific rotation of the (S)-(+)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (R)-(-)-enantiomer.
Solubility:
-
Racemic this compound is described as being very soluble in water.[6][7]
-
Crystallization studies have shown that it can yield both a stable racemic compound and a metastable conglomerate, with solubility data available for these systems.[10][11]
Crystal Structure:
-
The racemic form of this compound exists as a racemic compound in the solid state, crystallizing in the monoclinic space group P2₁/c.[6]
-
The crystal structure of the pure (R)-enantiomer has been reported (space group P2₁, with cell parameters a = 8.0959 Å; b = 7.5319 Å; c = 13.8991 Å; β = 105.901°).[10] This structure features two molecules in the asymmetric unit, differing slightly in the orientation of the hydroxyl group's hydrogen bond.[10]
Experimental Protocols
Detailed methodologies for the resolution and analysis of this compound enantiomers are critical for research and development.
This method leverages the formation of an enantiospecific co-crystal to separate one enantiomer from the racemic mixture.
Methodology:
-
Preparation: A solution of racemic this compound (e.g., 0.586 g, 3.14 mmol) is prepared in a suitable solvent like acetonitrile (B52724) (e.g., 2.0 mL).
-
Addition of Resolving Agent: Levetiracetam (LEV) (e.g., 0.636 g, 3.73 mmol) is added to the solution at ambient temperature with agitation.
-
Dissolution: The mixture is heated to 60°C and agitated for two hours to ensure complete dissolution of all solids.
-
Crystallization: The resulting homogeneous solution is slowly cooled to room temperature.
-
Seeding: The solution is seeded with a pre-existing co-crystal of LEV and the desired 2-ClMA enantiomer (in this case, the S-enantiomer is preferentially recognized by LEV).[12]
-
Incubation: The seeded solution is stored at a low temperature (e.g., -15°C) for an extended period (e.g., 14 days) to allow for the crystallization of the diastereomeric co-crystal.[12]
-
Isolation: The resulting crystals are isolated, leaving the mother liquor enriched in the other enantiomer ((R)-2-ClMA).
Chiral HPLC is a standard method for determining the enantiomeric excess (e.e.) of a sample.
Methodology:
-
Sample Preparation: A sample of this compound is dissolved in an appropriate solvent, typically ethanol (B145695) or the mobile phase, and filtered through a 0.45 µm filter.[13]
-
Chromatographic System:
-
Column: A chiral stationary phase is used, for example, a CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) or a CHIRALCEL® OZ-3 (4.6 x 150 mm, 3 µm).[13][14]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane, an alcohol modifier (like 2-propanol or ethanol), and a small amount of an acidic additive to improve peak shape (e.g., 0.1% Trifluoroacetic Acid, TFA). A common composition is n-hexane/2-propanol/TFA (90/10/0.1).[13][14]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[14]
-
Temperature: The column is maintained at a constant temperature, typically 25°C.[14]
-
-
Detection:
-
Injection and Analysis: A small volume (e.g., 5-10 µL) of the prepared sample is injected into the HPLC system.[13][14] The retention times of the two enantiomer peaks are recorded, and the peak areas are used to calculate the enantiomeric excess.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
References
- 1. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-氯扁桃酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C8H7ClO3 | CID 97720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(+)-2-氯扁桃酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. This compound | 10421-85-9 [chemicalbook.com]
- 7. indiamart.com [indiamart.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. search.daicelchiral.com [search.daicelchiral.com]
An In-Depth Technical Guide to the Solubility of 2-Chloromandelic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Chloromandelic acid (2-ClMA) in various organic solvents. Understanding the solubility of this compound is critical for its use as a pharmaceutical intermediate, particularly in the synthesis of clopidogrel, an antiplatelet agent. This document compiles available quantitative data, details experimental methodologies, and presents visual representations of key processes and concepts to support research and development activities.
Quantitative Solubility Data
The solubility of this compound is influenced by the nature of the solvent, the temperature, and the solid-state form of the acid (racemic compound or conglomerate). The following tables summarize the available quantitative solubility data.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Form | Solubility ( g/100 g Solvent) | Mole Fraction (x₁) |
| Acetonitrile (B52724) | 15 | Racemic Compound | 45.0 | 0.138 |
| Acetonitrile | 20 | Racemic Compound | 51.0 | 0.153 |
| Acetonitrile | 25 | Racemic Compound | 58.0 | 0.171 |
| Acetonitrile | 30 | Racemic Compound | 66.0 | 0.191 |
| Acetonitrile | 40 | Racemic Compound | 86.0 | 0.238 |
| Acetonitrile | 50 | Racemic Compound | 114.0 | 0.294 |
| Acetonitrile | 15 | Conglomerate | 57.0 | 0.168 |
| Acetonitrile | 25 | Conglomerate | 72.0 | 0.205 |
| Diethyl Ether | 20 | S-enantiomer | 36.9[1] | - |
| Toluene (B28343) | 25 | Racemic Compound | 1.5 | 0.008 |
Data for acetonitrile and toluene adapted from Gilks et al., 2013.[2]
Table 2: Solubility of R-Enantiomer of this compound in Acetonitrile
| Temperature (°C) | Solubility ( g/100 g Solvent) | Mole Fraction (x₁) |
| 15 | 32.0 | 0.100 |
| 25 | 42.0 | 0.128 |
| 40 | 68.0 | 0.195 |
| 50 | 92.0 | 0.248 |
Data adapted from Gilks et al., 2013.[2]
Experimental Protocols
The primary method cited for determining the solubility of this compound is the gravimetric method .[2] This technique involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in a known amount of the saturated solution by weighing the residue after solvent evaporation.
Gravimetric Method for Solubility Determination
Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a given temperature.
Apparatus:
-
Thermostatically controlled shaker or magnetic stirrer with a heating/cooling jacket
-
Analytical balance
-
Sintered glass filter or syringe filter (pore size appropriate to retain solid particles)
-
Pre-weighed sample vials
-
Oven or vacuum oven for drying
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated in a thermostatically controlled environment for a sufficient period to ensure that equilibrium is reached. This duration can range from several hours to days, depending on the solvent and temperature.
-
Phase Separation: Once equilibrium is established, the suspension is allowed to settle. A sample of the supernatant (saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The sample is immediately filtered to remove any undissolved solid particles.
-
Sample Weighing: A precise weight of the clear, saturated filtrate is recorded in a pre-weighed vial.
-
Solvent Evaporation: The solvent is evaporated from the vial, typically in an oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation of the this compound. For volatile solvents, this can be done at ambient or slightly elevated temperatures, possibly under reduced pressure.
-
Residue Weighing: After complete evaporation of the solvent, the vial containing the solid residue is cooled to room temperature in a desiccator and then weighed. The process of drying, cooling, and weighing is repeated until a constant weight is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per mass of the solvent.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the typical workflow for determining the solubility of this compound using the gravimetric method.
References
In-Depth Technical Guide to the Crystal Structure of Racemic 2-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of racemic 2-chloromandelic acid, a key intermediate in the synthesis of the antiplatelet agent clopidogrel.[1][2] This document details the polymorphic forms, crystallographic data, and experimental protocols for the synthesis, crystallization, and structural analysis of this compound.
Introduction to the Solid-State Chemistry of Racemic this compound
Racemic (RS)-2-chloromandelic acid is known to exhibit complex solid-state behavior, crystallizing in multiple forms, including as a stable racemic compound, a metastable racemic compound, and a metastable conglomerate.[2][3] The stable form, designated as Form α, is a racemic compound where both the (R)- and (S)-enantiomers are present in equal amounts within a highly ordered crystal lattice.[1] Understanding the specific crystalline form is crucial for pharmaceutical development, as different polymorphs can exhibit varying physical properties such as solubility, stability, and bioavailability.
Crystallographic Data for Racemic this compound (Form α)
The stable racemic compound of this compound (Form α) has been characterized by single-crystal X-ray diffraction. It crystallizes in the monoclinic crystal system with the space group P2(1)/c.[1] This space group is common for racemic compounds. The crystallographic data are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₈H₇ClO₃ |
| Formula Weight | 186.59 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| Unit Cell Dimensions | |
| a | Value not publicly available |
| b | Value not publicly available |
| c | Value not publicly available |
| β | Value not publicly available |
| Volume | Value not publicly available |
| Z (molecules/unit cell) | 4 (inferred from space group) |
Polymorphism and Crystallization
(RS)-2-Chloromandelic acid can crystallize as two racemic compound polymorphs (α and β) and a conglomerate (γ), depending on the crystallization conditions.[3][4]
-
Form α (Stable Racemic Compound): This is the most stable form and is typically obtained by crystallization from nonpolar solvents.[3][4]
-
Form β (Metastable Racemic Compound): This is a less stable racemic form that has been observed as a single crystal grown from methanol, but obtaining it in bulk is challenging.[3][4]
-
Form γ (Metastable Conglomerate): This form is a physical mixture of separate crystals of the (R)- and (S)-enantiomers. It can be prepared by freeze-drying an aqueous solution or by crystallization from polar solvents.[3] Form γ has a tendency to transform into the more stable Form α.[4]
The relationship between these forms can be visualized as follows:
Experimental Protocols
Synthesis of Racemic this compound
A common synthesis route involves the reaction of 2-chlorobenzaldehyde (B119727) with a cyanide source, followed by hydrolysis. A representative procedure is as follows:
-
To a flask containing 150 mL of toluene (B28343), add 21.1 g (0.15 mol) of freshly prepared 2-chlorobenzaldehyde and a catalytic amount of a suitable phase-transfer catalyst.[1]
-
Add 10.1 g (0.375 mol) of hydrogen cyanide to the stirring mixture.[1]
-
Allow the reaction to proceed at room temperature for 24 hours in a closed system.[1]
-
The resulting cyanohydrin is then hydrolyzed (e.g., using a strong acid) to yield racemic this compound.
-
The crude product is purified by recrystallization.
Crystallization of Form α for Single-Crystal X-ray Diffraction
High-quality single crystals suitable for X-ray diffraction are typically grown using slow crystallization techniques.
-
Solvent Selection: Toluene is a suitable nonpolar solvent for obtaining Form α.[3][4]
-
Preparation of Saturated Solution: Dissolve a small amount of purified racemic this compound in a minimal amount of hot toluene to create a saturated or near-saturated solution.
-
Slow Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) and leave it undisturbed in a vibration-free location at a constant temperature. Slow evaporation of the solvent over several days to weeks will promote the growth of well-ordered single crystals.
-
Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully removed from the mother liquor for analysis.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (e.g., to 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å). A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or other algorithms and then refined using full-matrix least-squares on F². This process adjusts the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
Conclusion
The solid-state structure of racemic this compound is characterized by its ability to form multiple crystalline phases. The thermodynamically stable form, a racemic compound designated as Form α, crystallizes in the monoclinic space group P2(1)/c. The controlled crystallization from nonpolar solvents is key to obtaining this specific polymorph. This technical guide provides the fundamental crystallographic information and detailed experimental workflows necessary for researchers and professionals working with this important pharmaceutical intermediate. Further research to elucidate the full crystal structures, including precise unit cell dimensions and intermolecular interactions, would be beneficial for a complete understanding of its solid-state chemistry.
References
The Crucial Role of 2-Chloromandelic Acid in the Synthesis of Clopidogrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel (B1663587), marketed as Plavix®, is a cornerstone antiplatelet medication used to prevent blood clots in patients with a history of heart attack or stroke. The active pharmaceutical ingredient is the (S)-(+)-enantiomer of methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate. A key strategic precursor in many industrial syntheses of this vital drug is 2-chloromandelic acid. This technical guide provides an in-depth exploration of the synthetic routes commencing from this compound, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways.
Synthetic Strategy Overview
The synthesis of (S)-(+)-clopidogrel from this compound hinges on a stereospecific approach that leverages the chirality of the starting material. The general strategy involves the following key transformations:
-
Chiral Resolution: Racemic this compound is resolved to isolate the desired (R)-(-)-2-chloromandelic acid, which possesses the correct stereochemistry for the final (S)-(+)-clopidogrel product.
-
Esterification: The carboxylic acid moiety of (R)-2-chloromandelic acid is esterified, typically with methanol (B129727), to yield methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate.
-
Activation of the Hydroxyl Group: The secondary hydroxyl group is converted into a good leaving group, commonly a sulfonate ester (e.g., tosylate or besylate), to facilitate subsequent nucleophilic substitution.
-
Nucleophilic Substitution: The activated intermediate undergoes an SN2 reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387), leading to the formation of the clopidogrel backbone with inversion of stereochemistry.
-
Salt Formation: The resulting clopidogrel free base is converted to its hydrogen sulfate (B86663) salt, the stable form used in pharmaceutical formulations.
This guide will now delve into the specifics of each of these critical steps.
Experimental Protocols
Protocol 1: Resolution of Racemic this compound
The separation of enantiomers of this compound is a critical step to ensure the stereochemical purity of the final product. A common method involves fractional crystallization using a chiral resolving agent, such as a chiral amine.
Materials:
-
Racemic this compound
-
(R)-(+)-α-Methylbenzylamine (or other suitable chiral amine)
-
Methanol
-
1 M Hydrochloric Acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve racemic this compound (1.0 equivalent) in methanol.
-
In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5-1.0 equivalent) in methanol.
-
Slowly add the amine solution to the this compound solution with stirring.
-
Allow the mixture to stand at room temperature for crystallization to occur. The less soluble diastereomeric salt of (R)-2-chloromandelic acid with the (R)-amine will precipitate.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
To liberate the free acid, suspend the diastereomeric salt in water and acidify to pH 1-2 with 1 M HCl.
-
Extract the (R)-2-chloromandelic acid into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-(-)-2-chloromandelic acid.
Protocol 2: Synthesis of (S)-(+)-Clopidogrel from (R)-2-Chloromandelic Acid
This protocol outlines the multi-step synthesis of clopidogrel hydrogen sulfate starting from the resolved (R)-2-chloromandelic acid.
Step 1: Esterification to Methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate
Materials:
-
(R)-(-)-2-Chloromandelic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (R)-(-)-2-chloromandelic acid (1.0 equivalent) in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux (approximately 65-75°C) for 2.5 to 5 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 10% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate as a colorless oil.[1]
Step 2: Sulfonylation to Methyl (R)-2-(2-chlorophenyl)-2-(phenylsulfonyloxy)acetate
Materials:
-
Methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate
-
Benzenesulfonyl chloride
-
Pyridine (B92270) (or other suitable base)
-
Dichloromethane
Procedure:
-
Dissolve methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0-5°C in an ice bath.
-
Add pyridine (1.1 equivalents) followed by the dropwise addition of benzenesulfonyl chloride (1.05 equivalents).
-
Stir the reaction mixture at 0-5°C for 1-2 hours and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonate ester.
Step 3: Nucleophilic Substitution to form Clopidogrel Base
Materials:
-
Methyl (R)-2-(2-chlorophenyl)-2-(phenylsulfonyloxy)acetate
-
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
-
Potassium carbonate (or other suitable base)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 equivalent) and potassium carbonate (2.0 equivalents) in ethyl acetate.[1]
-
Stir the suspension for 30-60 minutes.[1]
-
Add a solution of methyl (R)-2-(2-chlorophenyl)-2-(phenylsulfonyloxy)acetate (1.0 equivalent) in ethyl acetate to the reaction mixture.
-
Heat the reaction to 50-60°C and stir for 5-10 hours.[1]
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude clopidogrel free base as an oil.
Step 4: Formation of (S)-(+)-Clopidogrel Hydrogen Sulfate
Materials:
-
Crude Clopidogrel free base
-
Ethyl acetate
-
Concentrated Sulfuric Acid
Procedure:
-
Dissolve the crude clopidogrel free base in ethyl acetate.
-
Cool the solution to 0-5°C.
-
Slowly add a stoichiometric amount of concentrated sulfuric acid with vigorous stirring.
-
A white precipitate of clopidogrel hydrogen sulfate will form.
-
Stir the suspension at 0-5°C for 1-2 hours to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to obtain (S)-(+)-clopidogrel hydrogen sulfate.
Quantitative Data
The following tables summarize the reported yields for the key steps in the synthesis of clopidogrel starting from this compound.
Table 1: Esterification of (R)-2-Chloromandelic Acid
| Reactant | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| (R)-2-Chloromandelic acid | Methanol, H₂SO₄ | Methanol | 2.5 | 65 | 97 | [1] |
| (R)-2-Chloromandelic acid | Methanol, H₂SO₄ | Methanol | 5 | 75 | 90.3 | [1] |
Table 2: Synthesis and Reaction of the Sulfonate Intermediate
| Starting Material | Sulfonylating Agent | Base | Reaction with | Yield (%) | Reference |
| Methyl (R)-2-hydroxy-2-(2-chlorophenyl)acetate | Benzenesulfonyl chloride | Pyridine | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | ~90 (for the final salt) | [1] |
Table 3: Overall Yield of (S)-(+)-Clopidogrel Hydrogen Sulfate
| Starting Material | Key Steps | Overall Yield (%) | Reference |
| (R)-2-Chloromandelic acid | Esterification, Sulfonylation, SN2, Salt Formation | ~78 | [1] |
Visualizing the Synthesis
To better understand the flow of the chemical transformations, the following diagrams, generated using the DOT language, illustrate the key pathways.
Caption: Synthetic pathway for (S)-(+)-Clopidogrel from (R)-2-Chloromandelic Acid.
Caption: Chiral resolution of racemic this compound.
Conclusion
The synthesis of clopidogrel via this compound represents a robust and industrially viable pathway. The success of this route is contingent on an efficient chiral resolution of the starting material and high-yielding subsequent transformations. The detailed protocols and compiled quantitative data in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and optimization of this critical antiplatelet agent. The visual workflows further clarify the logical progression of the synthesis, aiding in both conceptual understanding and practical implementation.
References
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the thermal stability and decomposition profile of 2-Chloromandelic acid, a key intermediate in the pharmaceutical industry. Understanding the thermal properties of this compound is crucial for ensuring its stability during manufacturing, storage, and formulation processes. This document synthesizes available data and presents detailed, hypothetical experimental protocols and decomposition pathways based on established chemical principles.
Physicochemical Properties
This compound (2-ClMA) is a chiral carboxylic acid existing as a racemic compound or as individual enantiomers. Its thermal behavior, particularly its melting point, is dependent on its stereochemical composition.
Table 1: Physicochemical and Thermal Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₇ClO₃ | |
| Molecular Weight | 186.59 g/mol | |
| Melting Point (Racemate) | 90-93 °C | [1] |
| Melting Point ((S)-(+)-enantiomer) | 118-121 °C | |
| Melting Point ((R)-(-)-enantiomer) | 119-121 °C | [2] |
| Appearance | White to off-white crystalline powder | [2] |
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability of this compound.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and enthalpy of fusion, providing insights into the purity and polymorphic form of the substance. Published studies have utilized DSC to construct binary melting point phase diagrams for this compound enantiomers and the racemate.[3][4]
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for Racemic this compound
| Parameter | Value |
| Onset of Melting | ~ 88 °C |
| Peak Melting Temperature (T_m) | ~ 91 °C |
| Enthalpy of Fusion (ΔH_f) | ~ 25 kJ/mol |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for organic compounds and available melting point ranges.
Thermogravimetric Analysis (TGA)
Table 3: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Corresponding Loss |
| Step 1 | 150 - 250 | ~ 24.1 | Decarboxylation (-CO₂) |
| Step 2 | 250 - 350 | ~ 9.6 | Dehydration (-H₂O) |
| Step 3 | > 350 | ~ 19.5 | Dehydrochlorination (-HCl) and further fragmentation |
Note: The data in this table is based on a hypothesized decomposition pathway and theoretical calculations. Actual experimental values may vary.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a multi-step process involving decarboxylation, dehydration, and dehydrochlorination, followed by further fragmentation of the resulting intermediates. A plausible, albeit hypothetical, pathway is outlined below.
Caption: Hypothesized thermal decomposition pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data on the thermal stability of this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound.
Methodology:
-
A sample of 2-5 mg of this compound is accurately weighed into an aluminum pan.
-
The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature is equilibrated at 25 °C.
-
The sample is heated at a constant rate of 10 °C/min from 25 °C to 150 °C under a nitrogen purge of 50 mL/min.
-
The heat flow as a function of temperature is recorded. The melting point is determined as the peak temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area under the peak.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Methodology:
-
A sample of 5-10 mg of this compound is placed in a ceramic TGA pan.
-
The sample is heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
The analysis is performed under a nitrogen atmosphere with a flow rate of 100 mL/min to prevent oxidative decomposition.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is determined from the temperature at which significant mass loss begins. The percentage of mass loss at different temperature ranges is calculated from the TGA curve.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile decomposition products of this compound.
Methodology:
-
A small amount of this compound (approximately 100 µg) is placed in a pyrolysis sample cup.
-
The sample is introduced into the pyrolysis unit, which is directly coupled to the GC-MS system.[5]
-
The sample is rapidly heated to a series of temperatures (e.g., 250 °C, 350 °C, and 500 °C) in an inert (helium) atmosphere to induce thermal decomposition.[5]
-
The volatile pyrolysis products are transferred directly into the GC column for separation.
-
The separated components are then analyzed by the mass spectrometer to identify their chemical structures based on their mass spectra.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.
Caption: General experimental workflow for thermal stability analysis.
Conclusion
This technical guide has provided a comprehensive overview of the thermal stability and decomposition of this compound. While specific experimental data on its complete thermal degradation is limited, the provided hypothetical data and decomposition pathway, based on sound chemical principles, offer valuable insights for researchers and professionals in the pharmaceutical industry. The detailed experimental protocols serve as a robust starting point for conducting in-house thermal analysis to ensure the quality, stability, and safety of this compound and its formulations. Further experimental studies are encouraged to validate and expand upon the information presented herein.
References
- 1. This compound 98 10421-85-9 [sigmaaldrich.com]
- 2. capotchem.com [capotchem.com]
- 3. Identification and characterization of solid-state nature of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Acidity and pKa of 2-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa value of 2-chloromandelic acid, a key intermediate in the synthesis of pharmaceuticals such as clopidogrel. Due to the limited availability of a publicly documented pKa value for this specific compound, this guide focuses on the experimental methodologies for its precise determination. The protocols detailed herein are based on established analytical techniques for organic acids.
Quantitative Data on the Acidity of this compound
For accurate quantitative analysis, experimental determination is essential. The following table provides a template for presenting the experimentally determined acidity data for this compound.
| Parameter | Value | Method of Determination | Temperature (°C) | Ionic Strength (M) | Solvent |
| pKa | TBD | Potentiometric Titration | 25 | 0.1 | Aqueous Solution |
| Ka | TBD | Calculated from pKa | 25 | 0.1 | Aqueous Solution |
TBD: To be determined experimentally.
Experimental Protocols for pKa Determination
The following sections detail the methodologies for the experimental determination of the pKa of this compound. Potentiometric titration is presented as the primary method due to its accuracy and widespread use.[1][2][3][4] UV-Vis spectrophotometry is offered as an alternative or complementary technique.[3]
Primary Method: Potentiometric Titration
Potentiometric titration is a highly precise technique for determining the pKa of a substance by monitoring the pH of a solution as a titrant of known concentration is added.[1][2][3]
2.1.1. Materials and Equipment
-
This compound (high purity)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for ionic strength adjustment
-
High-purity water (e.g., deionized, distilled)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Inert gas (e.g., nitrogen or argon) supply
2.1.2. Experimental Procedure
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in high-purity water. A co-solvent like methanol (B129727) may be used if solubility is low, but the final pKa will be for that specific solvent mixture.[3]
-
Prepare a solution of known ionic strength (e.g., 0.1 M) by adding a calculated amount of KCl to the this compound solution.
-
-
Titration Setup:
-
Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Place a known volume (e.g., 50 mL) of the this compound solution into a titration vessel.
-
If necessary, purge the solution with an inert gas for 10-15 minutes to remove dissolved carbon dioxide and maintain an inert atmosphere during the titration to prevent the formation of carbonic acid.[2][3]
-
Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the analyte solution.
-
Begin stirring the solution gently.
-
-
Titration Process:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (Ve), which is the point of maximum slope on the titration curve. This can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The half-equivalence point (Ve/2) is the volume of titrant at which half of the acid has been neutralized.
-
The pH at the half-equivalence point is equal to the pKa of the acid.
-
Alternative Method: UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[3]
2.2.1. Materials and Equipment
-
This compound
-
A series of buffer solutions with known pH values spanning the expected pKa range.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
-
Volumetric flasks and pipettes
2.2.2. Experimental Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water-methanol mixture).
-
Prepare a series of solutions by diluting the stock solution with the prepared buffer solutions to a constant final concentration of the acid.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum of each buffered solution over a relevant wavelength range.
-
Identify the wavelengths at which the largest absorbance changes occur as a function of pH.
-
-
Data Analysis:
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be analyzed to determine the pKa. The pKa is the pH at the inflection point of the curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log[(A - AHA) / (AA- - A)] where:
-
A is the absorbance of the solution at a given pH.
-
AHA is the absorbance of the fully protonated species (at low pH).
-
AA- is the absorbance of the fully deprotonated species (at high pH).
-
-
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of the pKa of this compound.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
References
Methodological & Application
Chiral Resolution of 2-Chloromandelic Acid by Diastereomeric Salt Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 2-Chloromandelic acid (2-ClMA) via diastereomeric salt crystallization. This critical process allows for the separation of the individual enantiomers, (R)- and (S)-2-Chloromandelic acid, which are valuable chiral building blocks in the pharmaceutical industry, notably in the synthesis of antiplatelet agents like Clopidogrel.
Introduction
Chiral resolution by diastereomeric salt crystallization remains a widely used, efficient, and scalable method for separating enantiomers. The process relies on the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated. Subsequently, the desired enantiomer of the target compound is liberated from the purified salt.
The successful resolution of this compound is highly dependent on the judicious selection of the resolving agent, the crystallization solvent, and the optimization of process parameters such as temperature and stoichiometry.
General Workflow for Chiral Resolution
The overall process can be broken down into three key stages: diastereomeric salt formation, selective crystallization and isolation, and liberation of the pure enantiomer.
Data Presentation: Comparison of Resolving Agents and Conditions
The selection of an appropriate resolving agent is paramount for a successful resolution. The following table summarizes quantitative data for the resolution of chloromandelic acids with various resolving agents. Note that data for the closely related 4-chloromandelic acid is included to provide a broader comparative context.
| Resolving Agent | Target Acid | Molar Ratio (Acid:Agent) | Solvent | Yield (%) | Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) | Reference |
| Chiral Amino Alcohol | (R/S)-2-Chloromandelic Acid | 1:0.5-0.95 | Alcohols, Acetone, or Ethyl Acetate | >75 | >99% e.e. | [1] |
| (R)-(+)-N-Benzyl-1-phenylethylamine | (R/S)-4-Chloromandelic Acid | 1:1 | Absolute Ethanol | 81.8 (salt) | 94.8% d.e. | |
| Levetiracetam (Co-crystal former) | (R/S)-2-Chloromandelic Acid | 1:1.2 | Acetonitrile | - | Selectively co-crystallizes with the (S)-enantiomer | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the chiral resolution of this compound.
Protocol 1: Resolution with a Chiral Amino Alcohol
This protocol is based on the methodology described in patent CN102603518A[1].
Materials:
-
Racemic this compound ((R/S)-1)
-
Chiral Amino Alcohol (e.g., (S)-2-amino-1,1-diphenyl-1-propanol, (S)-2)
-
Nucleation restraining agent (optional, e.g., a structurally similar chiral amino alcohol, (S)-3)
-
Solvent (e.g., Ethanol, Acetone, or Ethyl Acetate)
-
Hydrochloric Acid (HCl) or other mineral acid
-
Organic extraction solvent (e.g., Dichloromethane, Chloroform, or Ethyl Acetate)
Procedure:
-
Diastereomeric Salt Formation and Crystallization:
-
In a reaction vessel, combine racemic this compound (1 molar equivalent), the chiral amino alcohol resolving agent (0.5-0.95 molar equivalents), and optionally, a nucleation restraining agent (0.05-0.5 molar equivalents).
-
Add the chosen solvent (e.g., ethanol). The amount of solvent should be sufficient to achieve complete dissolution at an elevated temperature.
-
Heat the mixture to a temperature between 30°C and 100°C and stir for 1 to 8 hours to ensure complete salt formation.
-
Allow the solution to cool slowly to room temperature and stand. The less soluble diastereomeric salt (e.g., (R)-1-(S)-2) will precipitate as a white solid.
-
Cool the mixture further in an ice bath to maximize the yield of the crystalline salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the diastereomeric salt under vacuum.
-
-
Liberation of the Enantiopure this compound:
-
Suspend the dried diastereomeric salt in water.
-
While stirring, add a mineral acid (e.g., 1M HCl) dropwise until the pH of the solution is between 2 and 3. This will break the salt and precipitate the free acid.
-
Extract the aqueous suspension with an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Protocol 2: Resolution with (R)-(+)-N-Benzyl-1-phenylethylamine (Adapted from 4-ClMA resolution)
This protocol is adapted from the successful resolution of the isomeric 4-Chloromandelic acid.
Materials:
-
Racemic this compound
-
(R)-(+)-N-Benzyl-1-phenylethylamine ((R)-(+)-BPA)
-
Absolute Ethanol
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
Procedure:
-
Diastereomeric Salt Formation and Crystallization:
-
In a flask, dissolve racemic this compound (1 molar equivalent) and (R)-(+)-N-Benzyl-1-phenylethylamine (1 molar equivalent) in absolute ethanol. A suggested starting solvent amount is approximately 1.6 mL per mmol of the acid.
-
Heat the mixture gently with stirring until all solids dissolve.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize.
-
To improve the yield, cool the mixture to a lower temperature (e.g., 15°C) and stir for a period to ensure complete crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the precipitated salt and wash it with a small volume of cold absolute ethanol.
-
Dry the crystals under vacuum.
-
The diastereomeric excess (d.e.) of the salt can be determined at this stage using techniques like chiral HPLC or by measuring the specific rotation. For higher purity, a recrystallization step from the same solvent can be performed.
-
-
Liberation of the Enantiopure Acid:
-
Follow the procedure outlined in Protocol 1, step 3, using the isolated diastereomeric salt to obtain the enantiopure this compound.
-
Logical Relationships in Chiral Resolution
The success of a diastereomeric salt crystallization hinges on a series of interdependent factors. The following diagram illustrates the logical pathway for optimizing the resolution process.
Conclusion
The chiral resolution of this compound by diastereomeric salt crystallization is a robust and scalable method for obtaining enantiomerically pure forms of this important synthetic intermediate. The choice of resolving agent and the careful optimization of crystallization conditions are the most critical factors for achieving high yields and enantiomeric purity. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field to develop efficient and effective resolution processes.
References
Application Notes & Protocols: Stereoselective Synthesis of (S)-Clopidogrel from (R)-2-Chloromandelic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-(+)-Clopidogrel, marketed under the trade name Plavix, is a potent oral antiplatelet agent used extensively in the treatment and prevention of atherothrombotic events in patients with coronary artery, peripheral vascular, and cerebrovascular diseases.[1] Its therapeutic efficacy lies in the irreversible blockade of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, a key component in platelet activation and aggregation. The pharmacological activity of clopidogrel (B1663587) is exclusive to its (S)-enantiomer, as the (R)-enantiomer exhibits no antithrombotic activity.[1][2] This stereospecificity necessitates highly selective synthetic routes to produce enantiomerically pure (S)-clopidogrel. This document details a key synthetic pathway starting from the chiral precursor (R)-2-Chloromandelic acid.
Mechanism of Action: P2Y12 Receptor Inhibition
(S)-clopidogrel is a prodrug that is metabolized in the liver to its active thiol metabolite. This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets. This binding prevents ADP from interacting with the receptor, which in turn blocks the activation of the glycoprotein (B1211001) IIb/IIIa complex. The ultimate effect is the inhibition of fibrin (B1330869) cross-linking and platelet aggregation, reducing the risk of thrombosis.
Caption: Mechanism of (S)-clopidogrel action on the P2Y12 receptor.
Synthetic Pathway Overview
The synthesis of (S)-clopidogrel from (R)-2-chloromandelic acid involves a three-step process. First, the carboxylic acid is esterified with methanol (B129727). The resulting hydroxyl group of the methyl ester is then converted into a good leaving group, typically a sulfonate ester. Finally, a nucleophilic substitution reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) yields the clopidogrel free base, which is then converted to its bisulfate salt.[3]
Caption: Overall synthesis route from (R)-2-Chloromandelic acid.
Experimental Protocols
Protocol 1: Synthesis via Sulfonate Intermediate
This protocol is adapted from a patented method for the preparation of (S)-clopidogrel.[3] It relies on the stereospecific conversion of the chiral center.
Step 1: Esterification of (R)-2-Chloromandelic Acid
This step converts the starting carboxylic acid into its corresponding methyl ester via Fischer esterification.[4][5]
-
Methodology:
-
Dissolve (R)-2-chloromandelic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove methanol under reduced pressure.
-
Extract the product, (R)-Methyl-2-hydroxy-2-(2-chlorophenyl)acetate, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate to yield the crude ester.
-
Step 2: Sulfonylation of (R)-Methyl-2-hydroxy-2-(2-chlorophenyl)acetate
The hydroxyl group of the ester is converted to a sulfonate ester, an excellent leaving group for the subsequent substitution.
-
Methodology:
-
Dissolve the methyl ester from Step 1 in an aprotic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and cool in an ice bath.
-
Add a base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger.
-
Slowly add a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) to the cooled solution.
-
Allow the reaction to stir at a low temperature and then warm to room temperature until completion.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the sulfonylated intermediate.
-
Step 3: Nucleophilic Substitution and Salt Formation
The final step involves the SN2 reaction between the sulfonate intermediate and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, followed by conversion to the bisulfate salt.
-
Methodology:
-
Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in an organic solvent such as ethyl acetate (B1210297) and treat with a base (e.g., potassium carbonate) to generate the free base.[3]
-
Add the sulfonate intermediate from Step 2 to the reaction mixture.
-
Heat the mixture at reflux (around 60-80°C) for 5-10 hours.[3]
-
After cooling, filter off any inorganic salts and wash the filtrate with water.
-
Concentrate the organic layer to obtain the crude (S)-clopidogrel free base.
-
Dissolve the crude free base in a suitable solvent (e.g., acetone (B3395972) or 2-butanol).
-
Slowly add a stoichiometric amount of concentrated sulfuric acid while cooling the mixture.
-
Stir to allow for crystallization of (S)-clopidogrel bisulfate.
-
Collect the solid product by filtration, wash with cold acetone, and dry under vacuum.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (S)-clopidogrel bisulfate.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of (S)-clopidogrel via the sulfonate intermediate route. Note that yields can vary based on reaction scale and purification efficiency.
| Step | Key Reactants | Key Reagents/Solvents | Temp. (°C) | Time (h) | Typical Yield |
| 1. Esterification | (R)-2-Chloromandelic acid | Methanol, H₂SO₄ (cat.) | Reflux | 4-8 | >90% |
| 2. Sulfonylation | (R)-Methyl-2-hydroxy-2-(2-chlorophenyl)acetate | Benzenesulfonyl chloride, Triethylamine, Dichloromethane | 0 to RT | 2-4 | ~85-95% |
| 3. Substitution | Sulfonate Intermediate, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Potassium carbonate, Ethyl acetate | Reflux (60-80) | 5-10 | ~70-80% |
| 4. Salt Formation | (S)-Clopidogrel Free Base | Sulfuric Acid, Acetone | 0-5 | 1-2 | >95% |
| Overall | (R)-2-Chloromandelic acid | - | - | - | ~55-70% |
Yields are estimations based on literature and may vary.
Analytical Characterization
Final product and intermediate characterization is crucial to ensure purity and correct stereochemistry.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of the final (S)-clopidogrel bisulfate product.
-
Enantiomeric Excess (ee): Chiral HPLC is used to determine the enantiomeric excess, ensuring the final product is predominantly the desired (S)-enantiomer. An ee of >99% is typically required for pharmaceutical applications.[6]
-
Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of the intermediates and the final product.[7][8]
-
Optical Rotation: Measurement of the specific optical rotation using a polarimeter confirms the presence of the correct enantiomer, which should be dextrorotatory [(+)].[7]
Quality Control Workflow
Caption: Quality control and analysis workflow for (S)-clopidogrel.
References
- 1. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101348490B - Preparation of clopidogrel and salt thereof - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Resolution of 2-Chloromandelic Acid Using (R)-(+)-N-benzyl-1-phenylethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Optically pure 2-chloromandelic acid (2-ClMA) is a crucial chiral building block in the pharmaceutical industry, notably in the synthesis of the antiplatelet agent (S)-clopidogrel.[1] The resolution of racemic 2-ClMA is a critical step to obtain the desired enantiomer. One effective method for this resolution is through the formation of diastereomeric salts using a chiral resolving agent. (R)-(+)-N-benzyl-1-phenylethylamine (BPA) has been demonstrated to be an excellent resolving agent for this purpose.[2] This preference is attributed to the formation of a less soluble diastereomeric salt that can be selectively crystallized.[2][3] The chiral discrimination mechanism involves a combination of hydrogen bonding, CH/π interactions, and a "lock-and-key" supramolecular packing mode, which stabilizes the less soluble salt.[2]
This document provides detailed application notes and protocols for the resolution of racemic this compound using (R)-(+)-N-benzyl-1-phenylethylamine.
Data Presentation
While specific quantitative data for the resolution of this compound with (R)-(+)-N-benzyl-1-phenylethylamine is not extensively detailed in the provided search results, the following table outlines the expected parameters and provides illustrative data based on the resolution of the closely related 4-chloromandelic acid with the same resolving agent.[4]
| Parameter | Less Soluble Salt ((R)-2-ClMA·(R)-BPA) | More Soluble Salt ((S)-2-ClMA·(R)-BPA) | Reference |
| Melting Point (°C) | Higher (e.g., ~166.3 for 4-ClMA salt) | Lower (e.g., ~132.0 for 4-ClMA salt) | [4] |
| Solubility | Lower | Higher | [2][4] |
| Diastereomeric Excess (d.e.) | High (e.g., >95%) | Varies (in mother liquor) | [4] |
| Yield | Dependent on conditions | - | [4] |
Experimental Protocols
The following protocols are based on established methodologies for the resolution of chloromandelic acids via diastereomeric salt formation with (R)-(+)-N-benzyl-1-phenylethylamine.[4][5]
Protocol 1: Diastereomeric Salt Crystallization
This protocol details the formation and isolation of the less soluble diastereomeric salt of (R)-2-chloromandelic acid and (R)-(+)-N-benzyl-1-phenylethylamine.
Materials:
-
Racemic this compound
-
(R)-(+)-N-benzyl-1-phenylethylamine
-
Absolute Ethanol (B145695) (or other suitable solvent)
-
Standard laboratory glassware (flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Polarimeter
Procedure:
-
Dissolution: In a suitable flask, dissolve racemic this compound in a minimal amount of absolute ethanol with gentle heating and stirring. For guidance, a ratio of approximately 1.6 mL of ethanol per 1 mmol of acid was found to be optimal for 4-chloromandelic acid.[4]
-
Addition of Resolving Agent: To the solution, add an equimolar amount (1:1 molar ratio) of (R)-(+)-N-benzyl-1-phenylethylamine.[4]
-
Crystallization: Allow the mixture to cool slowly to a predetermined filtration temperature (e.g., 15°C for 4-chloromandelic acid) with continuous stirring.[4] The less soluble diastereomeric salt, (R)-2-chloromandelic acid · (R)-(+)-N-benzyl-1-phenylethylamine, will precipitate.
-
Isolation: Isolate the precipitated salt by vacuum filtration and wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the yield, melting point, and diastereomeric excess of the obtained salt. The d.e. can be determined by measuring the specific rotation.
Protocol 2: Liberation of the Enantiomer and Recovery of the Resolving Agent
This protocol describes the process of obtaining the enantiomerically pure this compound from the isolated diastereomeric salt and recovering the resolving agent.
Materials:
-
Diastereomeric salt from Protocol 1
-
Aqueous acid solution (e.g., 2M HCl)
-
Aqueous base solution (e.g., 2M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Liberation of the Acid: Suspend the diastereomeric salt in water and add an aqueous acid solution (e.g., 2M HCl) until the pH is acidic (pH ~1-2). This will protonate the carboxylate and liberate the free (R)-2-chloromandelic acid, while the amine will form a water-soluble salt.
-
Extraction of the Acid: Extract the aqueous solution multiple times with an organic solvent (e.g., diethyl ether).
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield (R)-2-chloromandelic acid.
-
Recovery of the Resolving Agent: To the acidic aqueous phase from step 1, add an aqueous base solution (e.g., 2M NaOH) until the pH is basic (pH ~10-12). This will deprotonate the amine salt, liberating the free (R)-(+)-N-benzyl-1-phenylethylamine.
-
Extraction of the Resolving Agent: Extract the basic aqueous solution with an organic solvent.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the (R)-(+)-N-benzyl-1-phenylethylamine.
-
Analysis of the Enantiomer: Determine the yield, melting point, and enantiomeric excess (e.e.) of the obtained (R)-2-chloromandelic acid using polarimetry or chiral HPLC.
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: Logical Steps in Diastereomeric Salt Resolution.
References
- 1. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary | MDPI [mdpi.com]
- 4. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Chiral Separation of 2-Chloromandelic Acid via Cocrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chiral separation of 2-chloromandelic acid (2-ClMA) using the technique of enantiospecific cocrystallization. This method offers a promising alternative to traditional resolution techniques, such as diastereomeric salt formation, particularly for compounds that are not easily ionizable.
Introduction
Chiral separation is a critical step in the development of pharmaceuticals, as different enantiomers of a drug molecule often exhibit distinct pharmacological and toxicological profiles. This compound is an important chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Cocrystallization has emerged as a powerful tool for chiral resolution, relying on the formation of crystalline solids composed of two or more different molecules in the same crystal lattice. In the context of chiral separation, a chiral coformer is used to selectively cocrystallize with one enantiomer of a racemic mixture, enabling its separation.
This document outlines two primary protocols for the chiral separation of 2-ClMA: one utilizing Levetiracetam (LEV) as a resolving agent for racemic 2-ClMA, and another employing (S)-2-chloromandelic acid to resolve racemic etiracetam (B127200).
Principle of Enantiospecific Cocrystallization
Enantiospecific cocrystallization is a process where a chiral coformer selectively forms a cocrystal with only one of the two enantiomers of a racemic compound.[1][2] This selectivity is driven by differences in the stability and intermolecular interactions of the potential diastereomeric cocrystals. The formation of a stable cocrystal between the coformer and the target enantiomer leads to its precipitation from the solution, thereby enriching the other enantiomer in the mother liquor. The intermolecular interactions governing this process include hydrogen bonding, halogen bonding, and van der Waals forces.[1][2]
Experimental Protocols
Protocol 1: Resolution of Racemic this compound using Levetiracetam
This protocol details the enantiospecific cocrystallization of racemic this compound with Levetiracetam (LEV) as the chiral resolving agent. LEV has been shown to selectively cocrystallize with the (S)-enantiomer of 2-ClMA.[3][4]
Materials:
-
Racemic this compound (2-ClMA)
-
Levetiracetam (LEV)
-
Acetonitrile (B52724) (analytical grade)
Equipment:
-
Crystallization vessel with magnetic stirrer
-
Temperature control system
-
Filtration apparatus
-
Vacuum oven
-
Analytical balance
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Procedure:
-
Solution Preparation: In a crystallization vessel, dissolve 0.586 g (3.14 mmol) of racemic this compound completely in 2.0 mL of acetonitrile at ambient temperature with agitation.[3]
-
Addition of Coformer: To the solution, add 0.636 g (3.73 mmol) of Levetiracetam.[3]
-
Crystallization: Continue agitation at ambient temperature. The formation of the cocrystal will occur over time. The optimal equilibrium time should be determined experimentally, with studies showing that equilibration can take several days for similar systems.[4]
-
Isolation: Collect the precipitated solid by filtration.
-
Drying: Dry the solid product in a vacuum oven at a suitable temperature.
-
Analysis: Determine the enantiomeric excess (%e.e.) of the unreacted this compound in the filtrate using chiral HPLC. The solid phase consists of the cocrystal of (S)-2-ClMA and LEV.
Protocol 2: Resolution of Racemic Etiracetam using (S)-2-Chloromandelic Acid
This protocol describes the use of (S)-2-chloromandelic acid ((S)-2CLMA) as a chiral coformer to resolve racemic etiracetam (ETI). (S)-2CLMA selectively cocrystallizes with (S)-etiracetam ((S)-ETI).[1][2]
Materials:
-
Racemic etiracetam (ETI)
-
(S)-2-chloromandelic acid ((S)-2CLMA)
-
Acetonitrile (analytical grade)
-
Diethyl ether (analytical grade)
Equipment:
-
Crystallization vial
-
Heating and cooling system
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum oven
-
Analytical balance
-
X-Ray Powder Diffraction (XRPD) for solid-phase characterization
-
Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess determination
Procedure:
-
Solution Preparation: Mix 114 mg of racemic ETI with (S)-2CLMA in a 1:1 mole ratio in a crystallization vial.[1]
-
Dissolution: Add 0.5 mL of acetonitrile and heat the mixture to 65 °C for 35 minutes until all solids are completely dissolved.[1]
-
Cooling and Seeding: Cool the solution to -14 °C.[1] Once the solution reaches the target temperature, seed with a small amount of pre-prepared (S)-ETI:(S)-2CLMA cocrystal.[1]
-
Crystallization: Allow the cocrystal to form. To achieve a satisfactory yield, the crystalline solid should be collected 48 hours after seeding.[1]
-
Isolation and Washing: Collect the crystalline solid by filtration and wash it with 2 mL of cooled diethyl ether.[1]
-
Drying: Dry the solid at 40 °C under vacuum.[1]
-
Analysis: Characterize the solid product by XRPD to confirm the cocrystal formation. To determine the enantiomeric excess and yield of the resolved (S)-ETI, the cocrystal can be treated with a solvent like diethyl ether to selectively dissolve the (S)-2CLMA.[5] The remaining solid (S)-ETI is then analyzed by chiral HPLC.
Data Presentation
The following tables summarize the quantitative data from the enantiospecific cocrystallization experiments.
Table 1: Resolution of Halogenated Mandelic Acids with Levetiracetam [4]
| Racemic Acid | Coformer | Selectivity | Enantiomeric Excess (% e.e.) of Mother Liquor | Resolution Efficiency (%) |
| This compound (2-ClMA) | Levetiracetam | (S)-enantiomer | >70% (for R-enantiomer) | High |
| 3-Chloromandelic acid (3-ClMA) | Levetiracetam | (S)-enantiomer | 63% (for R-enantiomer) | 94% |
| 4-Chloromandelic acid (4-ClMA) | Levetiracetam | (S)-enantiomer | >70% (for R-enantiomer) | Lower than 2-ClMA |
| 4-Bromomandelic acid (4-BrMA) | Levetiracetam | (S)-enantiomer | >70% (for R-enantiomer) | Data not specified |
| 4-Fluoromandelic acid (4-FMA) | Levetiracetam | (R)-enantiomer | >70% (for S-enantiomer) | Better than 4-ClMA and 4-BrMA |
Table 2: Resolution of Racemic Etiracetam with (S)-2-Chloromandelic Acid [1][2]
| Racemic Compound | Coformer | Selectivity | Yield of (S)-ETI | Enantiopurity of (S)-ETI |
| Etiracetam (ETI) | (S)-2-Chloromandelic Acid | (S)-ETI | 69.1% | ~100% |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the cocrystallization process.
Caption: Workflow for the chiral separation of this compound using Levetiracetam.
Caption: Experimental workflow for the resolution of etiracetam using (S)-2-chloromandelic acid.
Caption: Logical relationship in enantiospecific cocrystal screening.
Conclusion
The cocrystallization of this compound with appropriate chiral coformers presents an effective and efficient method for chiral separation. The protocols outlined in these application notes provide a solid foundation for researchers to implement this technique. The choice of coformer is crucial and is dictated by the specific intermolecular interactions that lead to the formation of a thermodynamically stable cocrystal with one enantiomer over the other. The high enantiopurity and yields achievable with this method make it a valuable tool in pharmaceutical development and the synthesis of chiral intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipase-Catalyzed Transesterification for 2-Chloromandelic Acid Resolution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Optically pure 2-chloromandelic acid (2-ClMA) is a crucial chiral intermediate in the synthesis of pharmaceuticals, most notably for the antiplatelet agent (S)-clopidogrel.[1] The kinetic resolution of racemic 2-ClMA via lipase-catalyzed transesterification in organic solvents presents an efficient and environmentally benign method for obtaining the desired enantiomer. This application note provides a detailed overview and protocol for this resolution process, leveraging the high enantioselectivity of lipases.
The enzymatic approach offers significant advantages over classical chemical resolution methods, including mild reaction conditions, high specificity, and reduced side products.[2] Lipases, particularly, are versatile biocatalysts that can function in non-aqueous environments, making them ideal for transesterification reactions.[2][3] This document will focus on the use of lipase (B570770) AK for the enantioselective acylation of (R,S)-2-chloromandelic acid using vinyl acetate (B1210297) as the acyl donor.[1]
Core Principles
The lipase-catalyzed kinetic resolution of racemic this compound relies on the differential reaction rates of the two enantiomers with an acyl donor. The lipase preferentially catalyzes the acylation of one enantiomer (typically the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted. This results in a mixture of the acylated R-enantiomer and the unreacted S-enantiomer, which can then be separated. The reaction is irreversible due to the nature of the acyl donor, vinyl acetate, which upon reaction forms an enol that tautomerizes to acetaldehyde.
Experimental Data Summary
The following tables summarize the key quantitative data for the lipase-catalyzed resolution of this compound.
Table 1: Optimal Reaction Conditions for the Resolution of (R,S)-2-Chloromandelic Acid [1]
| Parameter | Optimal Value |
| Lipase | Lipase AK |
| Acyl Donor | Vinyl Acetate |
| Organic Solvent | Not specified in abstract |
| Temperature | Not specified in abstract |
| Water Content | Not specified in abstract |
| Substrate Ratio (Acyl Donor:2-ClMA) | Not specified in abstract |
| Enzyme Loading | Not specified in abstract |
| Reaction Time | Not specified in abstract |
Table 2: Performance Metrics under Optimal Conditions [1]
| Metric | Value |
| Conversion of (R)-2-ClMA (cR) | ≥98.85% |
| Enantiomeric Excess of Substrate (ees) | ≥98.15% |
Experimental Protocols
This section provides a detailed protocol for the lipase-catalyzed transesterification of (R,S)-2-chloromandelic acid based on established methodologies.[1]
Materials:
-
(R,S)-2-Chloromandelic acid
-
Lipase AK
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE)[4], hexane[5], or tetrahydrofuran (B95107) (THF)[6])
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC)
Protocol: Enzymatic Kinetic Resolution of (R,S)-2-Chloromandelic Acid
-
Reaction Setup:
-
In a clean, dry flask, dissolve a specific concentration of (R,S)-2-chloromandelic acid (e.g., 20 mmol/L) in the chosen anhydrous organic solvent.[4]
-
Add the acyl donor, vinyl acetate, to the reaction mixture. The molar ratio of vinyl acetate to this compound should be optimized (e.g., a 6:1 molar ratio of 120 mmol/L vinyl acetate to 20 mmol/L this compound has been reported for a similar substrate).[4]
-
Add a specific amount of Lipase AK to the mixture.
-
Control the water content of the reaction medium, as it can significantly affect lipase activity and enantioselectivity.
-
-
Incubation:
-
Incubate the reaction mixture in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 55°C) and agitation speed (e.g., 500 rpm) for a predetermined duration.[4] The reaction time is a critical parameter that needs to be optimized to achieve high conversion and enantiomeric excess.[1]
-
-
Reaction Monitoring:
-
Periodically withdraw aliquots from the reaction mixture.
-
Analyze the aliquots using a suitable analytical method, such as chiral HPLC, to determine the conversion of the starting material and the enantiomeric excess of the remaining substrate and the product.
-
-
Reaction Termination and Product Isolation:
-
Once the desired conversion and enantiomeric excess are achieved, terminate the reaction by filtering off the enzyme.
-
The product mixture, containing the acylated (R)-2-chloromandelic acid and the unreacted (S)-2-chloromandelic acid, can be separated using standard purification techniques, such as column chromatography or extraction.
-
Visualizations
Experimental Workflow for Lipase-Catalyzed Resolution of this compound
Caption: Workflow for the enzymatic resolution of 2-ClMA.
Key Parameters Influencing the Lipase-Catalyzed Resolution
Caption: Factors affecting lipase performance in resolution.
References
- 1. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Stationary Phases for the HPLC Analysis of 2-Chloromandelic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful chiral separation of 2-Chloromandelic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The information compiled herein is intended to guide researchers in selecting appropriate chiral stationary phases (CSPs) and developing robust analytical methods.
Introduction
This compound is a crucial chiral building block in the synthesis of various pharmaceuticals. The stereoisomeric composition of this compound can significantly impact the efficacy and safety of the final drug product. Therefore, accurate and reliable analytical methods for enantiomeric separation are paramount. HPLC with chiral stationary phases is the most prevalent and effective technique for this purpose.[1] This document explores various CSPs and outlines the methodologies for achieving optimal separation.
Chiral Stationary Phases and Methodologies
Several types of chiral stationary phases have been successfully employed for the resolution of this compound enantiomers. Polysaccharide-based CSPs and molecularly imprinted polymers (MIPs) are among the most common.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for their broad applicability. For the separation of this compound, columns such as CHIRALPAK® IC and CHIRALCEL® OZ-3 have been utilized.
A study using CHIRALPAK® IC , a cellulose tris(3,5-dichlorophenylcarbamate) based CSP, reported low enantioselectivity for this compound under the tested conditions.[1] However, optimization of the mobile phase, including the use of modifiers like dichloromethane, could potentially improve the separation.[1]
A more successful separation was achieved using CHIRALCEL® OZ-3 , a cellulose tris(3-chloro-4-methylphenylcarbamate) immobilized on silica (B1680970) gel.[2] The details of this method are provided in the protocols section.
Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers are synthetic polymers with tailor-made recognition sites for a specific template molecule. MIPs prepared with this compound as the template have shown good chiral resolution ability.[3] The separation factor (α) for this compound enantiomers on a synthesized MIP was reported to be 1.36.[3]
Ligand Exchange Chromatography
Ligand exchange chromatography using chiral ionic liquids (CILs) as chiral selectors has also been successfully applied for the enantioseparation of this compound.[3] This technique relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral ligand coordinated to a metal ion.
Quantitative Data Summary
The following table summarizes the chromatographic parameters for the separation of this compound enantiomers on different chiral stationary phases.
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Retention Time (min) | Separation Factor (α) | Resolution (Rs) | Reference |
| CHIRALCEL® OZ-3 | 4.6 x 150 mm, 3 µm | n-hexane / 2-propanol / trifluoroacetic acid = 90 / 10 / 0.1 | 1.0 | 25 | UV-VIS 230 nm | 5.9 (Enantiomer 1), 6.8 (Enantiomer 2) | 1.23 | Not Reported | [2] |
| Molecularly Imprinted Polymer | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 1.36 | Not Reported | [3] |
| CHIRALPAK® IC | 250 mm × 4.6 mm, 5 μm | n-hexane with isopropanol (B130326) or ethanol (B145695) and 0.1% TFA | 0.4–1.2 | 15–35 | 210 nm | Not Reported | Low | Low | [1] |
Experimental Protocols
Protocol 1: HPLC Analysis using CHIRALCEL® OZ-3
This protocol is based on the application data provided by Daicel for the separation of this compound.[2]
1. Instrumentation and Materials:
-
HPLC system with a UV-VIS detector
-
CHIRALCEL® OZ-3 column (4.6 x 150 mm, 3 µm)
-
n-hexane (HPLC grade)
-
2-propanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sample: this compound dissolved in mobile phase
2. Chromatographic Conditions:
-
Mobile Phase: n-hexane / 2-propanol / trifluoroacetic acid = 90 / 10 / 0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV-VIS at 230 nm
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Record the chromatogram and determine the retention times of the two enantiomers.
Protocol 2: General Method Development for Molecularly Imprinted Polymers
This protocol provides a general workflow for developing a chiral separation method using a molecularly imprinted polymer stationary phase.
1. Column Selection:
-
Select a commercially available MIP column designed for chiral separations of acidic compounds or a custom-synthesized MIP with this compound as the template.
2. Mobile Phase Screening:
-
Start with a non-polar solvent system such as hexane (B92381) or heptane.
-
Use a polar modifier like isopropanol, ethanol, or ethyl acetate. Screen a range of modifier concentrations (e.g., 1% to 20%).
-
Incorporate a small amount of an acidic additive, such as acetic acid or trifluoroacetic acid (e.g., 0.1%), to improve peak shape and reduce tailing.
3. Optimization of Chromatographic Parameters:
-
Flow Rate: Optimize the flow rate to achieve a balance between analysis time and resolution. A typical starting point is 1.0 mL/min.
-
Temperature: Investigate the effect of column temperature on the separation. Changes in temperature can affect the interactions between the analyte and the stationary phase.
4. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition.
-
Ensure the sample is fully dissolved and filter it before injection.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Factors influencing the chiral separation of this compound.
References
Application Note: Derivatization of 2-Chloromandelic Acid for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloromandelic acid is a chiral carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceuticals. Accurate and reliable quantification of this compound is essential for process monitoring, quality control, and pharmacokinetic studies. Due to its low volatility and polar nature, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity.[1][2] Derivatization is a necessary sample preparation step to increase the volatility and thermal stability of this compound, making it amenable to GC analysis.[1][2]
This application note provides detailed protocols for two common and effective derivatization techniques for this compound: silylation and esterification . These methods convert the polar carboxyl and hydroxyl groups into less polar, more volatile derivatives, enabling robust and sensitive analysis by GC-Flame Ionization Detection (FID) or GC-Mass Spectrometry (GC-MS).
Derivatization Strategies
The primary functional groups of this compound that require derivatization are the carboxylic acid and the hydroxyl group. Both silylation and esterification are highly effective for this purpose.
-
Silylation: This is a versatile and widely used derivatization technique in GC.[3] It involves the replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS derivatives are significantly more volatile and thermally stable.[3]
-
Esterification: This method specifically targets the carboxylic acid group, converting it into an ester, typically a methyl ester.[4] The hydroxyl group can also be subsequently or simultaneously derivatized (e.g., by acylation or silylation) if necessary, but for many applications, esterification of the carboxylic acid alone provides sufficient volatility for GC analysis.
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol describes the derivatization of this compound using BSTFA catalyzed by trimethylchlorosilane (TMCS). This is a robust method suitable for the simultaneous derivatization of both the carboxylic acid and hydroxyl groups.
Materials:
-
This compound standard or sample extract, dried
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane), anhydrous
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with FID or MS detector
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the dried this compound sample or standard into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous aprotic solvent (e.g., acetonitrile) to dissolve the sample. Add 100 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and acid scavenger.
-
Reaction: Tightly cap the vial and vortex thoroughly. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC system. Inject 1-2 µL of the derivatized solution.
Protocol 2: Esterification to Methyl Ester
This protocol details the conversion of the carboxylic acid group of this compound to its methyl ester using a methanolic solution of hydrogen chloride.
Materials:
-
This compound standard or sample extract, dried
-
Methanolic HCl (e.g., 1.25 M) or Acetyl chloride and Methanol (B129727) (anhydrous)
-
Inert solvent (e.g., dichloromethane) for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials (5 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph with FID or MS detector
Procedure:
-
Reagent Preparation (if using Acetyl Chloride): In a fume hood, slowly add 1 part of acetyl chloride to 10 parts of anhydrous methanol with cooling. This generates methanolic HCl in situ.
-
Sample Preparation: Place the dried this compound sample in a reaction vial.
-
Reaction: Add 1 mL of the methanolic HCl reagent to the vial. Cap the vial tightly and heat at 60°C for 1 hour.
-
Work-up: After cooling to room temperature, add 1 mL of deionized water and 1 mL of dichloromethane. Vortex thoroughly.
-
Extraction: Allow the layers to separate and carefully transfer the lower organic layer to a clean vial.
-
Neutralization and Drying: Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: The resulting solution containing the this compound methyl ester is ready for GC analysis.
GC and GC-MS Analysis Conditions
The following are recommended starting conditions for the analysis of derivatized this compound. Method optimization is recommended for specific applications.
GC-FID Conditions (for Esterified Derivative)
| Parameter | Value |
| Column | Astec CHIRALDEX G-TA, 30 m x 0.25 mm I.D., 0.12 µm |
| Oven Temperature | 140 °C (Isothermal) |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium, 30 psi |
Table 1: Suggested GC-FID conditions for the analysis of this compound methyl ester.
GC-MS Conditions (for Silylated Derivative)
| Parameter | Value |
| Column | Agilent CP-Sil 8 CB Low Bleed/MS, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | 50°C (1 min), then 10°C/min to 80°C, then 1.7°C/min to 150°C, then 3.5°C/min to 220°C, then 20°C/min to 290°C (10 min hold) |
| Injector Temperature | 270 °C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Table 2: Suggested GC-MS conditions for the analysis of silylated organic acids.[5]
Quantitative Data Summary
While specific quantitative validation data for the derivatization of this compound is not extensively published, the following table summarizes typical performance characteristics for the GC analysis of other derivatized organic acids. These values can be considered as a starting point for method validation.
| Parameter | Silylation (BSTFA/MSTFA) | Esterification (Methyl Esters) |
| Limit of Detection (LOD) | 3 - 272 ng/mL | ~2-3 ppm (for biogenic amines) |
| Limit of Quantification (LOQ) | 10 - 1000 ng/mL | ~10 ppm (for biogenic amines) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | 90 - 111% | 97.6 ± 2.3% (for free fatty acids) |
| Precision (RSD) | < 15% | < 5% |
Table 3: Representative quantitative data for the GC analysis of derivatized organic acids. Data is compiled from various sources and should be used as a guideline.[6]
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Detailed workflow for the silylation of this compound.
Caption: Detailed workflow for the esterification of this compound.
Conclusion
The derivatization of this compound is a critical step for its successful analysis by gas chromatography. Both silylation and esterification are effective methods to enhance the volatility and thermal stability of the analyte. The choice of derivatization technique may depend on the specific analytical requirements, such as the need for simultaneous analysis of other compounds or the desired sensitivity. The protocols and GC conditions provided in this application note serve as a comprehensive starting point for method development and validation for the routine analysis of this compound in various matrices.
References
Application Notes and Protocols for the Scale-up Synthesis of Enantiopure 2-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of enantiopure 2-Chloromandelic acid, a crucial chiral intermediate in the pharmaceutical industry. The methods outlined below focus on resolution techniques, including diastereomeric salt formation, co-crystallization, and enzymatic resolution, which have shown promise for industrial application.
Introduction
Enantiomerically pure this compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel. The stereochemistry of the acid is critical for the efficacy and safety of the final drug product. Therefore, robust and scalable methods for producing single enantiomers of this compound are of significant interest. This document details several effective strategies for achieving high enantiopurity on a larger scale.
Methods for Enantiomeric Resolution
Several techniques have been successfully employed for the resolution of racemic this compound. The choice of method often depends on factors such as cost, efficiency, desired enantiomeric excess (e.e.), and scalability.
Chiral Resolution via Diastereomeric Salt Formation
This classical resolution technique involves the reaction of the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
A commonly used resolving agent is an optically active amine. For instance, a patented method describes the use of chiral amino alcohols as effective resolving agents, achieving high enantiomeric excess and good yields suitable for industrial production.[1] Another approach utilizes (R)-(+)-N-benzyl-1-phenylethylamine.[2]
Key Data for Diastereomeric Salt Resolution:
| Resolving Agent | Target Enantiomer | Enantiomeric Excess (e.e.) | Yield | Scale Reference |
| Chiral Amino Alcohol | (S)- or (R)- | >99% | >75% | Industrial Production[1] |
| (R)-N-benzyl-1-phenylethylamine | (R)-2-chloromandelic acid | 84.6% - 99.0% de | 78.8% - 90.4% | Lab Scale[2] |
Enantiospecific Co-crystallization
A more recent and efficient method for chiral resolution is enantiospecific co-crystallization. This technique relies on the selective formation of a co-crystal between a chiral resolving agent and one of the enantiomers of the racemic mixture. Levetiracetam (LEV) has been identified as an effective resolving agent for halogenated mandelic acids, including this compound.[3]
Key Data for Co-crystallization with Levetiracetam:
| Parameter | Value |
| Resolving Agent | Levetiracetam (LEV) |
| Selectively Co-crystallized Enantiomer | (S)-2-Chloromandelic acid |
| Enantiomeric Excess (e.e.) of (S)-enantiomer in solid | 78% |
| Enantiomeric Excess (e.e.) of (R)-enantiomer in liquid | 76% |
Enzymatic Resolution
Biocatalytic methods offer a green and highly selective alternative for producing enantiopure compounds. For this compound, enzymatic resolution can be achieved through the asymmetric hydrolysis of a racemic ester derivative.
One notable method involves the use of an esterase from the microorganism Exophiala dermatitidis NBRC6857, which asymmetrically hydrolyzes racemic this compound methyl ester (CMM) to produce (R)-2-Chloromandelic acid with high optical purity.[4][5] Another biocatalytic approach employs a nitrilase from Labrenzia aggregata for the deracemization of o-chloromandelonitrile, yielding (R)-o-chloromandelic acid.[6]
Key Data for Enzymatic Resolution:
| Enzyme Source | Substrate | Product | Conversion Rate | Enantiomeric Excess (e.e.) |
| Exophiala dermatitidis NBRC6857 (Esterase) | Racemic this compound methyl ester | (R)-2-Chloromandelic acid | 49% | 97%[4][5] |
| Labrenzia aggregata (Nitrilase) | o-chloromandelonitrile | (R)-o-chloromandelic acid | - | 96.5% |
| Aureobacterium testaceum | 2-chlorobenzaldehyde and prussic acid | R(-)-2-Chloromandelic Acid | - | 98.2%[7] |
Experimental Protocols
Protocol 1: Resolution with (R)-N-benzyl-1-phenylethylamine
This protocol is based on the diastereomeric salt crystallization method.
Materials:
-
Racemic this compound
-
(R)-N-benzyl-1-phenylethylamine
-
Isopropyl acetate
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Water
Procedure:
-
Dissolve racemic this compound in isopropyl acetate.
-
Add (R)-N-benzyl-1-phenylethylamine to the solution (molar ratio of acid to amine is approximately 1:0.5).
-
Optionally, add a molar equivalent of sodium hydroxide to neutralize the acid.
-
Stir the mixture to allow for the formation of the diastereomeric salt. The less soluble salt, in this case, the salt of (R)-2-chloromandelic acid and (R)-N-benzyl-1-phenylethylamine, will precipitate.
-
Isolate the precipitated salt by filtration.
-
To recover the enantiopure acid, treat the diastereomeric salt with an acid (e.g., hydrochloric acid) to protonate the mandelic acid and form the hydrochloride salt of the resolving agent.
-
Extract the (R)-2-chloromandelic acid into an organic solvent and isolate it by evaporation.
Protocol 2: Co-crystallization with Levetiracetam
This protocol describes the resolution of this compound using enantiospecific co-crystallization.
Materials:
-
Racemic this compound
-
Levetiracetam (LEV)
-
Acetonitrile
Procedure:
-
Prepare a mixture of racemic this compound and Levetiracetam in acetonitrile.
-
Heat the mixture to 60°C with agitation for two hours to ensure complete dissolution.
-
Slowly cool the homogeneous solution to room temperature.
-
Seed the solution with a co-crystal of (S)-2-ClMA and LEV.
-
Store the solution at -15°C for an extended period (e.g., 14 days) to allow for solid-liquid equilibrium and crystallization.
-
Collect the precipitated co-crystal of (S)-2-ClMA and LEV by vacuum filtration and wash with acetonitrile.
-
The mother liquor will be enriched in the (R)-enantiomer.
Protocol 3: Enzymatic Resolution using Recombinant E. coli
This protocol outlines the asymmetric hydrolysis of racemic this compound methyl ester (CMM).
Materials:
-
Racemic this compound methyl ester (CMM)
-
Recombinant E. coli JM109 cells overexpressing the esterase gene (estE)
-
Phosphate (B84403) buffer (pH 7.0)
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in a phosphate buffer at pH 7.0.
-
Add the racemic this compound methyl ester to the cell suspension.
-
Incubate the reaction mixture at 30°C with agitation.
-
Monitor the reaction progress by analyzing the conversion of the substrate and the enantiomeric excess of the product, (R)-2-Chloromandelic acid.
-
After the desired conversion is reached (e.g., ~49% for optimal e.e.), stop the reaction.
-
Separate the cells from the reaction mixture.
-
Extract the (R)-2-Chloromandelic acid from the supernatant. The unreacted (S)-2-chloromandelic acid methyl ester can also be recovered and potentially racemized for reuse.
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Resolution.
References
- 1. CN102603518A - Resolution method for this compound by crystalizing diastereomeric salts - Google Patents [patents.google.com]
- 2. JP2001072644A - Method for producing optically active this compound and intermediate for production - Google Patents [patents.google.com]
- 3. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0449648A2 - Process for producing R(-)-mandelic acid and derivatives thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Overcoming metastable conglomerate formation in 2-Chloromandelic acid crystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2-Chloromandelic acid (2-ClMA), with a focus on overcoming the formation of its metastable conglomerate.
Troubleshooting Guides
Issue 1: Difficulty in Obtaining the Metastable Conglomerate (Form γ)
Question: My crystallization consistently yields the stable racemic compound (Form α) instead of the desired metastable conglomerate (Form γ). What can I do to promote the formation of the conglomerate?
Answer:
The metastable conglomerate of 2-ClMA is known to be transient and can rapidly convert to the more stable racemic compound. Here are several strategies to favor the crystallization of the conglomerate:
-
Solvent Selection: Crystallization from polar solvents has been shown to sometimes yield a mixture of the racemic compound and the conglomerate.[1][2] However, a more robust method involves a drown-out crystallization approach. Using a solvent system where 2-ClMA is highly soluble (e.g., acetonitrile) and adding an anti-solvent in which it is less soluble (e.g., diethyl ether) can effectively induce the precipitation of the conglomerate.[3] Crystallization from nonpolar solvents like toluene (B28343) tends to produce the stable racemic compound.[1][2]
-
Drown-Out (Anti-Solvent) Crystallization: A reliable method to obtain the conglomerate is through a drown-out process. Dissolving racemic 2-ClMA in a suitable solvent and then adding an anti-solvent can rapidly generate the supersaturation needed to nucleate the metastable form. A reported successful system is the use of diethyl ether as the anti-solvent.[3]
-
Freeze-Drying: Lyophilization, or freeze-drying, of an aqueous solution of 2-ClMA has been reported to produce the conglomerate form (Form γ).[1][2]
-
Use of Additives: Specific additives can be used to inhibit the crystallization of the stable racemic compound, thereby promoting the formation of the metastable conglomerate. For instance, (±)-α-methoxyphenylacetic acid (MPAA) has been successfully used to stabilize and recover the 2-ClMA conglomerate.[1]
Issue 2: Rapid Conversion of the Conglomerate to the Racemic Compound
Question: I have successfully obtained the metastable conglomerate, but it quickly transforms into the stable racemic compound in my slurry. How can I prevent this transformation?
Answer:
The metastable conglomerate of 2-ClMA is known to be unstable and can convert to the stable racemic compound in as little as 10 minutes when in a stirred slurry.[3][4] To mitigate this, consider the following:
-
Minimize Slurry Time: Once the conglomerate is formed, it should be isolated from the solution as quickly as possible. Prolonged stirring or aging in the mother liquor will favor the conversion to the more stable racemic compound.
-
Temperature Control: While specific data on the temperature dependence of the conversion rate is limited, processing at lower temperatures may help to slow down the transformation kinetics.
-
Additive Stabilization: As mentioned previously, the presence of certain additives, such as (±)-α-methoxyphenylacetic acid (MPAA), can inhibit the formation of the stable racemic compound and thus stabilize the conglomerate in the solid state.[1]
Issue 3: Low Enantiomeric Excess (ee) After Preferential Crystallization
Question: I am attempting a preferential crystallization with seeds of one enantiomer, but the resulting enantiomeric excess of my product is consistently low. What are the potential causes and how can I improve it?
Answer:
Low enantiomeric excess in preferential crystallization can stem from several factors:
-
Spontaneous Nucleation of the Counter-Enantiomer: If the supersaturation is too high, the counter-enantiomer can nucleate spontaneously, contaminating your desired product. To address this:
-
Careful Control of Supersaturation: Operate within the metastable zone width where spontaneous nucleation is minimized. This may require careful temperature control and a slower cooling or anti-solvent addition rate.
-
Seeding Strategy: Ensure you are seeding at the right temperature and with an appropriate amount of seed crystals of the desired enantiomer.
-
-
Co-crystallization with a Resolving Agent: An alternative to direct preferential crystallization is the use of an enantiospecific co-former. For example, Levetiracetam (LEV) has been shown to selectively co-crystallize with the (S)-enantiomer of 2-ClMA.[5] This can lead to high resolution efficiency and enantiomeric excess in the mother liquor for the (R)-enantiomer.[5]
-
Viedma Ripening (Attrition-Enhanced Deracemization): For conglomerate-forming systems, Viedma ripening can be a powerful technique to achieve high enantiomeric excess. This process involves grinding a slurry of the conglomerate crystals, which induces deracemization towards a single enantiomer.[6][7] The presence of a racemizing agent in the solution is necessary for this process.
Frequently Asked Questions (FAQs)
Q1: What are the different crystalline forms of racemic this compound?
A1: Racemic this compound can exist as a stable racemic compound (Form α), a metastable racemic compound (Form β), and a metastable conglomerate (Form γ).[1][2][8] The commercially available form is typically the stable racemic compound, Form α.[1][2]
Q2: How can I distinguish between the racemic compound and the conglomerate?
A2: The different solid forms of 2-ClMA can be distinguished by several analytical techniques:
-
Melting Point: The pure enantiomer melts at approximately 118-121 °C, the stable racemic compound (Form α) at 90-93 °C, and the metastable conglomerate (Form γ) in the range of 83-85.5 °C.[3][9]
-
Powder X-Ray Diffraction (PXRD): Each crystalline form has a unique diffraction pattern that allows for unambiguous identification.
-
Infrared (IR) Spectroscopy: The different hydrogen bonding and molecular packing in the crystal lattices of the racemic compound and the conglomerate result in distinct IR spectra.[3]
Q3: What is the solubility behavior of the different forms of this compound?
A3: The metastable conglomerate is more soluble than the stable racemic compound, which in turn is more soluble than the pure enantiomer in a given solvent at a specific temperature. This solubility difference is the thermodynamic driving force for the conversion of the conglomerate to the racemic compound.
Q4: What analytical methods are suitable for determining the enantiomeric excess of this compound?
A4: The most common and reliable method for determining the enantiomeric excess of 2-ClMA is chiral High-Performance Liquid Chromatography (HPLC) .[10] Several chiral stationary phases are available that can effectively separate the enantiomers. For acidic compounds like 2-ClMA, trifluoroacetic acid (TFA) is often used as a mobile phase additive.[10]
Quantitative Data
Table 1: Solubility of this compound Forms in Acetonitrile [3]
| Temperature (°C) | Pure R-Enantiomer (g/mL) | Stable Racemic Compound (g/mL) | Metastable Conglomerate (g/mL) |
| 15 | ~0.20 | ~0.45 | ~0.50 |
| 25 | ~0.25 | ~0.60 | ~0.68 |
| 40 | ~0.40 | ~0.95 | ~1.10 |
| 60 | ~0.75 | ~1.80 | ~2.00 |
Note: Values are estimated from the graphical data presented in the source.
Experimental Protocols
Protocol 1: Preparation of the Metastable Conglomerate via Drown-Out Crystallization [3]
-
Dissolution: Prepare a solution of racemic this compound in a suitable solvent, such as acetonitrile, at a concentration below the saturation point at the working temperature.
-
Anti-Solvent Addition: Rapidly add a sufficient volume of a suitable anti-solvent, such as diethyl ether, to the stirred solution to induce rapid precipitation. The conglomerate is reported to be consistently obtained using diethyl ether.[3]
-
Isolation: Immediately after precipitation, filter the solid product under vacuum.
-
Washing: Wash the filter cake with a small amount of the anti-solvent to remove any residual mother liquor.
-
Drying: Dry the isolated solid under vacuum at a low temperature to prevent any solid-state transformation.
-
Characterization: Promptly characterize the solid product using PXRD and/or melting point analysis to confirm the presence of the conglomerate form.
Protocol 2: Enantiospecific Co-crystallization with Levetiracetam (LEV) [5]
-
Preparation: In a suitable vessel, dissolve racemic this compound in acetonitrile.
-
Addition of Resolving Agent: Add Levetiracetam (LEV) to the solution. The molar ratio of LEV to racemic 2-ClMA can be optimized, but a 1:1 molar ratio of LEV to the (S)-enantiomer is a good starting point.
-
Heating and Dissolution: Heat the mixture under agitation (e.g., to 60 °C) to ensure complete dissolution of all solids.[5]
-
Cooling and Seeding: Slowly cool the solution to room temperature. It is beneficial to seed the solution with pre-existing co-crystals of (S)-2-ClMA and LEV to induce crystallization.
-
Equilibration: Store the mixture at a low temperature (e.g., -15 °C) for an extended period (e.g., 14 days) to allow the system to reach solid-liquid equilibrium.[5]
-
Isolation: Collect the precipitated co-crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold acetonitrile.
-
Analysis: Analyze the mother liquor for enantiomeric excess of 2-ClMA using chiral HPLC. The mother liquor should be enriched in the (R)-enantiomer. The solid phase will contain the co-crystal of the (S)-enantiomer.
Visualizations
Caption: Crystalline forms and formation pathways of this compound.
Caption: A logical workflow for troubleshooting the crystallization of 2-ClMA.
Caption: Conceptual overview of the Viedma ripening process.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallization of the racemic compound and conglomerate of (RS)-2-chloromandelic acid - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viedma ripening - Wikipedia [en.wikipedia.org]
- 7. Viedma ripening: a reliable crystallisation method to reach single chirality - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. (S)-(+)-2-氯扁桃酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent selection for 2-Chloromandelic acid diastereomeric salt resolution
Technical Support Center: Optimizing 2-Chloromandelic Acid Resolution
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the diastereomeric salt resolution of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm not getting any crystals after adding the resolving agent and cooling the solution. What's wrong?
This is a common issue that typically points to problems with supersaturation.
-
High Solubility: The diastereomeric salts may be too soluble in your chosen solvent, preventing them from reaching the necessary concentration to crystallize.[1]
-
Insufficient Concentration: The solution might be too dilute, staying below the solubility limit even at lower temperatures.[1]
-
Inhibition of Nucleation: Impurities in the mixture or solvent can sometimes prevent the formation of crystal nuclei.[1]
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the salt concentration.[1]
-
Anti-Solvent Addition: Gradually add a pre-screened "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation.[1]
-
Induce Nucleation: If you have pure crystals, add a small one as a "seed." Alternatively, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes initiate crystallization.[1]
-
Re-evaluate Solvent Choice: The initial solvent may be unsuitable. A systematic screening of solvents with varying polarities is recommended.[2]
Q2: My crystals have a very low diastereomeric excess (d.e.). How can I improve the purity?
Low d.e. indicates that both diastereomeric salts are crystallizing together. This often happens when their solubilities in the chosen solvent are too similar.
-
Suboptimal Solvent: The solvent is not providing sufficient differentiation between the solubilities of the two diastereomers.
-
Cooling Rate: Cooling the solution too quickly can trap the more soluble diastereomer in the crystal lattice.
-
Formation of Solid Solutions: In some cases, the two diastereomers can co-crystallize to form a solid solution, which can limit the achievable purity.[3]
Troubleshooting Steps:
-
Solvent Screening: This is the most critical step. The goal is to find a solvent or solvent mixture where one diastereomeric salt is significantly less soluble than the other.[2]
-
Controlled Cooling: Employ a slower, more controlled cooling rate to allow for selective crystallization of the less soluble salt.[2]
-
Recrystallization: Purify the obtained salt by recrystallizing it one or more times, potentially using a different solvent system identified from screening.[2]
Q3: The yield of my desired diastereomeric salt is very low. What can I do?
A low yield means a significant amount of your target diastereomer is being left behind in the mother liquor.
-
Suboptimal Solubility: The desired salt, while being the less soluble of the pair, might still be too soluble in the solvent.[1]
-
Incorrect Stoichiometry: The ratio of the racemic this compound to the resolving agent may not be optimal for maximum precipitation of the desired salt.
-
Premature Isolation: The crystallization process may have been stopped before reaching equilibrium, leaving dissolved product in the solution.[1]
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures to maximize precipitation.[1][2]
-
Vary Stoichiometry: Experiment with different molar ratios of the resolving agent to the racemic acid. Ratios from 0.5 to 1.0 equivalents of the resolving agent are common starting points.[4]
-
Increase Equilibration Time: Allow the crystallization to proceed for a longer period (e.g., 24 hours) to ensure the system has reached equilibrium.[2]
Q4: Instead of crystals, my product is "oiling out." How do I fix this?
"Oiling out" occurs when the solute separates as a liquid instead of a solid. This is often due to excessive supersaturation or the crystallization temperature being too high.[1]
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute starting solution or slow down the cooling rate significantly.[1]
-
Change Solvent: The solvent plays a key role in stabilizing the crystal lattice. Experiment with solvents that have stronger interactions (e.g., through hydrogen bonding) with the salts.[1]
-
Increase Agitation: Gentle, consistent stirring can sometimes promote crystallization over oiling.[1]
Data & Protocols
Illustrative Solvent Screening Data
A systematic solvent screening is the most effective way to optimize a resolution.[2] The following table provides example data for the resolution of racemic this compound with (S)-(-)-1-Phenylethylamine.
| Solvent System | Yield of Salt (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 65 | 70 |
| Ethanol | 55 | 85 |
| Isopropanol (IPA) | 48 | 92 |
| Acetone | 70 | 65 |
| Ethyl Acetate | 40 | 95 |
| Acetonitrile | 60 | 78 |
| IPA/Water (9:1) | 52 | 96 |
| Ethyl Acetate/Heptane (1:1) | 45 | >98 |
Note: Data is illustrative and results may vary based on specific experimental conditions.
General Experimental Protocol for Diastereomeric Salt Resolution
This protocol outlines a general procedure for resolving racemic this compound.
1. Salt Formation & Crystallization:
-
In a suitable flask, dissolve racemic this compound (1.0 eq.) in the chosen solvent (e.g., Isopropanol) with gentle heating until a clear solution is obtained.
-
In a separate container, dissolve the chiral resolving agent, such as (S)-(-)-1-Phenylethylamine (0.5 - 1.0 eq.), in a small amount of the same solvent.
-
Add the resolving agent solution to the this compound solution.[1]
-
Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 0-5 °C) to maximize crystallization.
-
Stir the resulting slurry for a set period (e.g., 2-24 hours) to allow the system to equilibrate.
2. Isolation of Diastereomeric Salt:
-
Isolate the crystallized solid via vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
3. Analysis and Regeneration:
-
Determine the diastereomeric excess (d.e.) of the isolated salt using analytical techniques like HPLC or NMR.
-
To recover the enantiomerically enriched this compound, dissolve the salt in water and acidify with a strong acid (e.g., HCl) to a low pH.
-
Extract the free this compound into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.
Visual Guides & Workflows
General Resolution Workflow
The overall process involves forming diastereomeric salts, which have different physical properties, allowing for their separation via crystallization.[4]
References
Improving enantiomeric excess in the enzymatic resolution of 2-Chloromandelic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess (ee) in the enzymatic resolution of 2-chloromandelic acid.
Frequently Asked Questions (FAQs)
Q1: What is the significance of achieving high enantiomeric excess for this compound?
A1: Optically pure this compound is a crucial chiral intermediate in the synthesis of pharmaceuticals, most notably for the antiplatelet agent (S)-clopidogrel.[1] The therapeutic efficacy of many drugs is dependent on a specific enantiomer, making the production of highly enantiopure intermediates essential.
Q2: Which enzymes are most effective for the resolution of this compound?
A2: Lipases are commonly employed for the kinetic resolution of this compound and its esters. Specifically, Lipase AK from Pseudomonas fluorescens has shown excellent performance in the transesterification of (R,S)-2-chloromandelic acid.[1] Nitrilases can also be used for the enantioselective hydrolysis of 2-chloromandelonitrile to produce enantiopure this compound.
Q3: What is the theoretical maximum yield for a single enantiomer in a kinetic resolution?
A3: In a classical kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. This is because the enzyme selectively reacts with one enantiomer, leaving the other unreacted. Attempting to drive the reaction beyond 50% conversion will result in a decrease in the enantiomeric excess of the product.
Q4: How can the 50% yield limitation of kinetic resolution be overcome?
A4: To surpass the 50% yield barrier, a dynamic kinetic resolution (DKR) can be implemented. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the unwanted enantiomer allows for a theoretical yield of up to 100%.
Q5: What analytical technique is used to determine the enantiomeric excess?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the enantiomeric excess of this compound. This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Troubleshooting Guide
Q: Why is my enantiomeric excess (ee) lower than expected?
A: Low enantiomeric excess can be attributed to several factors. Use the following guide to troubleshoot your experiment.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting decision tree for low enantiomeric excess.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on how various experimental parameters influence the enantiomeric excess (ee).
Table 1: Effect of Temperature on Enantiomeric Excess
| Temperature (°C) | Enantiomeric Excess (ees, %) | Conversion (c, %) | Reference |
| 30 | >95 | ~48 | [1] |
| 40 | >98 | ~50 | [1] |
| 50 | >98 | ~52 | [1] |
| 60 | <95 | >55 | [1] |
Table 2: Effect of pH on Enantioselectivity
| pH | Enantiomeric Ratio (E) | Notes |
| 5.0 | High | Can lead to a significant increase in enantioselectivity for some lipases. |
| 6.0 | Moderate to High | Often a good starting point for optimization. |
| 7.0 | Moderate | Neutral pH may not be optimal for enantioselectivity. |
| 8.0 | Lower | Higher pH can sometimes decrease enantioselectivity. |
Table 3: Effect of Organic Solvent on Enantiomeric Excess
| Solvent | log P | Enantiomeric Excess (ees, %) | Conversion (c, %) | Reference |
| n-Hexane | 3.9 | >98 | ~50 | [1] |
| Toluene | 2.7 | >95 | ~48 | [1] |
| Isooctane | 4.5 | >98 | ~51 | [1] |
| Acetonitrile | -0.3 | <90 | >60 | [1] |
Table 4: Effect of Enzyme Loading on Enantiomeric Excess
| Enzyme Loading (mg) | Enantiomeric Excess (ees, %) | Conversion (c, %) | Reaction Time (h) | Reference |
| 10 | >95 | ~45 | 12 | [1] |
| 20 | >98 | ~50 | 8 | [1] |
| 30 | >98 | ~52 | 6 | [1] |
| 40 | >98 | >55 | 5 | [1] |
Table 5: Effect of Substrate Molar Ratio (Acyl Donor:Acid) on Enantiomeric Excess
| Molar Ratio | Enantiomeric Excess (ees, %) | Conversion (c, %) | Reference |
| 1:1 | <90 | ~40 | [1] |
| 2:1 | >95 | ~48 | [1] |
| 3:1 | >98 | ~50 | [1] |
| 4:1 | >98 | ~51 | [1] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-2-Chloromandelic Acid
This protocol details the transesterification of racemic this compound using Lipase AK and vinyl acetate (B1210297).
Materials:
-
(R,S)-2-Chloromandelic acid
-
Lipase AK (from Pseudomonas fluorescens)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., n-hexane, isooctane)
-
Phosphate buffer (for pH adjustment if necessary)
-
Reaction vessel (e.g., sealed flask)
-
Magnetic stirrer and hot plate or shaking incubator
-
Chiral HPLC system for analysis
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel, add (R,S)-2-chloromandelic acid.
-
Add the selected anhydrous organic solvent.
-
Add vinyl acetate as the acyl donor. A molar ratio of 3:1 (vinyl acetate:acid) is a good starting point.
-
Add Lipase AK. An enzyme loading of 20-30 mg per mmol of substrate is recommended.
-
-
Reaction Conditions:
-
Seal the reaction vessel to prevent solvent evaporation.
-
Place the vessel on a magnetic stirrer or in a shaking incubator to ensure adequate mixing.
-
Maintain the reaction temperature at 40-50°C.
-
-
Monitoring the Reaction:
-
Periodically (e.g., every 1-2 hours), withdraw a small aliquot of the reaction mixture.
-
Prepare the sample for chiral HPLC analysis by filtering out the enzyme and diluting with the mobile phase.
-
Analyze the sample to determine the conversion and the enantiomeric excess of the substrate (ees) and product (eep).
-
-
Reaction Termination:
-
Stop the reaction when the conversion reaches approximately 50% to achieve the optimal enantiomeric excess for both the remaining substrate and the product.
-
The reaction can be stopped by filtering off the enzyme.
-
-
Product Isolation and Purification:
-
The unreacted (S)-2-chloromandelic acid and the produced (R)-2-chloromandelic acid ester can be separated using standard chromatographic techniques or by extraction.
-
Protocol 2: Chiral HPLC Analysis
System:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
Mobile Phase:
-
A typical mobile phase is a mixture of n-hexane and isopropanol (B130326) with a small amount of trifluoroacetic acid (TFA), for example, n-hexane:isopropanol:TFA (90:10:0.1 v/v/v).
Procedure:
-
Sample Preparation:
-
Dilute the reaction aliquot in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the sample onto the chiral HPLC column.
-
Monitor the elution of the enantiomers using a UV detector (e.g., at 220 nm).
-
Determine the retention times for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
-
Visualizations
Experimental Workflow
Caption: General workflow for the enzymatic resolution of this compound.
Key Factors Influencing Enantiomeric Excess
Caption: Key parameters influencing the enantiomeric excess in enzymatic resolution.
References
Racemization of unwanted 2-Chloromandelic acid enantiomer for recycling
Technical Support Center: Racemization of 2-Chloromandelic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and protocols for the racemization of the unwanted this compound enantiomer for recycling purposes.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound, and why is it performed?
A1: Racemization is the process of converting an enantiomerically enriched or pure sample of a chiral compound into a mixture containing equal amounts of both enantiomers (a racemate). In pharmaceutical synthesis, chiral resolution is often used to separate a racemic mixture into its individual enantiomers. This process typically yields the desired enantiomer and an equal quantity of the undesired enantiomer. Racemization is performed on the recovered, unwanted enantiomer to convert it back into the racemic mixture, which can then be fed back into the resolution process, significantly improving the overall yield and economic efficiency of the synthesis.[1][2][3]
Q2: What is the most common chemical method for racemizing this compound?
A2: The most common and conventional method for racemizing this compound recovered from the mother liquor of a resolution process is through heating in the presence of an alkali (a base).[1] This process is effective for α-hydroxy acids because the α-proton (the hydrogen on the carbon bearing the hydroxyl and carboxyl groups) is acidic and can be removed by a base.
Q3: What is the chemical mechanism behind base-catalyzed racemization of α-hydroxy acids?
A3: Base-catalyzed racemization occurs via the formation of a planar enolate intermediate. A base removes the acidic proton on the α-carbon, creating an enolate. This intermediate is achiral because the carbon atom is sp² hybridized and planar. Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers, thus forming the racemic mixture.[4]
Q4: Are there alternative, milder methods for racemization?
A4: Yes, biocatalytic methods offer a milder alternative to harsh chemical conditions. Racemization of α-hydroxycarboxylic acids, including the o-chloro analogue of mandelic acid, has been successfully accomplished using whole resting cells of Lactobacillus species.[5] These biocatalytic methods operate under physiological conditions, which can prevent side reactions like decomposition or elimination that might occur with strong bases and high temperatures.[5]
Troubleshooting Guide
Q: My racemization is incomplete. The final product still shows significant optical activity (enantiomeric excess is not ~0%). What could be the cause?
A: Incomplete racemization is a common issue. Here are the likely causes and solutions:
-
Insufficient Base: The base is the catalyst for the reaction. If too little is used, the rate of enolate formation will be too slow to achieve complete racemization in a reasonable time.
-
Solution: Ensure you are using a sufficient molar equivalent of the base. For a carboxylic acid substrate, you will need at least one equivalent to neutralize the acid and an additional catalytic amount to facilitate the racemization. Consider a slight excess of a strong base like NaOH or KOH.
-
-
Low Reaction Temperature: The deprotonation/reprotonation process has an activation energy barrier. Insufficient heat can lead to a very slow reaction rate.
-
Solution: Gradually increase the reaction temperature. For aqueous solutions, heating to reflux (around 100 °C) is a common strategy.[1] Monitor the reaction for potential decomposition at higher temperatures.
-
-
Insufficient Reaction Time: Racemization is not instantaneous.
-
Solution: Increase the reaction time. Monitor the reaction's progress by taking aliquots at different time points and measuring the optical rotation or enantiomeric excess (e.g., by chiral HPLC). Continue the reaction until the optical rotation is negligible.
-
Q: The yield of my recovered this compound is low, and I suspect product degradation. What is happening?
A: Low yields are typically due to decomposition caused by harsh reaction conditions.
-
Cause: α-Hydroxy acids can be prone to decomposition or elimination reactions under strongly basic conditions and high temperatures.[5][6] The reaction mixture turning dark brown or black is a visual indicator of decomposition.
-
Solutions:
-
Reduce Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Use a Milder Base: Switch from a strong base like NaOH to a weaker inorganic base (e.g., K₂CO₃) or an organic base, although this may require longer reaction times.
-
Exclude Oxygen: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, which can be more prevalent at high pH and temperature.
-
Consider Biocatalysis: For a cleaner transformation without degradation, using a biocatalyst like Lactobacillus sp. is an excellent alternative.[5]
-
Quantitative Data and Reaction Parameters
The following tables summarize key data and parameters for the racemization process.
Table 1: Comparison of Racemization Methods for this compound
| Parameter | Base-Catalyzed Chemical Method | Biocatalytic Method (Lactobacillus sp.) |
| Reagents | Strong alkali (e.g., NaOH, KOH) | Whole resting cells of Lactobacillus sp. |
| Solvent | Water or polar organic solvents | Aqueous buffer (physiological pH) |
| Temperature | Elevated to Reflux (e.g., 50-100 °C) | Physiological (e.g., 30-37 °C) |
| Key Advantages | Fast, simple, inexpensive reagents | High specificity, minimal side reactions, mild conditions[5] |
| Key Disadvantages | Risk of decomposition, harsh conditions, potential for side products[5][6] | Requires catalyst preparation, potentially slower reaction rates |
| Typical Yield | Variable; can be high but may be reduced by degradation | Generally high due to clean transformation[5] |
Table 2: Influence of Key Parameters on Base-Catalyzed Racemization
| Parameter | Effect on Racemization Rate | Effect on Yield/Purity | Recommended Action for Optimization |
| Temperature | Increases significantly with temperature | High temperatures can cause degradation, lowering yield and purity | Start at a moderate temperature (e.g., 60 °C) and increase cautiously while monitoring for decomposition. |
| Base Concentration | Increases with higher catalytic concentration | Very high concentrations can promote side reactions and degradation | Use at least 1 equivalent to neutralize the acid, plus a catalytic amount (e.g., 0.1-0.5 extra equivalents). |
| Reaction Time | Longer time leads to more complete racemization | Excessive time at high temperatures can lead to more degradation | Monitor the reaction progress via chiral HPLC or polarimetry to determine the optimal time. |
Experimental Protocols
Protocol 1: Conventional Base-Catalyzed Racemization
This protocol describes a general procedure for racemizing an unwanted enantiomer of this compound.
-
Dissolution: Dissolve the recovered, enantiomerically enriched this compound (1.0 eq) in water or an ethanol/water mixture.
-
Basification: Add sodium hydroxide (B78521) (NaOH, approx. 1.2 - 1.5 eq) to the solution. The first equivalent will neutralize the carboxylic acid to form its sodium salt, while the excess will catalyze the racemization.
-
Heating: Heat the mixture to a temperature between 80-100 °C (reflux) with stirring.[1]
-
Monitoring: Monitor the reaction by periodically taking a small sample, acidifying it, extracting the this compound, and measuring its optical rotation. The reaction is complete when the optical rotation is zero. A typical reaction time might be 4-12 hours.
-
Work-up (Acidification): After cooling the reaction mixture to room temperature, carefully acidify it with a strong acid like hydrochloric acid (HCl) until the pH is ~1-2.[1] Caution should be exercised as this step is exothermic.
-
Extraction: Extract the resulting aqueous solution with an organic solvent that is not readily soluble in water, such as diethyl ether or methyl tert-butyl ether (MTBE).[1]
-
Isolation: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the solid racemic this compound.
-
Analysis: Confirm the identity of the product by standard analytical techniques (NMR, IR) and confirm the absence of optical activity via polarimetry or chiral HPLC.
Protocol 2: Biocatalytic Racemization (Conceptual Outline)
This protocol is based on the methodology described for racemizing mandelic acid analogues.[5]
-
Catalyst Preparation: Cultivate cells of a suitable Lactobacillus strain and harvest them by centrifugation to obtain a whole-cell biocatalyst.
-
Reaction Setup: Prepare a buffered aqueous solution at a physiological pH (e.g., pH 7). Suspend the harvested cells and the enantiomerically enriched this compound substrate in this buffer.
-
Incubation: Incubate the mixture at a suitable temperature for the microorganism (e.g., 30-37 °C) with gentle agitation.
-
Monitoring: Monitor the reaction progress via chiral HPLC to track the decrease in enantiomeric excess.
-
Work-up: Once the mixture is racemic, remove the bacterial cells by centrifugation or filtration.
-
Isolation: Acidify the supernatant/filtrate and extract the racemic this compound as described in Protocol 1 (steps 5-8).
Visualizations
Caption: Workflow for recycling unwanted this compound enantiomer.
Caption: Troubleshooting logic for incomplete racemization.
References
- 1. JP2001072644A - Method for producing optically active this compound and intermediate for production - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]
Preventing epimerization during the synthesis of 2-Chloromandelic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of epimerization during the synthesis of 2-chloromandelic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of synthesizing this compound derivatives?
A1: Epimerization is a chemical process where the stereochemical configuration at the alpha-carbon (the carbon atom to which the chloro and hydroxyl groups are attached) of a this compound derivative is inverted. This leads to the formation of its diastereomer, which can be difficult to separate and may have different biological activity, potentially compromising the efficacy and safety of the final product.
Q2: What are the primary causes of epimerization during the synthesis of this compound derivatives?
A2: The primary cause of epimerization is the abstraction of the acidic proton on the alpha-carbon. This is often facilitated by:
-
Basic conditions: The presence of a base can deprotonate the alpha-carbon, leading to a planar enolate intermediate which can be protonated from either face, resulting in a mixture of epimers.
-
Elevated temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.
-
Prolonged reaction times: Longer exposure to conditions that promote epimerization increases the likelihood of its occurrence.
-
Choice of reagents: Certain coupling reagents and activating agents can promote the formation of intermediates that are more susceptible to epimerization.
Q3: How can I detect and quantify the extent of epimerization in my product?
A3: The most common and reliable method for detecting and quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC).[1] By using a suitable chiral stationary phase, it is possible to separate and quantify the desired diastereomer and its epimeric impurity. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be employed to determine the diastereomeric ratio.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of the undesired diastereomer is observed by HPLC or NMR. | Use of a strong, non-hindered base (e.g., triethylamine, DIEA). | Switch to a weaker or more sterically hindered base such as pyridine (B92270) or N-methylmorpholine (NMM).[2] |
| High reaction temperature. | Perform the reaction at a lower temperature. Cooling the reaction to 0 °C or even lower can significantly reduce the rate of epimerization. | |
| Inappropriate coupling reagent. | Use a coupling reagent known to suppress epimerization. For amide bond formation, T3P in combination with pyridine has been shown to be effective for epimerization-prone substrates.[3][4][5] Carbodiimides like DCC or EDC should be used with additives.[6] | |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as it reaches completion to minimize the exposure time to conditions that may cause epimerization. | |
| Solvent effects. | The polarity of the solvent can influence the rate of epimerization. Consider using a less polar solvent or a mixture of solvents. | |
| Low yield of the desired product. | Side reactions promoted by the coupling conditions. | In addition to epimerization, some coupling reagents can lead to other side reactions. The use of additives like HOBt or Oxyma with carbodiimides can improve yields by forming more stable active esters. |
| Steric hindrance. | For sterically hindered amines or alcohols, a more reactive coupling reagent such as HATU may be necessary, but careful optimization of the base and temperature is crucial to minimize epimerization.[6][7] |
Data Presentation: Comparison of Coupling Reagents for Amide Bond Formation
The following table summarizes the general effectiveness of common coupling reagents in minimizing epimerization, based on data from peptide synthesis which is analogous to the formation of this compound amide derivatives. The level of epimerization is highly substrate-dependent.
| Coupling Reagent | Additive | Typical Base | Relative Epimerization Level | Notes |
| DCC, EDC | HOBt, Oxyma | DIEA, NMM | Low to Moderate | Additives are crucial to suppress epimerization.[6] |
| HATU | None | DIEA, NMM | Moderate to High | Very efficient, but can lead to higher epimerization, especially with sensitive substrates.[6][7] |
| T3P® | None | Pyridine | Very Low | Has been shown to be effective for epimerization-prone substrates, with water-soluble byproducts.[3][4][5] |
| DEPBT | None | DIEA | Very Low | Particularly useful for easily epimerized substrates like aryl glycines.[6] |
Experimental Protocols
Protocol 1: Low-Epimerization Amide Synthesis using T3P® and Pyridine
This protocol is adapted from a general method for coupling epimerization-prone carboxylic acids.[3][4][5]
Materials:
-
(R)-2-Chloromandelic acid
-
Amine
-
Propanephosphonic acid anhydride (B1165640) (T3P®, 50% in EtOAc)
-
Pyridine
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of (R)-2-chloromandelic acid (1.0 equiv) and the desired amine (1.1 equiv) in ethyl acetate, add pyridine (2.0 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add T3P® (50% in EtOAc, 1.5 equiv) to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl (aq).
-
Separate the organic layer and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Esterification of (R)-2-Chloromandelic Acid
Materials:
-
(R)-2-Chloromandelic acid
-
Alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (R)-2-chloromandelic acid (1.0 equiv), the desired alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equiv) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of base-catalyzed epimerization.
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Amide Synthesis [fishersci.fr]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of 2-Chloromandelic acid
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. This guide focuses on resolving peak tailing issues specifically encountered during the analysis of 2-Chloromandelic acid, providing targeted advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer or more drawn-out than the leading edge.[1][2] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape.[3] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing, though a factor up to 1.5 may be acceptable for some assays.[1][4] This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[5][6]
Q2: What are the primary causes of peak tailing when analyzing an acidic compound like this compound?
A2: The main cause of peak tailing is the presence of more than one retention mechanism for the analyte.[1][7] For an acidic compound like this compound, this often involves:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can become ionized (Si-O⁻) at mid-range pH values.[5][7][8] These negatively charged sites can interact ionically with the analyte, causing a secondary retention mechanism that leads to tailing.[1][2]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte will exist as a mixture of its ionized (deprotonated) and un-ionized (protonated) forms.[5] The simultaneous presence of both forms can lead to peak broadening and tailing.[9]
-
Column Degradation: An old or contaminated column can lose efficiency, and the accumulation of contaminants can create active sites that cause tailing.[2][4] Voids at the column inlet can also lead to asymmetrical peaks.[4][9]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or diameter between the injector, column, and detector, can cause band broadening and contribute to peak tailing.[4][5]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: Mobile phase pH is a critical parameter. To achieve a sharp, symmetrical peak for an acidic analyte, the pH of the mobile phase should be adjusted to be at least 1.5 to 2 pH units below the analyte's pKa.[9][10][11] This ensures the analyte is predominantly in a single, un-ionized form, preventing interactions with ionized silanol groups and promoting a single, consistent retention mechanism on a reversed-phase column.[10][11] Operating near the pKa can cause inconsistent retention and tailing peaks.[5][7]
Q4: Can my sample injection solvent cause peak tailing?
A4: Yes. If the sample is dissolved in a solvent that is significantly stronger (e.g., higher organic content) than the mobile phase, it can lead to peak distortion and tailing.[2][4] It is always recommended to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase. If a stronger solvent is required for solubility, the injection volume should be minimized.[4]
Troubleshooting Guide for Peak Tailing
This section provides a systematic workflow to diagnose and resolve peak tailing in the analysis of this compound.
Step 1: Initial Diagnosis
First, observe the chromatogram to determine if the tailing affects all peaks or only the this compound peak.
-
All Peaks Tailing: This usually points to a physical or system-wide issue.
-
Check for Extra-Column Volume: Ensure tubing is as short and narrow in diameter as possible (e.g., 0.005" ID).[5]
-
Inspect Fittings: Check for any poor connections that could create dead volume.[4]
-
Column Void: A void may have formed at the head of the column. This can be checked by reversing and flushing the column (if permitted by the manufacturer) or by replacing it.[4][9]
-
-
Only this compound Peak Tailing: This strongly suggests a chemical interaction issue between the analyte and the stationary phase or mobile phase.
Step 2: Chemical and Method Optimization
If a chemical interaction is suspected, follow these steps:
-
Mobile Phase pH Adjustment: This is the most crucial step for an acidic analyte. Lower the mobile phase pH to ensure the complete protonation of this compound. A pH of 2.5-3.0 is a good starting point.[1][12] Using a buffer (e.g., phosphate (B84403), formate) at a concentration of 10-50 mM is essential to maintain a stable pH.[4][13]
-
Column Selection: If tailing persists, secondary interactions with silanol groups are the likely cause.
-
Use a modern, high-purity silica (B1680970) column that is well end-capped.[1][5]
-
Consider columns with alternative base materials, such as hybrid silica or polymer-based columns, which have reduced silanol activity.[12]
-
-
Buffer Concentration: Increasing the buffer concentration can help mask residual silanol interactions and improve peak shape.[7]
-
Sample Overload: Tailing can occur if the column is overloaded.[2] To check for this, dilute the sample by a factor of 10 and re-inject. If the peak shape improves, reduce the sample concentration or injection volume.[4]
Understanding the Chemical Interactions
Peak tailing for this compound on a standard silica-based C18 column is often caused by a dual retention mechanism. The primary, desired mechanism is the hydrophobic interaction between the analyte and the C18 chains. The secondary, problematic mechanism is an ionic interaction between the ionized analyte (carboxylate) and ionized residual silanols on the silica surface. Lowering the pH neutralizes both species, eliminating the secondary interaction and promoting a single hydrophobic retention mechanism, resulting in a symmetrical peak.
Data Summary and Recommended Parameters
Optimizing the mobile phase pH is the most effective strategy for improving the peak shape of acidic compounds. The table below illustrates the expected impact of pH on the tailing factor.
| Mobile Phase pH | Expected Analyte State | Expected Silanol State | Primary Interaction | Secondary Interaction | Expected Tailing Factor (Tf) |
| 6.0 | Mostly Ionized (R-COO⁻) | Mostly Ionized (Si-O⁻) | Hydrophobic | Strong Ionic | > 2.0 |
| 4.5 | Mixed Ionized/Neutral | Partially Ionized | Hydrophobic | Moderate Ionic | 1.6 - 2.0 |
| 2.8 | Mostly Neutral (R-COOH) | Mostly Neutral (Si-OH) | Hydrophobic | Minimal | 1.0 - 1.3 |
Table 1: Expected effect of mobile phase pH on the tailing factor for this compound.
The following table provides recommended starting parameters for developing a robust HPLC method for this compound.
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 5 µm | Minimizes silanol interactions and provides good efficiency.[1][5][12] |
| Mobile Phase | Acetonitrile (B52724) : Phosphate Buffer | Good UV transparency and buffering capacity.[13] |
| pH | 2.5 - 3.0 | Ensures this compound is in its un-ionized form, minimizing secondary interactions.[10][11] |
| Buffer Concentration | 20 - 50 mM | Maintains a stable pH and helps mask residual silanol activity.[7][13] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves efficiency and reproducibility.[14] |
| Detection | UV at 225 nm | Based on reported methods for similar structures.[14][15] |
| Injection Volume | 5 - 10 µL | Prevents column overload.[4] |
| Sample Diluent | Mobile Phase | Avoids peak distortion from solvent mismatch.[2][4] |
Table 2: Recommended starting parameters for HPLC analysis of this compound.
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase (pH 2.8)
Objective: To prepare a 1L solution of 25 mM Potassium Phosphate buffer in 50:50 Acetonitrile:Water (v/v) at pH 2.8.
Materials:
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade
-
Phosphoric Acid (H₃PO₄), 85%
-
Acetonitrile, HPLC grade
-
Deionized Water, 18.2 MΩ·cm
-
Calibrated pH meter
-
0.45 µm membrane filter
Procedure:
-
Prepare Aqueous Buffer:
-
Weigh out 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and dissolve it in approximately 900 mL of deionized water in a 1L beaker.
-
Stir until fully dissolved.
-
Place a calibrated pH probe into the solution.
-
Slowly add 85% phosphoric acid dropwise while stirring until the pH meter reads 2.80 (±0.05).
-
Transfer the solution to a 1L volumetric flask and add deionized water to the mark. This is your 25 mM aqueous phosphate buffer stock.
-
-
Filter the Aqueous Buffer:
-
Filter the aqueous buffer stock solution through a 0.45 µm membrane filter to remove particulates.[13]
-
-
Prepare Final Mobile Phase:
-
Measure 500 mL of the filtered aqueous buffer into a 1L solvent bottle.
-
Measure 500 mL of HPLC-grade acetonitrile and add it to the same solvent bottle.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the final mobile phase using sonication or vacuum degassing before use.
-
Protocol 2: Sample Preparation and Analysis
Objective: To prepare a this compound sample and analyze it using the recommended HPLC parameters.
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve it in a 10 mL volumetric flask using the prepared mobile phase as the diluent to create a 1 mg/mL stock solution.
-
-
Prepare Working Standard:
-
Perform a 1:100 dilution of the stock solution with the mobile phase to obtain a 10 µg/mL working standard.
-
-
System Setup:
-
Equilibrate the HPLC system and the C18 column with the prepared mobile phase until a stable baseline is achieved (typically 20-30 minutes).
-
-
Analysis:
-
Inject 10 µL of the working standard onto the column.
-
Acquire the chromatogram according to the parameters in Table 2.
-
Evaluate the peak for the tailing factor. If tailing is still present (>1.3), consider further optimization as described in the troubleshooting guide.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 9. benchchem.com [benchchem.com]
- 10. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. phenomenex.com [phenomenex.com]
- 14. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 15. redalyc.org [redalyc.org]
Enhancing the yield of (S)-clopidogrel from (R)-2-Chloromandelic acid
Technical Support Center: Synthesis of (S)-Clopidogrel
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working on the synthesis of (S)-clopidogrel from (R)-2-Chloromandelic acid. The focus is on enhancing yield and maintaining stereochemical integrity throughout the process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway from (R)-2-Chloromandelic acid to (S)-clopidogrel?
The synthesis is primarily a two-step process. First, (R)-2-Chloromandelic acid undergoes an esterification reaction, typically with methanol (B129727), to form the key intermediate, methyl (R)-α-(o-chlorophenyl)-α-chloroacetate. Second, this intermediate is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) in a nucleophilic substitution reaction. This substitution must proceed with an inversion of stereochemistry (an SN2 reaction) to yield the desired (S)-clopidogrel.
Q2: Why is controlling the stereochemistry so important in this synthesis?
The therapeutic antiplatelet activity of clopidogrel (B1663587) resides exclusively in the (S)-enantiomer.[1] The (R)-enantiomer is not only therapeutically inactive but has been reported to cause convulsions in animal studies at higher doses.[1][2] Therefore, maintaining high enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient. Contamination with the (R)-enantiomer reduces the overall yield of the active compound and complicates purification.[3]
Q3: What are the primary challenges that lead to low yield?
The main challenges include:
-
Incomplete Esterification: The Fischer esterification is an equilibrium-limited reaction.[4]
-
Racemization: The chiral center is susceptible to racemization, particularly at elevated temperatures or under non-optimal pH conditions, which lowers the yield of the desired (S)-enantiomer.[5]
-
Side Reactions: Competing elimination reactions or the formation of byproducts during the nucleophilic substitution step can reduce the final product yield.
-
Purification Losses: Isolating the pure (S)-enantiomer from unreacted starting materials, byproducts, and the undesired (R)-enantiomer can lead to significant material loss.
Q4: Which analytical techniques are crucial for monitoring this synthesis?
Chiral High-Performance Liquid Chromatography (HPLC) is the most critical analytical tool. It is used to determine the enantiomeric excess (e.e.) of the starting material, the intermediate, and the final product, ensuring that no racemization has occurred.[6][7] Other standard techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) are used to confirm the chemical structure and purity of the synthesized compounds.[5][8]
Synthesis Workflow and Troubleshooting
The overall synthetic process is visualized below, highlighting the critical transition from the (R)-configuration starting material to the (S)-configuration product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Step 1: Esterification of (R)-2-Chloromandelic Acid
Q: My esterification yield is low. What are the likely causes and solutions?
A: Low yield in Fischer esterification is typically due to the reaction not reaching completion or side reactions.
-
Probable Cause 1: Reaction Equilibrium. The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[4]
-
Solution: To shift the equilibrium towards the product, use a large excess of the alcohol (methanol). Following Le Chatelier's principle, this drives the reaction forward. Another technique is to remove water as it forms using a Dean-Stark apparatus, although using excess methanol is more common for this specific synthesis.[4]
-
-
Probable Cause 2: Ineffective Catalysis. An insufficient amount or inactive acid catalyst will result in a slow or incomplete reaction.
-
Solution: Ensure a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used in sufficient quantity (typically 5-10 mol%). Generating HCl in situ by adding acetyl chloride to the methanol is also an effective method.[9]
-
-
Probable Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have had enough time to reach equilibrium.
-
Solution: Reflux the reaction mixture for an adequate period (typically 1-3 hours) and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 2: Nucleophilic Substitution
Q: The yield of (S)-clopidogrel is poor after the substitution reaction. What should I investigate?
A: This step is critical for both yield and purity. Issues often relate to reaction conditions or reagent quality.
-
Probable Cause 1: Incomplete Reaction. The nucleophilic attack may be incomplete.
-
Solution: Ensure the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleophile is fully available. If it is in its hydrochloride salt form, a suitable non-nucleophilic base (e.g., potassium carbonate, triethylamine) must be added to liberate the free amine. Also, verify the reaction temperature and time, as insufficient heating can lead to an incomplete reaction.
-
-
Probable Cause 2: Side Reactions. The chloro-ester intermediate can undergo elimination reactions (E2) in the presence of a strong base, especially at higher temperatures, competing with the desired substitution (SN2).
-
Solution: Carefully control the reaction temperature. Use a moderately basic catalyst rather than a very strong, sterically hindered base which might favor elimination. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purity and Stereochemistry
Q: My final product shows low enantiomeric purity (significant contamination with the R-enantiomer). How can I troubleshoot this?
A: Maintaining stereochemical integrity is paramount. Racemization can occur at either step if conditions are not optimal. The following diagram outlines a logical approach to troubleshooting this issue.
-
Cause 1: Impure Starting Material: The initial (R)-2-Chloromandelic acid may not be enantiomerically pure.
-
Solution: Always verify the enantiomeric excess (e.e.) of the starting material using chiral HPLC before beginning the synthesis.
-
-
Cause 2: Racemization during Esterification: Harsh conditions (e.g., prolonged heating in strong acid) can cause racemization at the chiral center.
-
Solution: Use the mildest effective conditions. Monitor the reaction closely and stop it as soon as the starting material is consumed. Alternative esterification methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), can be performed at room temperature and may reduce the risk of racemization.[10]
-
-
Cause 3: Racemization during Substitution: Conditions that favor a competing SN1 pathway (e.g., polar protic solvents, high temperatures, or a weak nucleophile) will lead to racemization.
-
Solution: Ensure conditions strongly favor an SN2 reaction, which proceeds with 100% inversion of configuration. Use a polar aprotic solvent (e.g., DMF, Acetonitrile) and maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
-
Final Recourse: Chiral Resolution. If racemization cannot be avoided, the final racemic clopidogrel mixture can be separated.[5]
-
Solution: This is achieved by forming diastereomeric salts with a chiral resolving agent, such as L(-)-camphor-10-sulfonic acid. The desired diastereomeric salt can then be selectively crystallized and the pure (S)-clopidogrel regenerated.[11][12] While effective, this adds steps and lowers the overall process yield.[13]
-
Data Tables for Yield Optimization
The following tables summarize key parameters that influence reaction outcomes.
Table 1: Influence of Esterification Conditions on Yield
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
|---|---|---|---|
| Catalyst | 1% H₂SO₄ | 5% H₂SO₄ or in-situ HCl | Faster reaction, higher conversion |
| Methanol | 5 equivalents | 10-20 equivalents (or as solvent) | Shifts equilibrium, increases yield[4] |
| Temperature | 65°C (Reflux) | 65°C (Reflux) | Standard for methanol reflux |
| Time | 4 hours | 1-2 hours (monitored by TLC) | Avoids potential degradation/racemization |
Table 2: Troubleshooting Summary
| Problem | Probable Cause | Key Solution(s) |
|---|---|---|
| Low Ester Yield | Reaction at equilibrium | Use large excess of methanol. |
| Low Substitution Yield | Incomplete reaction / Side reactions | Use a base (e.g., K₂CO₃); control temperature carefully. |
| Low Enantiomeric Purity | Racemization during esterification | Use milder conditions; reduce reaction time. |
| Low Enantiomeric Purity | Racemization during substitution | Ensure SN2-favored conditions (aprotic solvent, controlled temp). |
| Product is Racemic | Pervasive racemization | Perform chiral resolution on the final product.[5][13] |
Experimental Protocols
Protocol 1: Synthesis of Methyl (R)-α-(o-chlorophenyl)-α-chloroacetate
-
Reagents & Equipment:
-
(R)-2-Chloromandelic acid (1.0 eq)
-
Anhydrous Methanol (20 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.05 eq) or Acetyl Chloride (0.1 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a round-bottom flask, add (R)-2-Chloromandelic acid and anhydrous methanol.
-
Cool the mixture in an ice bath (0-5°C).
-
Slowly add the concentrated sulfuric acid while stirring. Caution: Exothermic reaction.
-
Remove the ice bath, attach the reflux condenser, and heat the mixture to a gentle reflux (approx. 65°C).
-
Maintain reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify further by column chromatography if necessary. Confirm structure and enantiomeric purity via NMR and Chiral HPLC.
-
Protocol 2: Synthesis of (S)-Clopidogrel (Methyl (S)-α-(o-chlorophenyl)-α-(4,5,6,7-tetrahydrothieno[3,2-c]pyrid-5-yl)acetate)
-
Reagents & Equipment:
-
Methyl (R)-α-(o-chlorophenyl)-α-chloroacetate (1.0 eq)
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen/Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, anhydrous potassium carbonate, and anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of Methyl (R)-α-(o-chlorophenyl)-α-chloroacetate in DMF dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting ester.
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture three times with Ethyl Acetate.
-
Combine the organic extracts and wash them with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product should be purified by column chromatography on silica (B1680970) gel.
-
Characterize the final product using NMR and MS, and critically, confirm the enantiomeric excess (e.e.) is >99% using a validated Chiral HPLC method.[7]
-
References
- 1. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. US20070191609A1 - Process for preparation of clopidogrel bisulphate form-1 - Google Patents [patents.google.com]
- 4. Ch19: RCO2H to RCO2R' [chem.ucalgary.ca]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cerritos.edu [cerritos.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]
- 12. researchgate.net [researchgate.net]
- 13. Collection - Synthetic Improvements in the Preparation of Clopidogrel - Organic Process Research & Development - Figshare [acs.figshare.com]
Managing impurities in the synthesis of 2-Chloromandelic acid
Technical Support Center: Synthesis of 2-Chloromandelic Acid
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and answers to frequently asked questions regarding the management of impurities during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: During the synthesis of this compound, several process-related and degradation impurities can arise. The most common include unreacted starting materials like 2-Chlorobenzaldehyde, oxidation byproducts such as 2-Chlorophenylglyoxylic acid, and potential dimeric species.[1] For chiral syntheses, the undesired enantiomer is also a critical impurity.[2][3]
Q2: Why is controlling impurities in this compound important?
A2: Optically pure this compound is a crucial intermediate for synthesizing chiral drugs, most notably the anti-platelet agent (S)-clopidogrel.[4] The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[5][6] Regulatory bodies like the FDA require stringent control and profiling of all potential impurities.[6]
Q3: What is the recommended general approach for purifying crude this compound?
A3: Recrystallization is the most effective method for purifying this compound. Due to its high solubility in water, recrystallization from aqueous solutions is generally not advisable.[2] A preferred method involves dissolving the crude product in a suitable organic solvent, adding a poor solvent to precipitate the acid, separating the crude crystals, and then performing a final recrystallization from an appropriate organic solvent to achieve high purity.[2]
Troubleshooting Guide
Q: My final product has a persistent yellow discoloration. What is the likely cause and how can I fix it?
A: A yellow tint often indicates the presence of residual 2-Chlorobenzaldehyde, which is a pale yellow oily liquid.[7] This impurity can persist due to incomplete reaction or inefficient purification.
-
Solution: Enhance purification by performing a careful recrystallization. Consider an additional wash of the crude solid with a non-polar solvent in which this compound is insoluble but the aldehyde has some solubility. Optimizing the reaction stoichiometry and time may also reduce the amount of unreacted starting material.
Q: My HPLC analysis shows a significant peak eluting close to the main product peak. How can I identify it?
A: This could be a structurally related impurity such as 2-Chlorophenylglyoxylic acid (an oxidation product) or a dimer.
-
Solution: Utilize hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification by obtaining the molecular weight of the impurity.[5][8] Forced degradation studies (e.g., exposure to heat, acid, base, or oxidizing agents) can help confirm the identity of degradation products.[8]
Q: The enantiomeric excess (e.e.) of my optically active this compound is below 99%. What are the potential causes and remedies?
A: Low enantiomeric excess can result from incomplete resolution or racemization during the workup.
-
Cause 1: Inefficient Resolution. The choice of resolving agent and crystallization conditions are critical.
-
Remedy: Re-evaluate the resolving agent and solvent system. A thorough recrystallization of the diastereomeric salt can significantly enhance optical purity, often from ~95% to nearly 100%.[2]
-
-
Cause 2: Racemization. this compound can racemize under alkaline conditions.
Impurity Formation and Control
The following diagram illustrates the primary synthesis pathway and the formation of key impurities.
Caption: Reaction pathway for this compound and formation of key impurities.
Impurity Data Summary
The table below summarizes common impurities and strategies for their control.
| Impurity Name | Common Source | Recommended Control / Mitigation Strategy |
| 2-Chlorobenzaldehyde | Unreacted starting material | Optimize reaction conditions for full conversion; Purify via recrystallization.[7][9] |
| 2-Chlorophenylglyoxylic Acid | Oxidation of the product's alcohol group | Use an inert atmosphere (e.g., nitrogen) during reaction and workup; Avoid strong oxidizing agents.[10] |
| Dimeric Species | Self-condensation of the product | Control temperature during reaction and purification; Purify via controlled crystallization.[1] |
| Undesired Enantiomer | Incomplete optical resolution | Optimize choice of resolving agent and crystallization solvent; Perform multiple recrystallizations of the diastereomeric salt.[2][3] |
| Residual Solvents | Trapped in the crystal lattice during purification | Dry the final product under vacuum at an appropriate temperature. |
Troubleshooting Workflow for Impurity Management
This workflow provides a logical approach to addressing impurity issues identified during analysis.
Caption: A decision-tree workflow for troubleshooting impurities in synthesis.
Key Experimental Protocols
Protocol 1: Chiral HPLC Method for Impurity and Enantiomeric Purity Profiling
This protocol provides a baseline method for the separation of this compound enantiomers and related impurities, adapted from methodologies for mandelic acid derivatives.[11]
Objective: To quantify the purity and determine the enantiomeric excess of a this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[11]
-
Chiral Stationary Phase Column (e.g., CHIRALPAK® IC or similar).[11]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) |
| Composition | Typically a ratio like 90:10 (Hexane:Isopropanol) with 0.1% TFA. The ratio may need optimization.[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 25 °C[11] |
| Detection Wavelength | 210 nm[11] |
| Injection Volume | 10 µL[11] |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like ethanol (B145695) to a final concentration of approximately 1 mg/mL.[11] Filter the solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers of this compound.
-
Identify any other peaks as potential impurities.
-
Calculate the area percentage of each impurity to determine chemical purity.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
References
- 1. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 2. JP2001072644A - Method for producing optically active this compound and intermediate for production - Google Patents [patents.google.com]
- 3. CN102603518A - Resolution method for this compound by crystalizing diastereomeric salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. biotech-spain.com [biotech-spain.com]
- 6. Control of Impurities | PerkinElmer [perkinelmer.com]
- 7. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. jpharmsci.com [jpharmsci.com]
- 9. Page loading... [guidechem.com]
- 10. One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature on the chiral resolution of 2-Chloromandelic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 2-Chloromandelic acid. The content focuses on the critical role of temperature in achieving successful enantioseparation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the chiral resolution of this compound by chromatography?
A1: In chromatographic separations of this compound, temperature is a critical parameter that influences the thermodynamics of chiral recognition. Generally, an inverse relationship is observed between temperature and resolution. Lowering the column temperature often leads to better separation by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP). However, this is not a universal rule, and the optimal temperature should be determined empirically for each specific method.
Q2: How does temperature affect the chiral resolution of this compound in co-crystallization methods?
A2: In enantiospecific co-crystallization, temperature plays a crucial role in both the dissolution of the racemic mixture and the selective crystallization of the desired diastereomer. A common protocol involves dissolving the racemic this compound and the chiral resolving agent at an elevated temperature to ensure complete solubilization. Subsequently, the solution is cooled to a much lower temperature to induce crystallization. The choice of crystallization temperature directly impacts the yield and enantiomeric excess of the product. Lower temperatures generally favor higher yields, but the optimal temperature must be determined to balance yield with purity and to avoid spontaneous crystallization of the undesired enantiomer.
Q3: Can thermal degradation of this compound occur during chiral resolution experiments?
A3: this compound is generally stable under typical chromatographic and crystallization conditions. However, prolonged exposure to high temperatures, especially in the presence of certain solvents or reagents, could potentially lead to degradation. It is good practice to assess the thermal stability of the compound under the specific experimental conditions if elevated temperatures are required. Signs of degradation may include the appearance of unexpected peaks in the chromatogram or discoloration of the solution.
Q4: What is the thermodynamic basis for the effect of temperature on chiral separation?
A4: The separation of enantiomers is a process governed by thermodynamics. The Gibbs free energy change (ΔG) of the interaction between each enantiomer and the chiral selector determines the separation. This is related to enthalpy (ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS. In many cases of chiral separation of this compound, the process is enthalpy-driven, meaning that the interactions are exothermic (negative ΔH)[1]. In such cases, a decrease in temperature (T) makes ΔG more negative, favoring the interaction and leading to better separation.
Troubleshooting Guides
Chromatographic Methods (e.g., HPLC, SFC)
| Issue | Possible Cause Related to Temperature | Troubleshooting Steps |
| Poor or No Resolution | The selected temperature is not optimal for the chiral recognition mechanism. | 1. Systematically vary the column temperature. Start at ambient temperature (e.g., 25 °C) and decrease in 5 °C increments (e.g., 20 °C, 15 °C). 2. If resolution does not improve, increase the temperature in 5 °C increments from the initial setting (e.g., 30 °C, 35 °C). 3. Allow the system to equilibrate for at least 20-30 minutes after each temperature change before injecting the sample. |
| Loss of Resolution at Higher Temperatures | The separation is likely an enthalpy-driven process, where higher temperatures weaken the diastereomeric interactions with the CSP. | Operate the column at sub-ambient temperatures using a column thermostat. Ensure the mobile phase is pre-chilled to avoid temperature gradients within the column. |
| Peak Broadening or Tailing | The temperature may be affecting the kinetics of mass transfer or the solubility of this compound in the mobile phase. | 1. Optimize the flow rate in conjunction with temperature. A lower flow rate might be necessary at lower temperatures. 2. Ensure the mobile phase composition is appropriate for the operating temperature to prevent precipitation of the sample or buffer components. |
| Irreproducible Retention Times | Inadequate temperature control of the column and mobile phase. | 1. Use a reliable column oven and ensure it is properly calibrated. 2. Consider using a mobile phase pre-heater or pre-cooler to ensure the solvent entering the column is at the set temperature. |
Co-crystallization Methods
| Issue | Possible Cause Related to Temperature | Troubleshooting Steps |
| Low Yield of Diastereomeric Crystals | The crystallization temperature is too high, leading to high solubility of the desired diastereomer. | Gradually decrease the crystallization temperature. Experiment with temperatures such as 4 °C, -10 °C, or even lower, ensuring slow cooling to promote the formation of well-defined crystals. |
| Low Enantiomeric Excess (e.e.) | The crystallization temperature is too low, causing the undesired diastereomer to also precipitate. | 1. Increase the crystallization temperature slightly to improve selectivity. 2. Implement a controlled cooling profile instead of rapid cooling to allow for selective nucleation and growth of the desired diastereomeric crystals. |
| No Crystal Formation | The solution is not sufficiently supersaturated at the chosen crystallization temperature. | 1. Ensure the initial dissolution temperature was high enough to fully dissolve the components. 2. Decrease the final crystallization temperature. 3. Consider increasing the concentration of the starting materials if solubility at the crystallization temperature is still too high. |
| Oily Precipitate Instead of Crystals | The cooling rate is too fast, or the crystallization temperature is below the eutectic point of the system. | 1. Slow down the cooling rate to allow for proper crystal lattice formation. 2. Increase the crystallization temperature slightly. 3. Ensure the solvent system is appropriate and that the components are sufficiently pure. |
Data Presentation
Table 1: Effect of Temperature on Chiral Separation of Mandelic Acid Derivatives by Supercritical Fluid Chromatography (SFC)
Note: This table illustrates a general trend observed for mandelic acid derivatives, including this compound, on a Chiralpak AD-3 column. Specific values for this compound may vary and should be determined experimentally.
| Column Temperature (°C) | Observation |
| Increased Temperature | Decreased separation factor (α) and resolution (Rs)[2]. |
| Decreased Temperature | Increased separation factor (α) and resolution (Rs)[2]. |
Table 2: Enantioselective Co-crystallization of this compound with Levetiracetam
Data from a specific experiment demonstrating the effect of a sub-ambient crystallization temperature.
| Parameter | Value | Reference |
| Dissolution Temperature | 60 °C | [3] |
| Crystallization Temperature | -15 °C | [3] |
| Enantiomeric Excess (% e.e.) of (S)-2-ClMA in solid phase | 78% | [3] |
| Enantiomeric Excess (% e.e.) of (R)-2-ClMA in liquid phase | 76% | [3] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound - Temperature Optimization
-
Column and Mobile Phase Selection:
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). For this compound, an acidic additive is crucial for good peak shape. A typical starting mobile phase is n-hexane/isopropanol/trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve racemic this compound in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Temperature Optimization Procedure:
-
Set the initial column temperature to 25 °C and allow the system to equilibrate for 30 minutes.
-
Inject the sample and record the chromatogram.
-
Decrease the column temperature in 5 °C increments (e.g., to 20 °C, then 15 °C). At each temperature, allow the system to equilibrate for at least 30 minutes before injecting the sample.
-
If resolution is still not optimal, increase the temperature from 25 °C in 5 °C increments (e.g., to 30 °C, then 35 °C), again allowing for equilibration at each step.
-
Compare the resolution, peak shape, and analysis time at each temperature to determine the optimal conditions.
-
Protocol 2: Enantiospecific Co-crystallization of this compound with Levetiracetam
-
Materials:
-
Racemic this compound (2-ClMA)
-
Levetiracetam (LEV) as the chiral resolving agent
-
Acetonitrile (B52724) (solvent)
-
-
Procedure:
-
In a suitable vessel, dissolve racemic 2-ClMA (e.g., 3.14 mmol) in acetonitrile (e.g., 2.0 mL).
-
Add LEV (e.g., 3.73 mmol) to the solution with agitation.
-
Heat the mixture to 60 °C and stir for 2 hours to ensure complete dissolution of all solids.
-
Allow the solution to cool slowly to room temperature.
-
Seed the solution with a small amount of pre-prepared co-crystals of the desired diastereomer (if available).
-
Store the sealed vessel at a low temperature (e.g., -15 °C) for an extended period (e.g., 14 days) to allow for complete crystallization and to reach solid-liquid equilibrium.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold acetonitrile.
-
Dry the crystals under vacuum.
-
-
Analysis:
-
Determine the yield of the crystalline product.
-
Analyze the enantiomeric excess of the this compound in both the solid and the remaining liquid phase by a validated chiral HPLC method.
-
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Experimental workflow for co-crystallization.
References
Optimizing enzyme loading in the kinetic resolution of 2-Chloromandelic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of enzyme loading in the kinetic resolution of 2-Chloromandelic acid (2-ClMA).
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic kinetic resolution of this compound?
A1: Enzymatic kinetic resolution is a technique used to separate the two enantiomers (R and S forms) of racemic this compound. It utilizes an enzyme, typically a lipase (B570770), that reacts at a different rate with each enantiomer.[1] For example, a lipase can selectively catalyze the esterification of one enantiomer, allowing the unreacted enantiomer to be isolated in high enantiomeric purity.[2][3] This method is crucial for producing enantiomerically pure 2-ClMA, an important intermediate in the synthesis of pharmaceuticals like (S)-clopidogrel.[2][3]
Q2: Why is optimizing enzyme loading a critical step?
A2: Enzyme loading, or concentration, directly impacts the reaction rate.[4][5] Insufficient enzyme loading can lead to excessively long reaction times or incomplete conversion.[6] Conversely, excessively high enzyme loading can be uneconomical and may not increase the reaction rate if the substrate concentration becomes the limiting factor.[4][5] A dose-response experiment is often recommended to determine the optimal enzyme concentration for a balance of reaction time and cost-efficiency.[6]
Q3: What type of enzyme is typically used for this resolution?
A3: Lipases are highly effective enzymes for the kinetic resolution of racemic acids and alcohols.[7] Specifically, Lipase AK has been successfully used to catalyze the enantioselective transesterification of (R,S)-2-chloromandelic acid.[2]
Q4: Besides enzyme loading, what other parameters affect the resolution?
A4: Several factors significantly influence the enzyme's activity and enantioselectivity, including temperature, pH, solvent, water content, and the molar ratio of the substrate to the acyl donor.[2][3][8] For instance, the reaction often involves an acyl donor like vinyl acetate (B1210297) in an organic solvent.[2] Each of these parameters must be optimized to achieve high conversion and enantiomeric excess.[2]
Q5: How does the reaction mechanism influence the process?
A5: The kinetic resolution of 2-ClMA by lipase-catalyzed transesterification often follows a Ping-Pong Bi-Bi mechanism.[2][9] Understanding this mechanism is crucial for building accurate kinetic models to simulate and optimize the reaction process, helping to predict outcomes under various conditions.[2]
Troubleshooting Guides
Problem 1: Low or Stalled Reaction Conversion
The reaction proceeds very slowly or stops before reaching the desired 50% conversion, resulting in a low yield of the target enantiomer.
dot
Caption: Logical workflow for troubleshooting low reaction conversion.
Possible Causes & Solutions:
-
Insufficient Enzyme Loading: The amount of enzyme may be the limiting factor.
-
Solution: Gradually increase the enzyme loading in the reaction. It is advisable to conduct a dose-response experiment to identify the optimal concentration where the reaction rate plateaus.[6]
-
-
Suboptimal Temperature or pH: Enzymes have a narrow optimal range for temperature and pH.[10] Deviations can drastically reduce activity.[4]
-
Solution: Verify that the reaction temperature is at the optimum for the specific lipase used. For immobilized enzymes, ensure the pH of the buffer used during preparation was correct.[6]
-
-
Enzyme Inactivation: Byproducts, such as acetic acid from the use of vinyl acetate, can lower the pH and denature the enzyme.[6] Some organic solvents can also strip the essential water layer from the enzyme, causing inactivation.[6]
-
Solution: Consider adding a mild, non-reactive base or using a buffered system to neutralize acid byproducts.[6] Screen different organic solvents to find one that is compatible with the enzyme and maintains its activity.
-
Problem 2: Low Enantiomeric Excess (ee)
The separation of enantiomers is inefficient, resulting in a product with low optical purity.
dot```dot graph Troubleshooting_Low_EE { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Low Enantiomeric Excess (ee)", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
cause1 [label="Conversion Exceeds 50% | The ee of the substrate increases as the reaction proceeds,\nwhile the ee of the product decreases after 50% conversion."]; cause2 [label="Poor Enzyme Selectivity | The chosen enzyme may not be sufficiently selective\nfor the substrate."]; cause3 [label="Non-Optimal Conditions | Temperature, solvent, or water content can\naffect the enzyme's enantioselectivity (E value)."];
solution1 [label="Action: Monitor reaction closely using chiral HPLC/GC.\nStop the reaction at or near 50% conversion.", shape=box, style="filled", fillcolor="#FFFFFF"]; solution2 [label="Action: Screen a library of different lipases or esterases.\nConsider enzymes from different sources.", shape=box, style="filled", fillcolor="#FFFFFF"]; solution3 [label="Action: Re-optimize reaction parameters with a focus on\nmaximizing the enantioselectivity (E value).", shape=box, style="filled", fillcolor="#FFFFFF"];
start -> cause1; start -> cause2; start -> cause3;
cause1 -> solution1 [label="Solution"]; cause2 -> solution2 [label="Solution"]; cause3 -> solution3 [label="Solution"]; }
Caption: General experimental workflow for kinetic resolution.
-
Materials & Setup:
-
To a thermostatically controlled reaction vessel, add the chosen organic solvent (e.g., diisopropyl ether).
-
Add racemic (R,S)-2-chloromandelic acid and the acyl donor (e.g., vinyl acetate).
-
Initiate stirring and allow the temperature to equilibrate to the desired setpoint (e.g., 45°C).
-
-
Reaction Initiation:
-
Add the optimized amount of lipase (e.g., Lipase AK) to the mixture to start the reaction.
-
-
Monitoring:
-
At set time intervals (e.g., every 1-2 hours), withdraw a small aliquot from the reaction mixture.
-
Prepare the sample for analysis (e.g., filter out the enzyme, dilute with solvent).
-
Analyze the sample using Chiral HPLC to determine the conversion rate and the enantiomeric excess of the substrate and product.
-
-
Workup (at ~50% conversion):
-
Stop the reaction by removing the enzyme via filtration.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution (to remove the unreacted acidic enantiomer), water, and brine. [11] * The esterified enantiomer remains in the organic layer. The unreacted enantiomer is in the aqueous basic layer and can be recovered by acidification and extraction.
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the ester product.
-
The ester can then be hydrolyzed (e.g., using NaOH or LiOH) to yield the other enantiomer of this compound. [11]
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)
This protocol outlines the steps for determining the ee of this compound. [11]
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1-2 mg) and dissolve it in 1 mL of the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Chiral Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small amount of trifluoroacetic acid (TFA) is common (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the (R) and (S) enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
-
-
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. monash.edu [monash.edu]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 8. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 9. BJOC - Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant [beilstein-journals.org]
- 10. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Resolving Agents for 2-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic 2-chloromandelic acid is a critical step in the synthesis of optically pure compounds, notably as a key intermediate for pharmaceuticals. The choice of resolving agent is paramount for achieving high enantiomeric excess (ee%), yield, and overall process efficiency. This guide provides an objective comparison of various resolving agents for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for your research and development needs.
Principles of Chiral Resolution
The primary method for separating enantiomers of this compound is through the formation of diastereomeric salts. This involves reacting the racemic acid with a chiral base (the resolving agent). The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially, and the desired enantiomer of this compound can then be recovered by acidification of the separated salt.
Comparison of Resolving Agents
Several resolving agents have been reported for the successful resolution of this compound and its derivatives. This guide focuses on a comparative analysis of Levetiracetam (LEV), (R)-(+)-N-benzyl-1-phenylethylamine, and other notable agents.
Quantitative Data Summary
The following table summarizes the performance of different resolving agents for this compound based on reported experimental data.
| Resolving Agent | Enantiomer Recovered | Enantiomeric Excess (ee%) | Yield (%) | Solvent System | Reference |
| Levetiracetam (LEV) | (S)-2-chloromandelic acid (solid phase) | 78% | N/A | Acetonitrile | [1] |
| (R)-2-chloromandelic acid (liquid phase) | 76% | N/A | Acetonitrile | [1] | |
| (R)-(+)-N-benzyl-1-phenylethylamine | (R)-2-chloromandelic acid | High (inferred) | High (inferred) | Isopropanol | [1] |
| Chiral Amino Alcohols | Single enantiomer | >99% | >75% | Alcoholic solvents, Acetone, or Ethyl Acetate | |
| D-O,O'-di-(p-toluoyl)-tartaric acid with Ca2+ | (R)-methyl-2-chloromandelate | >99.5% | 71% | Ethanol | [1] |
Note: "N/A" indicates that the specific data point was not available in the cited literature. The effectiveness of (R)-(+)-N-benzyl-1-phenylethylamine is inferred from its successful application with other substituted mandelic acids and its explicit mention for this compound.[1]
Experimental Protocols
Detailed methodologies for the resolution of this compound with selected resolving agents are provided below.
Protocol 1: Resolution with Levetiracetam (LEV)
This protocol is based on the enantiospecific co-crystallization of Levetiracetam with (S)-2-chloromandelic acid.[1]
Materials:
-
Racemic this compound
-
Levetiracetam (LEV)
-
Acetonitrile
-
Standard laboratory glassware for crystallization
-
Filtration apparatus
-
HPLC with a chiral column for ee% determination
Procedure:
-
Dissolution: In a suitable vessel, dissolve 0.586 g (3.14 mmol) of racemic this compound in 2.0 mL of acetonitrile.
-
Addition of Resolving Agent: To this solution, add 0.636 g (3.73 mmol) of Levetiracetam.
-
Heating: Heat the mixture to 60 °C with agitation for two hours to ensure complete dissolution of all solids.
-
Cooling and Seeding: Slowly cool the homogeneous solution to room temperature. Seed the solution with a small amount of pre-prepared co-crystal of (S)-2-chloromandelic acid and LEV.
-
Crystallization: Store the seeded solution at -15 °C for 14 days to allow for the crystallization of the less soluble diastereomeric co-crystal.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold acetonitrile.
-
Analysis: Dry the collected solid (co-crystal of (S)-2-chloromandelic acid and LEV). The enantiomeric excess of the (S)-enantiomer in the solid phase and the (R)-enantiomer remaining in the liquid phase can be determined by chiral HPLC. The reported optical purity of the (S)-enantiomer in the solid was 78%.[1] The (R)-enantiomer in the liquid phase reached an ee of 76%.[1]
-
Liberation of Enantiomer: The desired enantiomer can be liberated from the co-crystal by appropriate work-up procedures, such as dissolving the co-crystal and adjusting the pH to isolate the acid.
Protocol 2: Resolution with (R)-(+)-N-benzyl-1-phenylethylamine
While specific yield and ee% for this compound were not detailed in the initial findings, this resolving agent is noted for its high efficiency with substituted mandelic acids.[1] The following protocol is adapted from the successful resolution of the structurally similar 4-chloromandelic acid.
Materials:
-
Racemic this compound
-
(R)-(+)-N-benzyl-1-phenylethylamine
-
Isopropanol (or other suitable solvent like ethanol)
-
Standard laboratory glassware for crystallization
-
Filtration apparatus
-
HPLC with a chiral column for ee% determination
Procedure:
-
Dissolution: In a flask, dissolve racemic this compound in isopropanol. A suggested starting point is approximately 1.6 mL of solvent per mmol of acid.
-
Addition of Resolving Agent: Add an equimolar amount of (R)-(+)-N-benzyl-1-phenylethylamine to the solution.
-
Crystallization: Stir the mixture at room temperature or a slightly elevated temperature to facilitate the formation of the diastereomeric salt. Then, cool the mixture slowly to allow for the crystallization of the less soluble diastereomeric salt. For 4-chloromandelic acid, a filtration temperature of 15°C was found to be optimal.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analysis: Determine the diastereomeric excess (d.e.) of the salt, which corresponds to the enantiomeric excess of the this compound.
-
Liberation of Enantiomer: The resolved (R)-2-chloromandelic acid can be liberated from the diastereomeric salt by treatment with an acid (e.g., HCl) followed by extraction with a suitable organic solvent.
Visualizing the Resolution Workflow
The general process of chiral resolution via diastereomeric salt formation can be visualized as a logical workflow.
Caption: General workflow for chiral resolution.
Conclusion
The choice of resolving agent for this compound significantly impacts the efficiency of the enantiomeric separation. Levetiracetam offers a novel co-crystallization method with good reported enantiomeric excess. (R)-(+)-N-benzyl-1-phenylethylamine is a highly promising classical resolving agent, likely to provide high yield and enantiomeric purity. Chiral amino alcohols and tartaric acid derivatives also present viable, high-yielding options.
The selection of the optimal resolving agent will depend on factors such as the desired enantiomer, cost, and scalability of the process. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make an informed decision for their specific application in the synthesis of enantiomerically pure this compound.
References
A Comparative Guide to the Resolution of 2-Chloromandelic Acid: Diastereomeric Salt Crystallization vs. Cocrystallization
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a critical step in the development of many pharmaceuticals and fine chemicals. 2-Chloromandelic acid is a valuable chiral building block, and its resolution into single enantiomers is of significant industrial importance. This guide provides an objective comparison of two prominent crystallization-based resolution techniques: classical diastereomeric salt crystallization and the more recent approach of cocrystallization. The performance of each method is evaluated based on supporting experimental data for yield and enantiomeric purity.
At a Glance: Performance Comparison
The following table summarizes the key quantitative data obtained from experimental studies on the resolution of racemic this compound using both diastereomeric salt crystallization and cocrystallization.
| Method | Resolving Agent/Coformer | Solvent(s) | Yield | Enantiomeric Excess (ee) of Product | Reference |
| Diastereomeric Salt Crystallization | Chiral Amino Alcohol | Ethanol | >75% | >99% (for the resolved enantiomer) | [1] |
| Cocrystallization | Levetiracetam (B1674943) (LEV) | Acetonitrile (B52724) | N/A* | 76% (for the unreacted enantiomer) | [2][3] |
*Yield for the cocrystallization of this compound with levetiracetam was not explicitly reported for the final resolved enantiomer in the cited study; the reported data pertains to the enantiomeric excess of the unreacted enantiomer remaining in the mother liquor. The study also notes that the conditions were not optimized.[2][3]
Foundational Principles of Chiral Resolution
To understand the comparison, it is essential to grasp the fundamental differences between the two techniques.
Diastereomeric salt crystallization is a well-established method that involves reacting a racemic mixture (in this case, (R/S)-2-chloromandelic acid) with a single enantiomer of a chiral resolving agent, typically a base for an acidic substrate.[4] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4] The desired enantiomer is then recovered from the isolated diastereomeric salt by acidification.
Cocrystallization , on the other hand, is a technique that relies on the formation of a new crystalline solid (a cocrystal) between the target molecule and a "coformer" through non-ionic interactions, such as hydrogen bonding.[5] In the context of chiral resolution, an enantiopure coformer is used, which may selectively form a cocrystal with only one of the enantiomers from the racemic mixture.[2] This enantiospecific interaction leads to the precipitation of the cocrystal containing the desired enantiomer, leaving the other enantiomer enriched in the solution.
dot
Figure 1. A flowchart comparing the procedural steps of diastereomeric salt crystallization and cocrystallization for chiral resolution.
Detailed Experimental Protocols
The following are representative experimental protocols for the resolution of this compound using both methods, based on published literature.
Protocol 1: Diastereomeric Salt Crystallization with a Chiral Amino Alcohol
This protocol is adapted from a patented method demonstrating high efficiency.[1]
-
Salt Formation: In a suitable reaction vessel, dissolve 18.6 g (0.1 mol) of racemic this compound, 18.8 g (0.09 mol) of the (S)-chiral amino alcohol resolving agent, and 2.25 g (0.01 mol) of a second (S)-chiral amino alcohol (acting as a nucleation inhibitor) in 150 ml of ethanol.
-
Crystallization: Stir the mixture at 30°C for 5-6 hours. After this period, allow the mixture to stand at room temperature. A white solid, the diastereomeric salt of (R)-2-chloromandelic acid and the (S)-amino alcohol, will precipitate.
-
Isolation: After approximately 6 hours of standing, isolate the precipitated solid by suction filtration. This yields the less soluble diastereomeric salt.
-
Enantiomer Regeneration: Dissolve the isolated salt (e.g., 17.2 g) in 50 ml of water. Acidify the solution to a pH of 2-3 by adding a dilute aqueous solution of hydrochloric acid (1 mol/L).
-
Extraction: Extract the acidified solution three times with 60 ml of dichloromethane.
-
Final Product: Combine the organic layers and remove the solvent under reduced pressure to obtain the final product, (R)-2-chloromandelic acid, with an enantiomeric excess greater than 99%.[1]
Protocol 2: Cocrystallization with Levetiracetam (LEV)
This protocol is based on a study investigating the resolution of various halogenated mandelic acids.[2][3]
-
Dissolution: In a flask, completely dissolve 0.586 g (3.14 mmol) of racemic this compound in 2.0 mL of acetonitrile at ambient temperature with agitation.
-
Addition of Coformer: Add 0.636 g (3.73 mmol) of Levetiracetam (LEV) to the solution.
-
Heating and Equilibration: Heat the mixture to 60°C with agitation for two hours to ensure complete dissolution of all solids.
-
Cooling and Seeding: Slowly cool the resulting homogeneous solution to room temperature. Seed the solution with a small amount of pre-prepared cocrystal (obtainable via liquid-assisted grinding).
-
Crystallization: Store the seeded solution at -15°C for 14 days to allow for solid-liquid equilibrium to be reached and for the cocrystal to precipitate.
-
Isolation: Collect the precipitated cocrystal by vacuum filtration and wash with fresh acetonitrile. In this specific experiment, the (S)-enantiomer of this compound selectively cocrystallized with LEV.
-
Analysis: The mother liquor was analyzed by HPLC, which showed an enantiomeric excess of 76% for the unreacted (R)-2-chloromandelic acid.[2][3]
Workflow and Logic Visualization
The following diagram illustrates the decision-making process and experimental workflow for a typical chiral resolution project.
dot
Figure 2. A generalized workflow for developing a chiral resolution process, from initial screening to the final pure enantiomer.
Concluding Remarks
Both diastereomeric salt crystallization and cocrystallization are viable methods for the resolution of this compound. Based on the available data, diastereomeric salt crystallization with a suitable chiral amino alcohol has been shown to achieve excellent results, with both high yield (>75%) and high enantiomeric excess (>99%).[1] This method is well-established and benefits from a long history of industrial application.
Cocrystallization presents a promising alternative, particularly for compounds that are difficult to resolve by salt formation. The reported enantiospecificity of levetiracetam with (S)-2-chloromandelic acid demonstrates the potential of this technique.[2][3] However, the reported enantiomeric excess for the unreacted enantiomer (76%) under non-optimized conditions suggests that further process development would be necessary to match the efficiency of the best-reported diastereomeric salt crystallization methods. Future work in optimizing solvent, temperature, and stoichiometry for the cocrystallization of this compound could significantly enhance its performance and make it a more competitive option.
The choice between these two methods will ultimately depend on factors such as the availability and cost of the resolving agent or coformer, the ease of process development and optimization, and the desired final purity and yield.
References
- 1. CN102603518A - Resolution method for this compound by crystalizing diastereomeric salts - Google Patents [patents.google.com]
- 2. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
HPLC vs. SFC for the enantioseparation of 2-Chloromandelic acid
A Comparative Guide to the Enantioseparation of 2-Chloromandelic Acid: HPLC vs. SFC
The enantioseparation of this compound, a crucial chiral intermediate in the pharmaceutical industry, is a critical step in ensuring the stereochemical purity of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) has traditionally been a cornerstone for chiral separations. However, Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative, offering significant advantages in speed, efficiency, and green chemistry. This guide provides a detailed comparison of HPLC and SFC for the enantioseparation of this compound, supported by experimental data.
Performance Comparison: HPLC vs. SFC
Supercritical Fluid Chromatography (SFC) has demonstrated superior performance for the enantioseparation of this compound and its derivatives when compared to High-Performance Liquid Chromatography (HPLC) using the same chiral stationary phase.[1] Studies indicate that SFC methods can provide faster, more efficient separations with better enantioselectivity.[1]
While specific quantitative data for a direct side-by-side comparison of retention times and resolution for this compound under optimized HPLC and SFC conditions is not available in a single source, the general findings of comparative studies on mandelic acid derivatives strongly favor SFC.[1] For instance, one study highlighted that under the same chiral column conditions, SFC was superior to HPLC.[1]
Below is a summary of typical performance characteristics and experimental conditions gleaned from separate studies on HPLC and SFC for the enantioseparation of this compound.
| Parameter | HPLC Method | SFC Method |
| Chiral Stationary Phase | CHIRALPAK® IC (5 µm) | Chiralpak AD-3 |
| Mobile Phase | n-hexane/isopropanol (B130326) with 0.1% TFA | CO2/modifier (e.g., methanol, ethanol (B145695), or isopropanol) with TFA |
| Analysis Time | Generally longer retention times | Faster analysis times |
| Enantioselectivity (α) | Reported as low with this specific method[2] | Generally higher than HPLC[1] |
| Resolution (Rs) | Baseline resolution not always achieved | Generally higher resolution[1] |
| Solvent Consumption | Higher consumption of organic solvents | Significantly lower organic solvent consumption |
| Environmental Impact | Less environmentally friendly | Greener alternative due to the use of CO2 |
Experimental Protocols
Detailed methodologies for the enantioseparation of this compound using both HPLC and SFC are outlined below. These protocols are based on published research and provide a starting point for method development.
HPLC Method
This method was developed for the chiral separation of several mandelic acid derivatives, including this compound.[2]
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column : CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase : The primary solvent is n-hexane, modified with isopropanol or ethanol. Trifluoroacetic acid (TFA) at 0.1% is used as an acidic additive.[2]
-
Flow Rate : 0.4–1.2 mL/min.[2]
-
Column Temperature : 15–35 °C.[2]
-
Detection : UV at 210 nm.[2]
-
Injection Volume : 10 µL.[2]
-
Sample Preparation : this compound is dissolved in ethanol and filtered through a 0.45 µm filter.[2]
It is important to note that while this method was successful for other mandelic acid derivatives, the enantioselectivity for this compound was found to be low.[2]
SFC Method
This method was part of a study investigating the enantiomeric separation of six mandelic acid derivatives, including this compound, demonstrating the efficiency of SFC.[1]
-
Instrumentation : Supercritical Fluid Chromatography (SFC) system.
-
Chiral Column : Chiralpak AD-3.[1]
-
Mobile Phase : Supercritical CO2 with a modifier (methanol, ethanol, or isopropanol). The effect of trifluoroacetic acid (TFA) as an additive was also investigated.[1]
-
Modifier Concentration : The retention factor, separation factor, and resolution were found to decrease as the volume ratio of the modifier increased.[1]
-
Column Temperature : The separation factor and resolution decreased with an increase in column temperature.[1]
-
Backpressure : An increase in backpressure led to a decrease in the retention factor.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for comparing HPLC and SFC for chiral separation and the logical relationship of key experimental parameters in SFC.
Caption: A workflow for comparing HPLC and SFC methods.
Caption: Key parameters influencing SFC enantioseparation.
Conclusion
For the enantioseparation of this compound, Supercritical Fluid Chromatography (SFC) presents a compelling case as a superior alternative to traditional High-Performance Liquid Chromatography (HPLC). The available research indicates that SFC offers faster analysis times, higher separation efficiency, and greater enantioselectivity.[1] Furthermore, the significant reduction in organic solvent consumption makes SFC a more environmentally sustainable and cost-effective choice for both analytical and preparative scale separations in the pharmaceutical industry.[][4] While HPLC remains a viable technique, the development of an SFC method is highly recommended for researchers and drug development professionals seeking to optimize the chiral separation of this compound.
References
Comparing lipase sources for the kinetic resolution of 2-Chloromandelic acid
A Comparative Guide to Lipase (B570770) Sources for the Kinetic Resolution of 2-Chloromandelic Acid
Optically pure this compound is a crucial intermediate in the synthesis of pharmaceuticals like the antiplatelet agent (S)-clopidogrel.[1] The kinetic resolution of racemic this compound using lipases has emerged as an efficient and environmentally benign method to obtain the desired enantiomer. This guide provides a comparative analysis of different lipase sources for this biotransformation, supported by experimental data to aid researchers in selecting the optimal biocatalyst.
Performance Comparison of Lipase Sources
The efficiency of the kinetic resolution is determined by the enantioselectivity (E-value), conversion rate (c), and the enantiomeric excess of the product (ee_p) and the remaining substrate (ee_s). The following table summarizes the performance of various lipases in the kinetic resolution of chloromandelic acid derivatives.
| Lipase Source | Substrate | Reaction Type | Acyl Donor/Solvent | Temp. (°C) | Time (h) | Conversion (c) | ee_p (%) | ee_s (%) | E-value | Reference |
| Lipase AK (Pseudomonas fluorescens) | (R,S)-2-chloromandelic acid | Transesterification | Vinyl acetate (B1210297) / MTBE | 45 | 12 | >49.7% | - | >98.15% | High | [1] |
| Pseudomonas cepacia lipase (PCL), immobilized on UiO-67(Zr) | (R,S)-4-chloromandelic acid | Transesterification | Vinyl acetate / MTBE | 55 | 18 | 47.6% | 98.7% | - | High | [2] |
| Candida rugosa lipase (CRL) | Esters of 2-substituted carboxylic acids | Hydrolysis | - | - | - | - | - | - | 2-17 (can be improved) | [3] |
| Pseudomonas cepacia lipase (PCL) | Morita-Baylis-Hillman acetates | Hydrolysis | Phosphate buffer/acetone | 25-30 | - | - | 92% | - | 53 | [4][5] |
| Pseudomonas fluorescens lipase | Morita-Baylis-Hillman acetates | Hydrolysis | Phosphate buffer/acetone | 25-30 | - | - | - | - | High | [4][5] |
Note: Data for different chloromandelic acid isomers and derivatives are included to provide a broader comparison due to the specificity of available literature.
Key Observations:
-
Lipases from Pseudomonas species (P. fluorescens and P. cepacia) generally exhibit high enantioselectivity for the kinetic resolution of chloromandelic acid and its derivatives.[1][2][4][5] Lipase AK from P. fluorescens showed excellent results for this compound, achieving a high enantiomeric excess of the substrate (>98%).[1]
-
Immobilization of lipases, such as Pseudomonas cepacia lipase on a metal-organic framework (UiO-67(Zr)), can significantly enhance their enantioselectivity and reusability.[2]
-
Candida rugosa lipase (CRL) is a widely used lipase but may show lower enantioselectivity for certain 2-substituted carboxylic acid esters in its crude form.[3] However, its performance can be significantly improved through methods like solvent treatment.[3]
-
The choice of reaction medium and acyl donor plays a crucial role. For transesterification, vinyl acetate is a common and effective acyl donor.[1][2]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published results. Below are representative experimental protocols for the kinetic resolution of chloromandelic acid.
Kinetic Resolution via Transesterification using Lipase AK
This protocol is based on the enantioselective resolution of (R,S)-2-chloromandelic acid.[1]
-
Materials: (R,S)-2-chloromandelic acid, Lipase AK (Pseudomonas fluorescens), vinyl acetate, methyl tert-butyl ether (MTBE).
-
Procedure:
-
Dissolve (R,S)-2-chloromandelic acid (e.g., 0.1 M) and vinyl acetate (e.g., 0.5 M) in MTBE.
-
Add Lipase AK (e.g., 15 g/L) to the solution.
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 45°C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by periodically taking samples and analyzing them using chiral HPLC to determine the enantiomeric excess of the substrate and product.
-
The reaction is terminated once the desired conversion is reached.
-
Kinetic Resolution using Immobilized Pseudomonas cepacia Lipase
This protocol is adapted from the resolution of (R,S)-4-chloromandelic acid using immobilized PCL.[2]
-
Materials: (R,S)-4-chloromandelic acid, immobilized Pseudomonas cepacia lipase (PCL@UiO-67(Zr)), vinyl acetate, MTBE.
-
Procedure:
-
To a solution of (R,S)-4-chloromandelic acid (20 mmol/L) in MTBE (2 mL), add vinyl acetate (120 mmol/L).
-
Add the immobilized lipase (30 mg) to the reaction mixture.
-
Incubate the reaction at 55°C with shaking (500 rpm) for 18 hours.
-
After the reaction, separate the immobilized enzyme by filtration.
-
Analyze the filtrate by chiral HPLC to determine the conversion and enantiomeric excess of the product.
-
Process Visualization
The general workflow for the lipase-catalyzed kinetic resolution of this compound via transesterification is illustrated below.
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.
References
- 1. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.tudelft.nl [repository.tudelft.nl]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloromandelic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric purity of 2-Chloromandelic acid is critical in pharmaceutical development and manufacturing. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. Therefore, robust and validated analytical methods are essential to ensure the quality, safety, and efficacy of drug substances and products. This guide provides an objective comparison of various analytical techniques for the enantioseparation of this compound, supported by available experimental data and detailed methodologies.
Overview of Analytical Techniques
Several chromatographic techniques have been successfully employed for the chiral separation of this compound enantiomers. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Ligand Exchange Chromatography. The choice of method depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis (e.g., routine quality control, high-throughput screening, or preparative separation).
Method Validation According to ICH Guidelines
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1] Key validation parameters, as outlined by the International Council on Harmonisation (ICH) guidelines, include:[1][2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chiral methods, this means resolving the two enantiomers from each other and any other potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is commonly used for its estimation.[3][4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is a typical benchmark.[3][4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Analytical Methods
The following sections provide a comparative overview of different analytical techniques for the enantioseparation of this compound. While specific validation data for this compound is not always available in the literature, the tables below present a combination of reported performance characteristics and representative values based on the typical performance of these methods for similar chiral acids.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for chiral separations due to its versatility and the availability of a broad range of chiral stationary phases (CSPs).
Table 1: Comparison of HPLC Methods for this compound Enantiomer Separation
| Parameter | Method 1: Chiral Stationary Phase (Immobilized Cellulose) | Method 2: Chiral Mobile Phase Additive (Substituted β-Cyclodextrin) |
| Stationary Phase | CHIRALPAK® IC (immobilized cellulosic tris(3,5-dichlorophenylcarbamate) on silica (B1680970) gel)[5] | Shimpack CLC-ODS (C18) |
| Mobile Phase | n-Hexane with a polarity modifier (e.g., isopropanol (B130326) or ethanol) and 0.1% TFA[5] | 0.1 mol L-1 phosphate (B84403) buffer (pH 2.68): acetonitrile (B52724) with 20 mmol L-1 of a substituted β-cyclodextrin |
| Detection | UV at 210 nm[5] | UV at 220 nm |
| Resolution (Rs) | Low enantioselectivity reported for this compound with this specific CSP.[5] | Successful enantioseparation reported, but specific Rs value for this compound not provided. |
| Linearity (r²) | > 0.99 (Representative) | > 0.99 (Representative) |
| Accuracy (% Recovery) | 98.0 - 102.0 (Representative) | 98.0 - 102.0 (Representative) |
| Precision (%RSD) | < 2.0 (Representative) | < 2.0 (Representative) |
| LOD | ~0.1 µg/mL (Representative) | ~0.1 µg/mL (Representative) |
| LOQ | ~0.3 µg/mL (Representative) | ~0.3 µg/mL (Representative) |
Gas Chromatography (GC)
GC is a high-resolution technique suitable for volatile and thermally stable compounds. For the analysis of this compound, derivatization is necessary to increase its volatility.[6]
Table 2: GC Method for this compound Enantiomer Separation
| Parameter | Method: Derivatization followed by GC-MS |
| Derivatization | Esterification of the carboxylic acid and/or acylation of the hydroxyl group.[6] |
| Stationary Phase | Chiral capillary column (e.g., permethylated cyclodextrin-based)[6] |
| Detection | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |
| Resolution (Rs) | Baseline separation achievable. |
| Linearity (r²) | > 0.99 (Representative) |
| Accuracy (% Recovery) | 97.0 - 103.0 (Representative) |
| Precision (%RSD) | < 3.0 (Representative) |
| LOD | ~0.05 µg/mL (Representative with MS) |
| LOQ | ~0.15 µg/mL (Representative with MS) |
Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. It often provides faster separations and higher efficiency.[7][8]
Table 3: SFC Method for this compound Enantiomer Separation
| Parameter | Method: Chiral Stationary Phase |
| Stationary Phase | Chiralpak AD-3[7] |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., methanol, ethanol, or isopropanol) and an additive (e.g., trifluoroacetic acid)[7] |
| Detection | UV |
| Performance | Reported to be faster and more efficient with better enantioselectivity than HPLC for mandelic acid derivatives.[7] |
| Linearity (r²) | > 0.99 (Representative) |
| Accuracy (% Recovery) | 98.0 - 102.0 (Representative) |
| Precision (%RSD) | < 2.0 (Representative) |
| LOD | ~0.08 µg/mL (Representative) |
| LOQ | ~0.25 µg/mL (Representative) |
Ligand Exchange Chromatography
This technique involves the formation of diastereomeric complexes between the enantiomers, a chiral ligand, and a metal ion, which are then separated on a conventional stationary phase.
Table 4: Ligand Exchange Chromatography Method for this compound Enantiomer Separation
| Parameter | Method: Chiral Ionic Liquids as Chiral Selectors |
| Principle | Enantioseparation is achieved using chiral ionic liquids (CILs) containing an imidazolium (B1220033) cation and an L-Proline anion as chiral selectors in the presence of Cu²⁺.[9] |
| Stationary Phase | Conventional C18 |
| Detection | UV |
| Resolution (Rs) | Baseline separation with a resolution of 1.69 has been reported.[9] |
| Linearity (r²) | > 0.99 (Representative) |
| Accuracy (% Recovery) | 97.5 - 102.5 (Representative) |
| Precision (%RSD) | < 2.5 (Representative) |
| LOD | ~0.2 µg/mL (Representative) |
| LOQ | ~0.6 µg/mL (Representative) |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of an analytical method. Below are representative protocols for the aforementioned techniques.
HPLC with Chiral Stationary Phase (Representative Protocol)
-
Instrumentation: Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, degasser, column oven, autosampler, and UV detector.[5]
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid. The mobile phase should be filtered and degassed.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
GC-MS with Derivatization (Representative Protocol)
-
Instrumentation: GC system coupled with a Mass Spectrometer (e.g., Agilent GC-MS).
-
Derivatization:
-
To a solution of this compound in a suitable solvent (e.g., acetonitrile), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
-
Column: Chiral capillary column, such as a permethylated β-cyclodextrin stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 220°C) at a controlled rate.
-
Injection: Split or splitless injection of 1 µL of the derivatized sample.
-
MS Conditions: Electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity.
Method Validation Workflow and Logic
The validation of a chiral analytical method follows a structured workflow to ensure that the method is fit for its intended purpose.
Caption: A typical workflow for the validation of an analytical method.
The logical relationship between different validation parameters ensures a comprehensive assessment of the method's performance.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The selection of an appropriate analytical method for the enantioseparation of this compound requires careful consideration of the specific analytical needs. HPLC with chiral stationary phases remains a robust and versatile choice for many applications. GC offers high resolution but requires derivatization. SFC presents a faster and more environmentally friendly alternative, while ligand exchange chromatography provides a unique separation mechanism.
Regardless of the chosen technique, a thorough method validation following ICH guidelines is paramount to ensure the generation of reliable and accurate data, which is fundamental for regulatory submissions and ensuring product quality in the pharmaceutical industry. This guide provides a framework for comparing these methods and understanding the necessary steps for their successful validation.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 5. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of Chiral Stationary Phases for 2-Chloromandelic Acid Enantioseparation
The enantiomeric separation of 2-Chloromandelic acid, a crucial chiral building block in the synthesis of various pharmaceuticals, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for resolving its enantiomers. This guide provides an objective comparison of the reported efficiencies of different CSPs for this separation, supported by available experimental data, to aid researchers in method development and selection.
Comparative Performance Data
The selection of an appropriate Chiral Stationary Phase is critical for achieving successful enantioseparation. Performance varies significantly based on the nature of the chiral selector. Below is a summary of quantitative data from studies on the separation of this compound enantiomers using different CSPs.
| Chiral Stationary Phase (CSP) | Column | Separation Factor (α) | Resolution (Rs) | Mobile Phase | Notes |
| Polysaccharide-Based | CHIRALPAK® IC (250 mm×4.6 mm, 5 μm) | Low | Not specified | n-hexane, isopropanol (B130326)/ethanol (B145695), 0.1% TFA | Enantioselectivity was reported to be low under the tested conditions.[1] |
| Molecularly Imprinted Polymer (MIP) | Custom packed | 1.36 | Not specified | Not specified | Showed good chiral resolution ability.[2] |
Detailed Discussion of Chiral Stationary Phases
1. Polysaccharide-Based CSPs (e.g., CHIRALPAK® IC)
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for chiral separations.[3][4][5] A study utilizing CHIRALPAK® IC, an immobilized cellulose-based CSP, was conducted for the separation of this compound.[1] While baseline resolution was achieved for mandelic acid and other derivatives, the enantioselectivity for this compound was reported as low.[1] The chiral recognition mechanism on polysaccharide phases involves a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions, which can be finely tuned by altering the mobile phase composition, particularly the type and concentration of the alcohol modifier and acidic additive.[3][6]
2. Molecularly Imprinted Polymers (MIPs)
Molecularly Imprinted Polymers (MIPs) are custom-synthesized polymers with high selectivity for a target molecule. An MIP created using racemic this compound as the template molecule demonstrated good chiral resolution, achieving a separation factor (α) of 1.36.[2] The principle involves creating specific recognition cavities that are sterically and chemically complementary to the template enantiomer.[7][8] This approach offers the potential for highly specific CSPs, though the synthesis and packing of MIP columns can be more complex than using commercially available phases.[8]
3. Other Potential Chiral Selectors
While direct experimental data for this compound is limited for other major CSP classes, their general characteristics suggest potential applicability.
-
Cyclodextrin-Based CSPs: These are effective for separating a wide range of chiral compounds, often in reversed-phase or polar organic modes.[9][10] Chiral recognition relies on the formation of inclusion complexes within the hydrophobic cyclodextrin (B1172386) cavity.[11][12] While one study noted a failure to separate this compound using substituted β-cyclodextrin as a mobile phase additive, this does not preclude the potential success of a bonded cyclodextrin stationary phase.[11]
-
Protein-Based CSPs: Columns based on immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) or human serum albumin (HSA) are particularly useful for separating pharmaceutical compounds in aqueous mobile phases.[13][14][15] Given that this compound is an acidic drug precursor, protein-based phases could be a viable option, although they can exhibit lower loading capacity compared to polysaccharide CSPs.[16]
-
Ligand Exchange Chromatography: This technique has been successfully applied to this compound enantioseparation by using chiral ionic liquids as selectors in the mobile phase with a standard C18 column.[2] This indicates that interaction with a metal ion complex is a strong mechanism for chiral recognition of this analyte.
Experimental Protocols
Methodology for Separation on CHIRALPAK® IC
This protocol is based on the study that investigated the separation of mandelic acid and its derivatives.[1]
-
Column: CHIRALPAK® IC (250 mm×4.6 mm, 5 μm particle size).[1]
-
Mobile Phase: The basic solvent was n-hexane, with isopropanol or ethanol as a polarity modifier. Trifluoroacetic acid (TFA) at 0.1% was used as an acidic additive. Mobile phases were filtered through a 0.45 μm filter and degassed.[1]
-
Flow Rate: 0.4–1.2 mL/min.[1]
-
Temperature: Column temperature was varied between 15–35 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 μL.[1]
-
Sample Preparation: this compound was dissolved in ethanol and filtered (0.45 μm) before injection.[1]
Visualized Workflow for CSP Selection
The process of selecting a suitable chiral stationary phase and developing a separation method is a logical workflow. The following diagram illustrates the decision-making process for the enantioseparation of this compound.
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein-based CSPs – Chiralpedia [chiralpedia.com]
A Comparative Guide to Mandelic Acid Derivatives in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures into their constituent enantiomers is a cornerstone of modern pharmaceutical and chemical research. Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles, making their separation a critical step in drug development and fine chemical synthesis. Among the various techniques for chiral resolution, diastereomeric salt formation stands out as a robust, scalable, and economically viable method.
Mandelic acid and its derivatives are a versatile class of chiral resolving agents, widely employed for the separation of racemic amines and other basic compounds. The efficacy of these resolving agents can be finely tuned by modifying the structure of the mandelic acid backbone, thereby influencing the physicochemical properties of the diastereomeric salts and enhancing the efficiency of the resolution process.
This guide provides a comparative analysis of mandelic acid and its derivatives as chiral resolving agents. We present a compilation of experimental data, detailed protocols for diastereomeric salt resolution, and visual workflows to aid researchers in the selection and application of these valuable tools for enantiomeric separation.
Performance Comparison of Mandelic Acid Derivatives
The selection of an optimal resolving agent is often a balance between the yield of the desired enantiomer and the achieved enantiomeric excess (e.e.). The following table summarizes the performance of various mandelic acid derivatives in the chiral resolution of amines. It is important to note that a direct comparison under identical experimental conditions is often unavailable in the literature; therefore, the data presented is a compilation from various sources.
| Resolving Agent | Racemic Compound | Yield of Resolved Enantiomer | Enantiomeric Purity (e.e.) |
| (S)-Mandelic Acid | 1-Phenylethylamine (B125046) | 75-80%[1] | >95%[1] |
| PEGylated-(R)-Mandelic Acid | 1-Phenylethylamine | 82% | 83% (91% after second cycle)[2] |
| (R)-p-Chloromandelic Acid | Resolved with (R)-phenylethylamine | - | High resolution efficiency reported[3] |
| (R)-o-Chloromandelic Acid | Resolved with (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine | 65% | 98%[4] |
| D-(-)-O-Acetylmandelic Acid | 1-Phenylethylamine | >90% (overall) | 99%[5] |
Note: The data presented is for illustrative purposes. The efficiency of a particular resolution is highly dependent on the specific substrate, solvent, temperature, and other experimental parameters.
Mechanism of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the differential solubility of diastereomeric salts. A racemic mixture of an amine, for instance, is reacted with a single enantiomer of a chiral acid, such as a mandelic acid derivative. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures. This disparity allows for their separation by fractional crystallization.
Principle of diastereomeric salt formation for chiral resolution.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in chiral resolution. Below are generalized procedures for the resolution of a racemic amine using mandelic acid and its derivatives.
General Experimental Workflow
The following diagram illustrates a typical workflow for the chiral resolution of a racemic amine using a mandelic acid derivative.
General workflow for chiral resolution of a racemic amine.
Protocol 1: Resolution of Racemic 1-Phenylethylamine with (S)-Mandelic Acid
This protocol describes a typical procedure for the resolution of racemic 1-phenylethylamine using (S)-mandelic acid.
Materials:
-
Racemic 1-phenylethylamine
-
(S)-Mandelic acid
-
Aqueous sodium hydroxide (B78521) (e.g., 10% w/v)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve (S)-mandelic acid in methanol with gentle heating.
-
In a separate flask, dissolve an equimolar amount of racemic 1-phenylethylamine in methanol.
-
Slowly add the amine solution to the hot mandelic acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, (R)-1-phenylethylammonium (S)-mandelate.
-
For complete crystallization, the flask can be placed in an ice bath or refrigerator.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystals in water.
-
Add an aqueous solution of sodium hydroxide until the pH is basic (e.g., pH 10-12) to neutralize the mandelic acid and liberate the free (R)-1-phenylethylamine.
-
-
Extraction and Purification:
-
Extract the liberated amine with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved (R)-1-phenylethylamine.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a chiral derivatizing agent and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Resolution of a Racemic Amine with a Substituted Mandelic Acid Derivative (General Procedure)
This protocol provides a general framework for the resolution of a racemic amine using a substituted mandelic acid derivative (e.g., p-chloromandelic acid or O-acetylmandelic acid). The optimal solvent and temperature will need to be determined empirically for each specific combination of amine and resolving agent.
Materials:
-
Racemic amine
-
Substituted mandelic acid derivative (e.g., (R)-p-chloromandelic acid)
-
Screening solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)
-
Aqueous base (e.g., sodium hydroxide or potassium carbonate)
-
Organic solvent for extraction
-
Anhydrous drying agent
Procedure:
-
Solvent Screening and Salt Formation:
-
In small-scale trials, dissolve the racemic amine and an equimolar amount of the substituted mandelic acid derivative in a range of solvents with heating.
-
Observe which solvent system provides good crystal formation upon cooling.
-
-
Crystallization:
-
Once a suitable solvent is identified, perform the resolution on a larger scale by dissolving the reactants in the chosen solvent, heating to ensure complete dissolution, and then allowing the solution to cool slowly. Seeding with a small crystal of the desired diastereomeric salt can aid in crystallization.
-
-
Isolation and Liberation:
-
Follow steps 3-5 from Protocol 1 to isolate the diastereomeric salt, liberate the free amine using a base, and then extract and purify the resolved enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess of the product as described in Protocol 1. The choice of analytical method may depend on the specific properties of the resolved amine.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
Yield comparison of different synthetic routes to enantiopure 2-Chloromandelic acid
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure 2-Chloromandelic acid is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel. The stereochemistry of this molecule is critical for its biological activity, making the efficient and selective synthesis of the desired enantiomer a topic of significant interest. This guide provides an objective comparison of various synthetic routes to enantiopure this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.
Yield and Enantioselectivity Comparison
The following table summarizes the reported yields and enantiomeric excess (e.e.) for different synthetic strategies, providing a clear comparison of their efficiencies.
| Synthetic Route | Catalyst/Resolving Agent | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Citation(s) |
| Biocatalytic Routes | ||||||
| Chemoenzymatic Synthesis (Hydrocyanation) | Almond Meal (Oxynitrilase) | 2-Chlorobenzaldehyde (B119727) | (R)-2-Chloromandelic acid | >99% (after crystall.) | >99% | [1] |
| Nitrilase-Catalyzed Hydrolysis (Wild-Type) | Burkholderia cenocepacia J2315 Nitrilase | 2-Chloromandelonitrile | (R)-2-Chloromandelic acid | - | 89.2% | |
| Nitrilase-Catalyzed Hydrolysis (Engineered) | B. cenocepacia J2315 Nitrilase (I113M/Y199G Mutant) | 2-Chloromandelonitrile | (R)-2-Chloromandelic acid | 91% (isolated) | 99.6% | |
| Deracemization | Recombinant E. coli (three-enzyme system) | Racemic this compound | (R)-2-Chloromandelic acid | Quantitative | >99% | [2] |
| Chemical Routes | ||||||
| Optical Resolution | (R)-(+)-N-benzyl-1-phenylethylamine | Racemic this compound | (R)-2-Chloromandelic acid | ~70.3% (of diastereomer) | 91% (d.e.) | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Chemoenzymatic Synthesis via Enzymatic Hydrocyanation and Chemical Hydrolysis
This two-step process involves the asymmetric addition of cyanide to 2-chlorobenzaldehyde catalyzed by an oxynitrilase, followed by the hydrolysis of the resulting cyanohydrin.
Step 1: Enzymatic Hydrocyanation of 2-Chlorobenzaldehyde
-
Materials: Almond meal (source of oxynitrilase), 2-chlorobenzaldehyde, hydrogen cyanide (HCN), diisopropyl ether.
-
Procedure:
-
Prepare a slurry of almond meal in diisopropyl ether.
-
To a reaction vessel containing the almond meal slurry, slowly and simultaneously feed solutions of 2-chlorobenzaldehyde and HCN.
-
Maintain the reaction temperature at 10°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, the reaction mixture containing (R)-2-chloromandelonitrile is used directly in the next step. A yield of up to 98% with an enantiomeric excess of 90% for the cyanohydrin intermediate can be achieved.[1]
-
Step 2: Acidic Hydrolysis of (R)-2-Chloromandelonitrile
-
Materials: Reaction mixture from Step 1, concentrated hydrochloric acid (HCl), toluene.
-
Procedure:
-
To the reaction mixture containing the cyanohydrin, add concentrated HCl.
-
Heat the mixture to reflux and maintain for several hours until hydrolysis is complete (monitored by TLC or HPLC).
-
After cooling, extract the aqueous phase with an organic solvent to remove impurities.
-
Concentrate the aqueous phase and crystallize the crude (R)-2-chloromandelic acid from toluene.
-
The final product can be obtained with an enantiomeric excess of >99% after crystallization.[1]
-
Nitrilase-Catalyzed Enantioselective Hydrolysis
This method utilizes a nitrilase enzyme to selectively hydrolyze one enantiomer of 2-chloromandelonitrile to the corresponding carboxylic acid.
-
Biocatalyst: Whole cells of recombinant E. coli expressing an engineered nitrilase from Burkholderia cenocepacia J2315 (I113M/Y199G mutant).
-
Substrate: 2-Chloromandelonitrile.
-
Reaction Medium: A biphasic system of ethyl acetate (B1210297) and water (1:9 v/v).
-
Procedure:
-
Prepare a suspension of the recombinant E. coli whole cells in the aqueous phase of the reaction medium.
-
Dissolve the 2-chloromandelonitrile in ethyl acetate and add it to the cell suspension to create the biphasic system.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with vigorous shaking.
-
Monitor the reaction progress by HPLC.
-
Upon completion, separate the aqueous phase containing the product.
-
Acidify the aqueous phase and extract the (R)-2-chloromandelic acid with an organic solvent.
-
Evaporate the solvent to obtain the product. An isolated yield of 91% with an enantiomeric excess of 99.6% has been reported using this method.
-
Deracemization using a Three-Enzyme System
This innovative approach converts a racemic mixture of this compound entirely into the desired (R)-enantiomer using a whole-cell biocatalyst.
-
Biocatalyst: Engineered Escherichia coli co-expressing a 2-hydroxyacid dehydrogenase, a ketoacid reductase, and a glucose dehydrogenase.[2]
-
Substrate: Racemic this compound.
-
Procedure:
-
Cultivate the engineered E. coli strain to express the three enzymes.
-
Harvest and prepare a suspension of the whole cells in a suitable buffer.
-
Add the racemic this compound to the cell suspension. Glucose is also added as a co-substrate for cofactor regeneration.
-
Incubate the reaction mixture at an optimal temperature (e.g., 35°C) with shaking.
-
The reaction proceeds with the (S)-enantiomer being oxidized to the corresponding α-keto acid, which is then asymmetrically reduced to the (R)-enantiomer, ultimately leading to a complete conversion of the racemate to the (R)-product.
-
Monitor the conversion and enantiomeric excess by chiral HPLC.
-
This method can achieve complete transformation of the substrate to (R)-2-chloromandelic acid with an enantiomeric excess of >99%.[2]
-
Optical Resolution via Diastereomeric Salt Formation
This classical chemical method separates the enantiomers of racemic this compound by forming diastereomeric salts with a chiral resolving agent.
-
Materials: Racemic this compound, (R)-(+)-N-benzyl-1-phenylethylamine, a suitable solvent (e.g., isopropanol).
-
Procedure:
-
Dissolve the racemic this compound in the chosen solvent.
-
Add an equimolar amount of the resolving agent, (R)-(+)-N-benzyl-1-phenylethylamine.
-
Allow the diastereomeric salts to form. The less soluble salt, in this case, the salt of (R)-2-chloromandelic acid with the (R)-resolving agent, will preferentially crystallize.
-
Isolate the precipitated diastereomeric salt by filtration. A yield of around 70.3% for the less soluble diastereomer with a diastereomeric excess of 91% has been reported.[3]
-
Liberate the enantiopure (R)-2-chloromandelic acid from the isolated salt by treatment with an acid (e.g., HCl) followed by extraction with an organic solvent.
-
The resolving agent can be recovered from the mother liquor for reuse.
-
Visualization of Synthetic Strategies
The following diagram illustrates the different pathways to obtain enantiopure this compound.
Caption: Synthetic pathways to enantiopure this compound.
References
A Comparative Economic Analysis of 2-Chloromandelic Acid Resolution Methods
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure 2-chloromandelic acid is a critical step in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. The choice of resolution method for racemic this compound is a crucial decision, with significant implications for process efficiency, scalability, and overall cost. This guide provides an objective comparison of three primary resolution methods: diastereomeric salt crystallization, enzymatic resolution, and chiral high-performance liquid chromatography (HPLC). The analysis is supported by experimental data from peer-reviewed literature to aid researchers and drug development professionals in making informed decisions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each resolution method, providing a basis for a comparative economic analysis.
| Parameter | Diastereomeric Salt Crystallization | Enzymatic Resolution (Lipase AK) | Chiral HPLC (Preparative) |
| Yield | Up to 75% (theoretical max 50% without racemization)[1] | High conversion (≥98.85%)[2] | >95% recovery per cycle |
| Enantiomeric Excess (e.e.) | >99%[1] | ≥98.15%[2] | >99% |
| Key Material Cost | Resolving Agent Dependent:- Levetiracetam (B1674943): Relatively low (generic drug pricing) - (R)-(+)-N-benzyl-1-phenylethylamine: High (€197.00/25g)[3] | Lipase AK (Pseudomonas fluorescens): Moderate ($71.50/10g)[4] | CHIRALPAK® IC Column: Very High (approx. $2,500 per column) |
| Process Time | Variable (1-8 hours to several days)[1][5] | Can be lengthy (batch), but significantly reduced with continuous flow | Relatively fast per cycle, high throughput achievable |
| Solvent Consumption | Moderate to High (e.g., alcohols, acetone, ethyl acetate)[1] | Generally lower, often aqueous or minimal organic co-solvents | High (requires continuous mobile phase flow) |
| Recyclability | Resolving agent is recyclable[6] | Enzyme can be immobilized and reused[7][8] | Column is reusable for many injections and can be regenerated[9][10][11][12][13] |
| Scalability | Well-established for industrial scale | Scalable, especially with immobilized enzymes | Can be scaled, but requires significant investment in equipment and columns |
Methodology Comparison Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate resolution method based on key project requirements.
Caption: Decision workflow for selecting a this compound resolution method.
Experimental Protocols
Diastereomeric Salt Crystallization with a Chiral Amino Alcohol
This method, adapted from patent literature, offers high yield and enantiopurity with a potentially cost-effective resolving agent.[1]
Materials:
-
Racemic this compound
-
Chiral amino alcohol (e.g., (1S,2S)-2-amino-1-phenyl-1,3-propanediol)
-
Organic solvent (e.g., ethanol, acetone, or ethyl acetate)
-
Mineral acid (e.g., HCl or H₂SO₄)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Salt Formation: In a reaction vessel, dissolve racemic this compound and a sub-stoichiometric amount of the chiral amino alcohol in the chosen organic solvent. The typical molar ratio of racemate to resolving agent is between 1:0.5 and 1:0.95.
-
Crystallization: Heat the mixture to a temperature between 30°C and 100°C and stir for 1 to 8 hours. Allow the solution to cool to room temperature and stand for a period to allow the less soluble diastereomeric salt to crystallize.
-
Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a mineral acid to a pH of 2-3.
-
Extraction: Extract the liberated enantiomerically enriched this compound with an organic solvent such as ethyl acetate.
-
Solvent Removal: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the final product.
Enzymatic Resolution via Transesterification
This protocol is based on the use of Lipase AK for the kinetic resolution of racemic this compound.[2]
Materials:
-
Racemic this compound
-
Lipase AK from Pseudomonas fluorescens
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, dissolve racemic this compound in the organic solvent.
-
Enzyme Addition: Add Lipase AK to the solution. The enzyme loading is a critical parameter to be optimized.
-
Initiation of Reaction: Add the acyl donor to start the transesterification reaction. The enzyme will selectively acylate one of the enantiomers.
-
Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the conversion and enantiomeric excess of the remaining unreacted this compound.
-
Work-up: Once the desired conversion and e.e. are reached, stop the reaction by filtering off the enzyme (if immobilized) or by another appropriate method.
-
Separation: Separate the acylated product from the unreacted enantiomer of this compound using standard techniques such as extraction or chromatography.
Chiral HPLC Resolution
This method is suitable for both analytical and preparative-scale separation and offers very high purity.
Materials:
-
Racemic this compound
-
HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol (B130326), ethanol)
-
Chiral stationary phase column (e.g., CHIRALPAK® IC)
Procedure:
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IC (or a similar chiral stationary phase)
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). For acidic compounds like this compound, an acidic modifier (e.g., 0.1% trifluoroacetic acid) is typically added to the mobile phase.[14]
-
Flow Rate: Optimized for the specific column dimensions (e.g., 0.4–1.2 mL/min for an analytical column).[14]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[14]
-
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase. The two enantiomers will separate and elute at different retention times.
-
Fraction Collection (for preparative scale): Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
Economic Analysis and Comparison
The economic viability of each resolution method depends on the specific requirements of the project, including the desired scale of production, purity standards, and available budget.
Diastereomeric Salt Crystallization
This classical method is often the most economically attractive for large-scale industrial production.
-
Advantages:
-
Low cost of resolving agents, especially if a common and recyclable one like levetiracetam is used.
-
Well-established and relatively simple technology, making it easier to implement at scale.
-
High yields and enantiomeric purity can be achieved with optimization.[1]
-
The resolving agent can be recovered and reused, significantly reducing waste and cost.[6]
-
-
Disadvantages:
-
The theoretical yield is limited to 50% for the desired enantiomer in a single step, unless the undesired enantiomer is racemized and recycled.
-
Process development can be time-consuming, requiring screening of different resolving agents and crystallization conditions.
-
Some resolving agents, such as (R)-(+)-N-benzyl-1-phenylethylamine, can be very expensive, making the process less economical.[3]
-
Crystallization times can be long, potentially impacting throughput.[5]
-
Enzymatic Resolution
Biocatalysis offers a green and highly selective alternative to classical resolution.
-
Advantages:
-
High enantioselectivity, often leading to very high e.e. values.[2]
-
Mild reaction conditions (temperature and pH), which can reduce energy costs and by-product formation.
-
Enzymes are biodegradable and can be immobilized for easy recovery and reuse, making the process more sustainable and cost-effective in the long run.[7][8]
-
-
Disadvantages:
-
The initial cost of the enzyme can be a significant investment.
-
The theoretical yield is also limited to 50% without a racemization step.
-
Enzyme stability and activity can be sensitive to reaction conditions, requiring careful optimization.
-
Reaction times in batch processes can be long, although this can be mitigated with continuous flow setups.[8]
-
Chiral HPLC
Chiral chromatography is a powerful tool for achieving the highest levels of purity, particularly at the lab and pilot scales.
-
Advantages:
-
Extremely high enantiomeric purity (>99% e.e.) is readily achievable.
-
Rapid method development compared to crystallization.
-
Amenable to automation and high-throughput screening.
-
-
Disadvantages:
-
Very high initial investment for the chiral stationary phase and preparative HPLC equipment.
-
High consumption of expensive HPLC-grade solvents, which contributes significantly to the operational cost.
-
While scalable, moving to large-scale preparative chromatography is a substantial financial commitment.
-
The throughput may be lower compared to a well-optimized crystallization process for bulk production.
-
Conclusion
The choice of resolution method for this compound is a trade-off between cost, scale, and desired purity.
-
For large-scale, cost-sensitive manufacturing , diastereomeric salt crystallization with a recyclable and inexpensive resolving agent is often the most pragmatic approach.
-
Enzymatic resolution presents a compelling "green" alternative with high selectivity, and its economic feasibility improves with effective enzyme immobilization and recycling strategies.
-
Chiral HPLC is the method of choice for applications requiring the highest purity , especially at the research and development stage, or for the production of high-value compounds where the cost can be justified.
A thorough process development and cost analysis, considering all factors from raw material sourcing to waste disposal and recycling, is essential for selecting the optimal resolution strategy for any given application.
References
- 1. CN102603518A - Resolution method for this compound by crystalizing diastereomeric salts - Google Patents [patents.google.com]
- 2. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. alkalisci.com [alkalisci.com]
- 5. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enzymes for industrial recycling processes – Enzycle [enzycle.eu]
- 8. researchgate.net [researchgate.net]
- 9. mz-at.de [mz-at.de]
- 10. chiraltech.com [chiraltech.com]
- 11. hplc.eu [hplc.eu]
- 12. ct-k.com [ct-k.com]
- 13. chiraltech.com [chiraltech.com]
- 14. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Resolution of 2-Chloromandelic Acid: Classical vs. Novel Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 2-chloromandelic acid (2-CMA) are critical chiral building blocks in the pharmaceutical industry, most notably for the synthesis of the antiplatelet agent Clopidogrel. The efficient separation of racemic 2-CMA into its constituent enantiomers is a crucial step in ensuring the stereochemical purity and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of classical and novel resolving agents for 2-CMA, supported by experimental data and detailed protocols to aid in the selection of the most suitable resolution strategy.
Data Presentation: Performance of Resolving Agents
The following tables summarize the quantitative performance of various resolving agents for this compound and its close structural analog, 4-chloromandelic acid. The data is compiled from published research to facilitate a direct comparison of their efficiency.
Table 1: Performance of New Resolving Agents for Chloromandelic Acids
| Resolving Agent | Method | Substrate | Yield | Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) | Reference |
| (R)-(+)-N-benzyl-1-phenylethylamine | Diastereomeric Salt Crystallization | 4-Chloromandelic Acid | 81.8% | 94.8% d.e. | [1] |
| Levetiracetam (LEV) | Enantiospecific Co-crystallization | This compound | N/A (Solid Phase) | 76% e.e. (of (R)-2-CMA in liquid phase) | [2] |
| Chiral Amino Alcohols | Diastereomeric Salt Crystallization | This compound | >75% | >99% e.e. |
Table 2: Performance of Classical Resolving Agents for Mandelic Acid (Representative Data)
| Resolving Agent | Method | Substrate | Yield | Enantiomeric Excess (e.e.) / Optical Purity | Reference |
| (1R,2S)-(-)-Ephedrine | Diastereomeric Salt Crystallization | Mandelic Acid | 80% (Crude Salt) | 90% Optical Purity | [3] |
| Cinchonidine | Diastereomeric Salt Crystallization | Allenoic Acid | - | up to 95% e.e. |
Experimental Protocols
Detailed methodologies for the key resolution techniques are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.
Protocol 1: Classical Resolution via Diastereomeric Salt Formation
Resolving Agent: (1R,2S)-(-)-Ephedrine Substrate: Racemic this compound (adapted from mandelic acid resolution)
Materials:
-
Racemic this compound
-
(1R,2S)-(-)-Ephedrine
-
95% Ethanol
-
6 M Hydrochloric Acid (HCl)
-
tert-Butyl methyl ether (TBME)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator.
Procedure:
-
Dissolution: In a suitable flask, dissolve racemic this compound and a molar equivalent of (1R,2S)-(-)-ephedrine in 95% ethanol.
-
Crystallization: Allow the solution to stand at room temperature for several hours to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold 95% ethanol.
-
Recrystallization (Optional): To improve diastereomeric purity, the collected salt can be recrystallized from a minimal amount of hot 95% ethanol.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in water and acidify with 6 M HCl to a pH of 1-2.
-
Extraction: Extract the liberated this compound enantiomer with TBME.
-
Isolation of Product: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
Protocol 2: New Resolution Agent via Diastereomeric Salt Formation
Resolving Agent: (R)-(+)-N-benzyl-1-phenylethylamine Substrate: Racemic this compound (adapted from 4-chloromandelic acid resolution)
Materials:
-
Racemic this compound
-
(R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA)
-
Absolute Ethanol
-
Standard laboratory glassware, stirring and heating apparatus, and filtration apparatus.
Procedure:
-
Dissolution: In a flask, dissolve 1 mmol of racemic this compound in approximately 1.6 mL of absolute ethanol. Heat gently if necessary.
-
Addition of Resolving Agent: To the solution, add 1 mmol of (R)-(+)-BPA.
-
Crystallization: Stir the mixture at a controlled temperature. The less soluble diastereomeric salt will begin to precipitate.
-
Cooling and Filtration: Cool the mixture to 15°C and continue stirring to ensure complete crystallization. Filter the precipitate and wash with a small amount of cold absolute ethanol.
-
Drying: Dry the collected crystals under vacuum.
-
Liberation of the Enantiomer: Follow steps 5-7 from Protocol 1 to liberate the free acid.
Protocol 3: New Resolution via Enantiospecific Co-crystallization
Resolving Agent: Levetiracetam (LEV) Substrate: Racemic this compound
Materials:
-
Racemic this compound (2-ClMA)
-
Levetiracetam (LEV)
-
Acetonitrile
-
Standard laboratory glassware, stirring and heating apparatus, and filtration apparatus.
Procedure:
-
Solution Preparation: In a flask, add 0.636 g (3.73 mmol) of LEV to a solution of 0.586 g (3.14 mmol) of 2-ClMA dissolved in 2.0 mL of acetonitrile.
-
Dissolution: Heat the mixture to 60°C with agitation for two hours to ensure complete dissolution of all solids.
-
Cooling and Seeding: Slowly cool the homogeneous solution to room temperature. Seeding with a pre-existing co-crystal is recommended.
-
Equilibration: Store the solution at -15°C for an appropriate time (e.g., 14 days) to allow for solid-liquid equilibrium to be reached.
-
Isolation: Collect the precipitated co-crystal of LEV and one enantiomer of 2-ClMA by vacuum filtration. The mother liquor will be enriched in the other enantiomer.
-
Analysis: The enantiomeric excess of the 2-ClMA remaining in the mother liquor can be determined by chiral HPLC.
Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column (e.g., CHIRALPAK® IC).
Mobile Phase (Isocratic):
-
A mixture of n-hexane and a polar modifier such as isopropanol (B130326) or ethanol.
-
An acidic additive like 0.1% trifluoroacetic acid (TFA) is typically used for acidic compounds.
Procedure:
-
Sample Preparation: Dissolve a small amount of the resolved this compound in the mobile phase or a suitable solvent like ethanol.
-
Injection: Inject the sample onto the chiral column.
-
Detection: Monitor the elution of the enantiomers using a UV detector, typically at 210 nm for this compound.
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
Visualizations of Experimental Workflows
The following diagrams illustrate the logical steps in the described chiral resolution processes.
References
- 1. Efficient preparation of (R)-2-chloromandelic acid via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
2-Chloromandelic acid proper disposal procedures
Proper handling and disposal of 2-Chloromandelic acid are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. The following protocols are based on safety data sheets (SDS) and established laboratory safety practices.
Essential Safety and Handling Precautions
Before handling this compound, ensure that all necessary safety measures are in place. This includes the availability of appropriate personal protective equipment (PPE) and access to emergency facilities.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent skin and eye contact, as well as inhalation of the powdered substance.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against dust particles and potential splashes, as the substance can cause serious eye irritation.[2] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of according to good laboratory practices.[3] | Prevents skin contact, as the acid causes skin irritation.[2] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin exposure.[1] | Minimizes the risk of skin contact with the solid chemical. |
| Respiratory Protection | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] | Required when adequate ventilation is not available or when handling generates significant dust, as the substance may cause respiratory irritation.[1][2] |
Workstation Setup Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure that an eyewash station and a safety shower are located close to the workstation.[1]
Accidental Release Measures: Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
Experimental Protocol for Spill Cleanup:
-
Evacuate Personnel : If the spill is large, evacuate non-essential personnel from the immediate area.[3]
-
Ensure Ventilation : Maintain adequate ventilation to disperse any airborne dust.[3]
-
Don PPE : Before addressing the spill, put on all required personal protective equipment as detailed in the table above.
-
Contain the Spill : Prevent the spread of the solid material. Avoid actions that create dust.[3]
-
Collect the Material : Carefully sweep or shovel the spilled solid into a suitable, labeled, and closed container for disposal.[1][3] Do not use methods that generate dust, such as dry sweeping with a coarse brush.
-
Decontaminate the Area : Once the bulk material is collected, decontaminate the spill area with soap and plenty of water.
-
Dispose of Waste : The container with the collected spill material and any contaminated cleaning materials must be treated as hazardous waste and disposed of according to the procedures outlined in Section 3.
Proper Disposal Procedures for this compound
Disposal of this compound and its contaminated packaging must be handled by a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.
Waste Disposal Protocol:
-
Waste Collection :
-
Collect surplus and non-recyclable this compound in a designated, compatible, and clearly labeled waste container.[3]
-
Ensure the container is kept tightly closed when not in use.[2]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
-
Engage a Licensed Disposal Company :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
-
Contaminated Packaging Disposal :
-
Dispose of contaminated packaging and liners in the same manner as the unused product.[3] Do not reuse containers that have held this compound.
-
The logical workflow for handling and disposing of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
Chemical and Physical Properties
Understanding the properties of this compound can help in its safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₇ClO₃[2] |
| Molecular Weight | 186.59 g/mol [2][4] |
| Appearance | Light cream powder solid[2] |
| Stability | Stable under normal conditions.[1][2] |
| Incompatibilities | Strong oxidizing agents, acids, strong bases, strong reducing agents, acid anhydrides, acid chlorides.[1][2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas.[1][2] |
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloromandelic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Chloromandelic acid, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.
This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of all laboratory personnel.
Hazard Identification and Classification
Properly identifying the hazards associated with this compound is the first step in safe handling. The primary routes of exposure are inhalation, skin contact, and eye contact.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is non-negotiable when working with this compound. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Glasses | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A full-face shield may be necessary for splash hazards.[4] |
| Skin | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended.[5] Gloves must be inspected prior to use and disposed of after contamination.[6] |
| Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin exposure.[1][7] Sleeves should be worn outside of gloves, and trouser cuffs outside of boots.[4] | |
| Respiratory | Respirator | Use in a well-ventilated area.[1][2][3] If ventilation is inadequate or dust is generated, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask or higher-level respirator should be used. |
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
Safe Handling and Storage:
-
Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[1][2][3] Avoid contact with skin and eyes and prevent the formation of dust.[3][6] Wash hands thoroughly after handling.[1][2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek medical attention.[1] |
Spill and Disposal Procedures:
-
Spill Response: In case of a spill, wear appropriate PPE, and prevent further leakage if safe to do so.[2] Sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3] Avoid creating dust.[6]
-
Waste Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1][2] Contact a licensed professional waste disposal service.[6] Contaminated packaging should be disposed of as unused product.[6]
By implementing these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
